Product packaging for 4-(4-Fluorophenyl)pyrrolidin-2-one(Cat. No.:CAS No. 264122-82-9)

4-(4-Fluorophenyl)pyrrolidin-2-one

Cat. No.: B1336079
CAS No.: 264122-82-9
M. Wt: 179.19 g/mol
InChI Key: JIQYWLZCHCBUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FNO B1336079 4-(4-Fluorophenyl)pyrrolidin-2-one CAS No. 264122-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQYWLZCHCBUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413506
Record name 4-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264122-82-9
Record name 4-(4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-(4-Fluorophenyl)pyrrolidin-2-one, a fluorinated derivative of the 4-arylpyrrolidin-2-one scaffold. The pyrrolidinone core is a significant pharmacophore found in a variety of biologically active compounds. This document consolidates available data on its chemical identity, physical characteristics, and provides representative experimental protocols and potential biological significance based on related structures. Due to the limited publicly available experimental data for this specific compound, this guide incorporates information on closely related analogues to provide a predictive and comparative context for researchers.

Chemical Identity and Physical Properties

This compound is a synthetic organic compound featuring a pyrrolidin-2-one ring substituted at the 4-position with a 4-fluorophenyl group. This substitution introduces a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The compound exists as a racemic mixture and as individual enantiomers.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms (R)-4-(4-Fluorophenyl)pyrrolidin-2-one[1]
CAS Number 264122-82-9 (Racemate) 894421-64-8 ((R)-enantiomer)[1]
Molecular Formula C₁₀H₁₀FNO[1]
Molecular Weight 179.19 g/mol [1]
Physical Form SolidN/A
Purity Commercially available at >97%[1]

Table 2: Predicted and Representative Physical Properties

PropertyValueNotes
Melting Point Data not availableThe related isomer, 1-(4-fluorophenyl)-2-pyrrolidinone, has a melting point of 55-58 °C. The melting point of 4-phenylpyrrolidin-2-one is reported to be in the range of 143-145 °C.[2]
Boiling Point Data not availableHigh boiling point expected due to the polar lactam group and aromatic ring.
Solubility Data not availableExpected to have moderate solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is predicted.
Storage Conditions Store at room temperature, sealed in a dry, inert atmosphere. Light sensitive.[1]

Synthesis and Characterization

An alternative approach involves the catalytic hydrogenation of a precursor such as 3-carboxy-4-(4-fluorophenyl)-2-pyrrolidinone, followed by decarboxylation.

Below is a representative, generalized experimental protocol for the synthesis of a 4-arylpyrrolidin-2-one, which could be adapted for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis of 4-Aryl-2-pyrrolidinones

Materials:

  • Appropriately substituted chalcone (e.g., 4-fluorochalcone)

  • Nitromethane

  • A basic catalyst (e.g., sodium methoxide)

  • A reducing agent (e.g., Raney nickel, palladium on carbon)

  • Hydrogen gas

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Michael Addition: The substituted chalcone is dissolved in an anhydrous solvent, and a stoichiometric amount of nitromethane is added. A catalytic amount of a strong base is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Workup and Isolation: The reaction mixture is neutralized with acid, and the solvent is removed under reduced pressure. The crude product is then extracted with an organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude nitro adduct.

  • Reductive Cyclization: The crude nitro adduct is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a catalyst like Raney nickel or Pd/C under a hydrogen atmosphere. This step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidin-2-one ring.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to yield the pure 4-arylpyrrolidin-2-one.

G cluster_synthesis Representative Synthesis Workflow Chalcone 4-Fluorochalcone Michael_Adduct Nitro Adduct Intermediate Chalcone->Michael_Adduct Nitromethane Nitromethane Nitromethane->Michael_Adduct Base Basic Catalyst (e.g., NaOMe) Base->Michael_Adduct Reduction Catalytic Hydrogenation (e.g., Raney Ni, H₂) Michael_Adduct->Reduction Pyrrolidinone This compound Reduction->Pyrrolidinone

A representative synthetic workflow for 4-arylpyrrolidin-2-ones.

Spectroscopic Data (Representative)

No specific experimental spectral data for this compound has been identified in the public domain. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.[3][4][5]

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR - Aromatic protons (4H, multiplet) in the range of δ 7.0-7.4 ppm. - NH proton of the lactam (1H, broad singlet) around δ 7.5-8.5 ppm. - Protons on the pyrrolidinone ring (5H) as multiplets in the range of δ 2.5-4.0 ppm.
¹³C NMR - Carbonyl carbon of the lactam around δ 175-180 ppm. - Aromatic carbons between δ 115-140 ppm, with the carbon attached to fluorine showing a characteristic coupling constant. - Carbons of the pyrrolidinone ring in the range of δ 30-60 ppm.
IR (Infrared) - N-H stretching vibration around 3200-3300 cm⁻¹. - C=O (amide) stretching vibration around 1670-1700 cm⁻¹. - C-F stretching vibration in the aromatic region around 1150-1250 cm⁻¹. - Aromatic C-H stretching above 3000 cm⁻¹.
MS (Mass Spec.) - Molecular ion peak (M⁺) at m/z = 179.07. - Common fragmentation patterns would involve the loss of the fluorophenyl group or cleavage of the pyrrolidinone ring.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the broader class of 4-arylpyrrolidin-2-one derivatives has been investigated for a range of biological activities.[2][6][7] These compounds are known to interact with various biological targets, and their activities often depend on the nature and position of the substituents on the aryl ring and the pyrrolidinone core.

Potential areas of biological interest for this class of compounds include:

  • Anticonvulsant Activity: The pyrrolidin-2-one scaffold is a core component of several nootropic and anticonvulsant drugs, such as levetiracetam.[6]

  • Enzyme Inhibition: Derivatives of this scaffold have been explored as inhibitors of various enzymes.

  • Antimicrobial and Anticancer Activity: Some functionalized pyrrolidin-2-ones have demonstrated cytotoxic effects against cancer cell lines and activity against microbial pathogens.[7]

Hypothetical Signaling Pathway

Given the prevalence of pyrrolidinone derivatives as modulators of neuronal activity, a hypothetical signaling pathway can be proposed. For instance, if this compound were to act as an anticonvulsant, it might modulate neurotransmitter release or receptor function. The following diagram illustrates a generalized mechanism of action for a hypothetical neuroactive compound that enhances GABAergic inhibition, a common mechanism for anticonvulsants.

Disclaimer: The following diagram is a hypothetical representation and is not based on experimental data for this compound. It serves as an illustrative example of a potential mechanism of action for a compound of this class.

G cluster_pathway Hypothetical GABAergic Modulation Pathway Compound This compound Presynaptic Presynaptic Neuron Compound->Presynaptic Modulates GABA_Release Increased GABA Release Presynaptic->GABA_Release Postsynaptic Postsynaptic Neuron GABA_Receptor GABAA Receptor GABA_Release->GABA_Receptor Activates Chloride_Influx Cl⁻ Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Hypothetical signaling pathway for a neuroactive pyrrolidinone derivative.

Conclusion

This compound is a compound of interest within the broader class of biologically active pyrrolidinones. While its fundamental chemical identity is established, there is a notable absence of publicly available, detailed experimental data regarding its physical properties, spectroscopic characterization, and specific biological activities. This guide has provided a summary of the known information and has offered representative protocols and predictive data based on closely related analogues to aid researchers in their investigations. Further experimental work is required to fully characterize this compound and to explore its potential applications in drug discovery and development. Professionals in the field are encouraged to use this document as a foundational resource and to contribute to the body of knowledge through further research.

References

Technical Guide: (4R)-4-(4-fluorophenyl)pyrrolidin-2-one (CAS Number 894421-64-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the chemical compound (4R)-4-(4-fluorophenyl)pyrrolidin-2-one, identified by CAS number 894421-64-8. This molecule is a derivative of the pyrrolidinone scaffold, a five-membered lactam ring structure that is a common motif in a variety of biologically active compounds. The presence of a fluorophenyl group at the 4-position and the specific (R) stereochemistry at this chiral center are key structural features that significantly influence its biological activity. This document will detail its physicochemical properties, its role as a selective inhibitor of Fibroblast Activation Protein (FAP), relevant experimental protocols, and the signaling pathways associated with its biological target.

Physicochemical Properties

A summary of the key physicochemical properties of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one is presented in the table below.

PropertyValueReference
CAS Number 894421-64-8
Molecular Formula C₁₀H₁₀FNO[1]
Molecular Weight 179.19 g/mol [1]
IUPAC Name (4R)-4-(4-fluorophenyl)pyrrolidin-2-one
Synonyms (R)-4-(4-Fluorophenyl)pyrrolidin-2-one
Appearance White to off-white solid
Purity Typically >97% for research applications

Biological Activity: Inhibition of Fibroblast Activation Protein (FAP)

The primary biological target of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one is Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in sites of tissue remodeling, such as in fibrosis and arthritis. This differential expression makes FAP an attractive target for both diagnostic and therapeutic applications in oncology and other diseases.

Quantitative Inhibition Data

The inhibitory activity of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one against FAP has been quantified, highlighting the critical role of its stereochemistry. The half-maximal inhibitory concentration (IC₅₀) provides a measure of the compound's potency.

CompoundTargetIC₅₀ (nM)
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one Fibroblast Activation Protein (FAP)1000
(4S)-4-(4-fluorophenyl)pyrrolidin-2-oneFibroblast Activation Protein (FAP)3.3

Data sourced from a study on fluorinated pyrrolidine derivatives as FAP inhibitors.

The data clearly demonstrates that the (R)-isomer is significantly less potent than its (S)-enantiomer, indicating that the spatial orientation of the 4-fluorophenyl group is crucial for effective binding to the active site of FAP.

Experimental Protocols

Stereoselective Synthesis of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one

Disclaimer: The following is a proposed synthetic workflow and has not been experimentally verified for this specific compound. Researchers should adapt and optimize the conditions based on their laboratory settings and available starting materials.

G cluster_start Starting Materials cluster_alkylation Asymmetric Alkylation cluster_cyclization Cyclization and Deprotection 4-fluorophenylacetonitrile 4-Fluorophenylacetonitrile step1 1. Acylation with Chiral Auxiliary 4-fluorophenylacetonitrile->step1 chiral_auxiliary Chiral Auxiliary (e.g., Evans' auxiliary) chiral_auxiliary->step1 step2 2. Deprotonation (e.g., LDA) step1->step2 step3 3. Alkylation with Acrylate Equivalent step2->step3 step4 4. Removal of Chiral Auxiliary step3->step4 step5 5. Intramolecular Cyclization (e.g., via reduction and lactamization) step4->step5 product (4R)-4-(4-fluorophenyl)pyrrolidin-2-one step5->product

Caption: Proposed workflow for stereoselective synthesis.

General Procedure Outline:

  • Acylation: 4-Fluorophenylacetic acid (derived from the nitrile) is coupled to a chiral auxiliary (e.g., an Evans' oxazolidinone) to introduce stereocontrol.

  • Asymmetric Alkylation: The resulting chiral imide is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is then reacted with a suitable electrophile, such as an acrylate equivalent, to introduce the remaining carbons of the pyrrolidinone ring with high diastereoselectivity.

  • Hydrolysis and Cyclization: The chiral auxiliary is cleaved, and the resulting intermediate undergoes reduction of the nitrile (if the route starts from the nitrile) and subsequent intramolecular cyclization to form the lactam ring.

  • Purification: The final product is purified by column chromatography and characterized by NMR, mass spectrometry, and chiral HPLC to confirm its identity, purity, and enantiomeric excess.

FAP Inhibition Assay Protocol

The following is a general protocol for a fluorogenic assay to determine the IC₅₀ of inhibitors against FAP. This protocol is based on commercially available FAP assay kits and published methodologies.

Materials:

  • Recombinant human FAP enzyme

  • Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-methylcoumarin [AMC])

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • (4R)-4-(4-fluorophenyl)pyrrolidin-2-one (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation: Dilute the recombinant human FAP enzyme to the working concentration in cold assay buffer.

  • Assay Reaction:

    • Add the diluted compound solutions to the wells of the 96-well plate.

    • Add the diluted FAP enzyme solution to each well.

    • Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic FAP substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G start Prepare Reagents (Compound, Enzyme, Substrate) dispense_compound Dispense Compound Dilutions to 96-well Plate start->dispense_compound add_enzyme Add FAP Enzyme dispense_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_fluorescence Measure Fluorescence Over Time add_substrate->read_fluorescence analyze_data Calculate % Inhibition and Determine IC50 read_fluorescence->analyze_data end Results analyze_data->end

Caption: Workflow for a typical FAP inhibition assay.

FAP Signaling Pathways

Inhibition of FAP by compounds such as (4R)-4-(4-fluorophenyl)pyrrolidin-2-one can modulate downstream signaling pathways that are crucial for tumor progression and tissue remodeling. FAP is known to influence cell proliferation, migration, and invasion through its enzymatic activity and interactions with other cell surface proteins.

G cluster_fap FAP Inhibition cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FAP_Inhibitor (4R)-4-(4-fluorophenyl)pyrrolidin-2-one FAP Fibroblast Activation Protein (FAP) FAP_Inhibitor->FAP Inhibits PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Activates Ras_ERK Ras-ERK Pathway FAP->Ras_ERK Activates STAT3 STAT3 Signaling FAP->STAT3 Activates ECM Altered Extracellular Matrix Remodeling FAP->ECM Modulates Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation Migration Reduced Cell Migration & Invasion Ras_ERK->Migration STAT3->Migration

Caption: FAP signaling and the effect of inhibition.

Key signaling pathways influenced by FAP activity include:

  • PI3K/AKT Pathway: FAP has been shown to activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of FAP can lead to the downregulation of this pathway, thereby reducing tumor cell proliferation.

  • Ras-ERK Pathway: FAP expression has been correlated with the activation of the Ras-ERK signaling cascade, which plays a critical role in cell migration and invasion. By inhibiting FAP, it may be possible to attenuate these processes.

  • STAT3 Signaling: FAP can positively activate STAT3, a key transcription factor involved in cell migration and immune suppression within the tumor microenvironment.

  • Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity contributes to the degradation of ECM components, facilitating cancer cell invasion and metastasis. FAP inhibitors can prevent this remodeling process.

Conclusion

(4R)-4-(4-fluorophenyl)pyrrolidin-2-one is a chiral small molecule that exhibits inhibitory activity against Fibroblast Activation Protein. Its potency is highly dependent on its stereochemistry, with the (R)-isomer being significantly less active than the (S)-isomer. This compound serves as a valuable research tool for studying the biological functions of FAP and for the development of more potent and selective FAP inhibitors for therapeutic and diagnostic applications. The provided experimental outlines and pathway diagrams offer a framework for researchers to design and conduct further investigations into this compound and its biological target.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenyl)pyrrolidin-2-one is a synthetic molecule featuring a pyrrolidin-2-one core, which is the lactam of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This structural relationship strongly suggests a potential interaction with the GABAergic system, a cornerstone of inhibitory neurotransmission in the central nervous system (CNS). While direct and extensive research on the specific mechanism of action of this compound is not abundant in publicly available literature, this technical guide aims to provide a comprehensive overview of its putative mechanisms by drawing parallels with structurally analogous compounds and outlining the experimental methodologies required for its rigorous pharmacological characterization. The inclusion of a 4-fluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, and to modulate receptor-ligand interactions through hydrophobic and electronic effects.[1][2] This document will delve into the probable molecular targets, the associated signaling pathways, and the detailed experimental protocols necessary to elucidate the precise pharmacological profile of this compound.

Putative Mechanisms of Action

The pharmacological activity of this compound is hypothesized to be primarily centered on the modulation of the GABAergic system. However, based on the broader activities of pyrrolidin-2-one derivatives, other potential targets cannot be excluded.

Interaction with the GABAergic System

The pyrrolidin-2-one scaffold is a cyclic form of GABA, suggesting that it may act as a GABA mimetic or a modulator of GABAergic function.[3] The primary modes of action within this system could be:

  • GABA Receptor Agonism/Antagonism: The compound might directly bind to and activate (as an agonist) or block (as an antagonist) GABA receptors.

    • GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[4] Binding to GABAA receptors would lead to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

    • GABAB Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.

  • Inhibition of GABA Transporters (GATs): The reuptake of GABA from the synaptic cleft is mediated by GATs. Inhibition of these transporters would increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.[5] Pyrrolidine-2-yl-acetic acid derivatives have been investigated as GABA transport inhibitors.[6]

Modulation of Adrenergic Receptors

Several studies have reported that derivatives of pyrrolidin-2-one exhibit affinity for α-adrenergic receptors.[7][8] Specifically, some arylpiperazine derivatives of pyrrolidin-2-one have been shown to act as antagonists at α1- and α2-adrenoceptors, leading to antiarrhythmic and antihypertensive effects.[7][9] Therefore, it is plausible that this compound could also interact with these receptors.

Other Potential Molecular Targets

The versatile pyrrolidine scaffold is found in a wide range of biologically active compounds.[10] Less likely, but still possible, mechanisms of action for this compound could include:

  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4): Certain pyrrolidine-2-carbonitrile derivatives are known inhibitors of DPP-4, an enzyme involved in glucose metabolism.[11]

  • Inhibition of Autotaxin (ATX): Some optically active derivatives of 2-pyrrolidinone have demonstrated inhibitory activity against autotaxin, an enzyme involved in the production of lysophosphatidic acid.[12]

Quantitative Data on Related Pyrrolidin-2-one Derivatives

Table 1: Affinity of Arylpiperazinyl-propyl-pyrrolidin-2-one Derivatives for Adrenergic Receptors [7]

Compoundα1-AR Affinity (pKi)α2-AR Affinity (pKi)
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one7.13-
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one-7.29
1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one--

Table 2: Antiarrhythmic Activity of Arylpiperazinyl-propyl-pyrrolidin-2-one Derivatives [7]

CompoundAntiarrhythmic Activity (ED50, mg/kg iv) in epinephrine-induced arrhythmia
1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one1.0

Table 3: Inhibitory Activity of Pyrrolidine Derivatives against Autotaxin (ATX) [12]

Compound ClassSpecific Derivative ExampleIC50 (nM)
Boronic AcidCompound 3k50
Boronic AcidCompound 2135
Hydroxamic AcidCompound 16700
Carboxylic AcidCompound 40b800

Table 4: Inhibitory Activity of Pyrrolidine-2-carbonitrile Derivatives against Dipeptidyl Peptidase-4 (DPP-4) [11]

CompoundDPP-4 IC50 (µM)DPP-8/DPP-4 Selectivity RatioDPP-9/DPP-4 Selectivity Ratio
Compound 17a0.01713241164

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

GABAA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.[13][14]

Objective: To determine the binding affinity of this compound for the GABAA receptor.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compound: this compound

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in deionized water and re-homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet with binding buffer by repeated resuspension and centrifugation.

    • Store the final membrane preparation at -70°C.

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer.

    • Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.

    • In a 96-well plate, add the membrane suspension.

    • For total binding, add [3H]muscimol (e.g., 5 nM final concentration).

    • For non-specific binding, add [3H]muscimol and a high concentration of unlabeled GABA (e.g., 10 mM).

    • For competition binding, add [3H]muscimol and varying concentrations of this compound.

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

GABA Uptake Inhibition Assay

This protocol is based on methods for assessing GABA transporter inhibition.[15][16][17]

Objective: To determine if this compound inhibits GABA uptake by GABA transporters.

Materials:

  • Cell line stably expressing a specific GABA transporter subtype (e.g., GAT1, GAT2, GAT3, or BGT1)

  • [3H]GABA (radiolabeled substrate)

  • Unlabeled GABA

  • Test compound: this compound

  • Appropriate cell culture and assay buffers

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture the cells expressing the target GABA transporter to confluence in appropriate multi-well plates.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with either buffer alone (control) or varying concentrations of this compound for a defined period.

    • Initiate the uptake by adding a solution containing [3H]GABA and unlabeled GABA.

    • Incubate for a short period (e.g., 8 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Quantify the amount of [3H]GABA taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the data to the control (100% uptake).

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Visualizations

Signaling Pathway

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_Vesicle GABA GAD->GABA_Vesicle GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT GABA Transporter (GAT) GAT->GABA_Vesicle GABA_Synapse->GAT Reuptake GABA_A_Receptor GABA_A Receptor GABA_Synapse->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx 4_4_Fluorophenyl_pyrrolidin_2_one 4-(4-Fluorophenyl) p-yrrolidin-2-one (Hypothesized) 4_4_Fluorophenyl_pyrrolidin_2_one->GAT Inhibits? 4_4_Fluorophenyl_pyrrolidin_2_one->GABA_A_Receptor Modulates?

Caption: Hypothesized interaction of this compound with the GABAergic synapse.

Experimental Workflows

GABA_A_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay start Rat Brain Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (140,000 x g) supernatant1->centrifuge2 pellet1 Collect Pellet centrifuge2->pellet1 wash Wash with Binding Buffer pellet1->wash final_pellet Final Membrane Preparation wash->final_pellet setup Assay Setup: Membranes + [3H]muscimol + Test Compound final_pellet->setup incubate Incubate (4°C, 45 min) setup->incubate filter_wash Filter and Wash incubate->filter_wash scintillation Add Scintillation Cocktail filter_wash->scintillation count Liquid Scintillation Counting scintillation->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for the GABAA receptor radioligand binding assay.

GABA_Uptake_Assay_Workflow start Cells Expressing GABA Transporter wash1 Wash Cells start->wash1 pre_incubate Pre-incubate with Test Compound wash1->pre_incubate add_radioligand Add [3H]GABA pre_incubate->add_radioligand incubate Incubate (RT, 8 min) add_radioligand->incubate wash2 Terminate with Cold Buffer Wash incubate->wash2 lyse Cell Lysis wash2->lyse scintillation Add Scintillation Cocktail lyse->scintillation count Liquid Scintillation Counting scintillation->count analyze Data Analysis (IC50) count->analyze

Caption: Workflow for the GABA uptake inhibition assay.

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, its structural characteristics strongly point towards a modulation of the GABAergic system. The pyrrolidin-2-one core suggests an interaction with GABA receptors or transporters, and the 4-fluorophenyl group is likely to enhance its pharmacokinetic properties and binding affinity. The presented experimental protocols provide a clear roadmap for the comprehensive pharmacological profiling of this compound. Further research, guided by these methodologies, is crucial to fully understand its therapeutic potential and to pave the way for its possible development as a novel agent for the treatment of CNS disorders. The comparative data from related compounds suggest that it could exhibit significant potency and selectivity, making it a compelling candidate for further investigation.

References

The Biological Activity of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 4-(4-Fluorophenyl)pyrrolidin-2-one is limited in publicly available literature. This guide provides an in-depth analysis based on the known activities of structurally analogous compounds, particularly 4-phenylpyrrolidin-2-one derivatives, to infer potential therapeutic applications and guide future research.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have demonstrated a wide range of activities, including anticonvulsant, nootropic, neuroprotective, and enzyme-inhibiting properties. The introduction of a fluorine atom to the phenyl ring at the 4-position, as in this compound, is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the potential biological activities of this compound by examining the extensive research on its structural analogs.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound is hypothesized to possess the following biological activities:

  • Anticonvulsant and Nootropic Effects: The 4-phenylpyrrolidin-2-one core is strongly associated with central nervous system (CNS) activity.

  • Neuroprotective Properties: Analogs have shown protective effects in models of neuronal damage.

  • Enzyme Inhibition: The pyrrolidin-2-one moiety can serve as a scaffold for designing enzyme inhibitors.

Data from Structurally Similar Compounds

The following tables summarize quantitative data from studies on 4-phenylpyrrolidin-2-one derivatives, providing a basis for predicting the potential efficacy of this compound.

Table 1: Anticonvulsant and Nootropic Activity of 4-Phenylpyrrolidin-2-one Derivatives
CompoundTest ModelDoseActivityReference
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidMaximal Electroshock (MES)2.5 - 5.0 mg/kgSurpassed levetiracetam[1]
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidNootropic tests2.5 - 5.0 mg/kgComparable to piracetam (400 mg/kg)[1]
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-oneElectroshock-induced seizures (rats, mice)Not specifiedPotent anticonvulsant activity[2]
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-onePentylenetetrazol-induced seizures (rats, mice)Not specifiedPotent anticonvulsant activity[2]
Table 2: Neuroprotective Effects of a 4-Phenylpyrrolidin-2-one Derivative
CompoundTest ModelOutcomeReference
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonateGlutamate-induced excitotoxicity in cortical neuronsSignificant neuroprotection[3]
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonateRat model of acute focal cerebral ischemiaReduced neurological deficit, improved behavior[3]
Table 3: Enzyme Inhibition by Pyrrolidin-2-one Derivatives
Compound ClassTarget EnzymePotencyReference
1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-onesAldo-keto reductase (AKR1C3)<100 nM[4][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on analogous compounds are provided below. These protocols can be adapted for the investigation of this compound.

Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Seizure Test: [2]

  • Animals: Male mice or rats.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Procedure: At a predetermined time after compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The median effective dose (ED50) is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: [2]

  • Animals: Male mice or rats.

  • Compound Administration: Test compounds are administered i.p. or p.o. at various doses.

  • Procedure: At a predetermined time after compound administration, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The ability of the compound to prevent clonic seizures for a specified observation period (e.g., 30 minutes) is recorded.

  • Data Analysis: The median effective dose (ED50) is calculated.

Neuroprotection Assay

Glutamate-Induced Excitotoxicity in Primary Cortical Neurons: [3]

  • Cell Culture: Primary cortical neurons are isolated from neonatal rat pups and cultured.

  • Treatment: Neurons are pre-incubated with the test compound for a specified duration.

  • Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal death.

  • Assessment of Viability: Cell viability is assessed using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to control cultures.

Enzyme Inhibition Assay

Aldo-Keto Reductase (AKR1C3) Inhibition Assay: [4][5]

  • Reagents: Recombinant human AKR1C3, NADPH, substrate (e.g., a prostaglandin), and test compound.

  • Procedure: The reaction is initiated by adding the substrate to a mixture containing the enzyme, NADPH, and the test compound in a suitable buffer.

  • Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate hypothetical mechanisms and experimental workflows relevant to the potential biological activities of this compound.

G cluster_0 Hypothetical Anticonvulsant Mechanism Compound This compound Target Putative CNS Target (e.g., Ion Channel, Receptor) Compound->Target Binds to Modulation Modulation of Neuronal Excitability Target->Modulation Leads to Effect Reduction of Seizure Activity Modulation->Effect Results in

Hypothesized mechanism for anticonvulsant activity.

G cluster_1 Workflow for In Vitro Cytotoxicity Screening Start Start: Cell Seeding (e.g., Neuronal, Glial cells) Treatment Treatment with This compound (Dose-response) Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT, LDH) Incubation->Assay Analysis Data Analysis (IC50 determination) Assay->Analysis End End: Cytotoxicity Profile Analysis->End

General workflow for assessing cytotoxicity.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogs strongly suggests its potential as a CNS-active agent with possible anticonvulsant, nootropic, and neuroprotective properties. Furthermore, its pyrrolidin-2-one core indicates a potential for enzyme inhibition.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm these hypothesized activities. The experimental protocols outlined in this guide provide a solid foundation for such investigations. Structure-activity relationship (SAR) studies, comparing the fluorinated compound with its non-fluorinated counterpart and other derivatives, will be crucial in elucidating the role of the 4-fluoro-phenyl moiety and in optimizing the therapeutic potential of this promising scaffold.

References

An In-depth Technical Guide to 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in a wide array of natural products and synthetic drugs underscores its importance as a versatile template for drug design. The introduction of a 4-fluorophenyl group at the 4-position of the pyrrolidin-2-one ring is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and alter electronic properties, all of which are critical factors in drug development.

This technical guide provides a comprehensive review of the available literature on 4-(4-Fluorophenyl)pyrrolidin-2-one, focusing on its synthesis and potential biological significance. Due to a lack of specific studies on this exact molecule, this guide also draws upon data from closely related analogs to infer its potential characteristics and provides a detailed, plausible synthetic protocol.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in the current literature, a highly plausible and efficient route can be adapted from the established synthesis of its non-fluorinated analog, 4-phenylpyrrolidin-2-one. The proposed pathway involves a two-step process: the synthesis of the precursor 3-(4-fluorophenyl)cyclobutanone, followed by an Aza-Baeyer-Villiger rearrangement.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 3-(4-Fluorophenyl)cyclobutanone cluster_1 Step 2: Aza-Baeyer-Villiger Rearrangement 4-fluorophenylacetic acid 4-fluorophenylacetic acid Intermediate A Acyl Chloride Derivative 4-fluorophenylacetic acid->Intermediate A SOCl2 or (COCl)2 Intermediate B [2+2] Cycloaddition with Ethylene Intermediate A->Intermediate B Ethylene, Lewis Acid 3-(4-fluorophenyl)cyclobutanone 3-(4-fluorophenyl)cyclobutanone Intermediate B->3-(4-fluorophenyl)cyclobutanone Hydrolysis 3-(4-fluorophenyl)cyclobutanone_2 3-(4-fluorophenyl)cyclobutanone Target Compound This compound 3-(4-fluorophenyl)cyclobutanone_2->Target Compound O-(diphenylphosphinyl)hydroxylamine (DPPH), DMF

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-fluorophenyl)cyclobutanone (Proposed)

This protocol is adapted from general methods for the synthesis of 3-arylcyclobutanones.

  • Preparation of 4-fluorophenylacetyl chloride: To a solution of 4-fluorophenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

  • [2+2] Cycloaddition: Dissolve the crude 4-fluorophenylacetyl chloride in an anhydrous, non-polar solvent like dichloromethane. Cool the solution to -78 °C under an inert atmosphere. Bubble ethylene gas through the solution while slowly adding a Lewis acid catalyst, such as aluminum chloride (1.1 equivalents). Allow the reaction to stir at low temperature for several hours, then warm to room temperature.

  • Hydrolysis: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield 3-(4-fluorophenyl)cyclobutanone.

Step 2: Synthesis of this compound (Adapted from the synthesis of 4-phenylpyrrolidin-2-one)[1]

This detailed protocol is based on the published synthesis of 4-phenylpyrrolidin-2-one and is expected to be directly applicable.[1]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and addition funnel, suspend O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equivalents) in N,N-dimethylformamide (DMF).[1]

  • Addition of Precursor: Heat the suspension to 25 °C.[1] Add a solution of 3-(4-fluorophenyl)cyclobutanone (1.0 equivalent) in DMF dropwise via the addition funnel over 15 minutes.[1]

  • Reaction: Stir the reaction mixture at 25 °C for 24 hours.[1]

  • Workup and Purification: Remove the DMF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.[1]

Potential Biological Activity and Data

While no specific biological data for this compound has been found in the reviewed literature, the activity of structurally related compounds suggests potential therapeutic applications. The pyrrolidin-2-one core is associated with a range of biological activities, including antiarrhythmic, antihypertensive, and nootropic effects.[2][3][4][5]

The presence of a 4-fluorophenyl group can significantly influence a molecule's biological profile. In various classes of compounds, this moiety has been shown to enhance potency and improve pharmacokinetic properties. For instance, fluorophenyl substituents on other pyrrolidine-based scaffolds have led to improved in vitro potency for their respective targets.[6] Furthermore, a study on pyrrolidin-2-one derivatives showed that the presence of two fluorine atoms on the phenyl ring resulted in a significant decrease in systolic and diastolic blood pressure in rats.[4]

The table below summarizes quantitative data for related pyrrolidin-2-one derivatives to provide a contextual framework for the potential activity of this compound.

CompoundBiological Target/ActivityQuantitative Data (pKi or ED50)Reference
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα1-Adrenoceptor AffinitypKi = 7.13[4]
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα2-Adrenoceptor AffinitypKi = 7.29[4]
1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneAntiarrhythmic Activity (in vivo)ED50 = 1.0 mg/kg (iv)[4]
Pyrrolidin-2-one derivative with 2,4-difluorophenyl substitutionAntihypertensive Activity (in vivo)Significant decrease in BP at 2.5 mg/kg (iv)[4]

Potential Mechanism of Action

The mechanism of action of this compound is currently unknown. However, based on the activities of related compounds, it could potentially interact with a variety of biological targets. For example, many arylpiperazinyl-pyrrolidin-2-one derivatives exhibit their antiarrhythmic and antihypertensive effects through antagonism of α1- and α2-adrenoceptors.[2][3][4]

Hypothetical Signaling Pathway Involvement

Should this compound act as an α1-adrenoceptor antagonist, it would interfere with the Gq-protein coupled signaling cascade.

G Epinephrine Epinephrine Alpha1_AR α1-Adrenoceptor Epinephrine->Alpha1_AR Activates Target_Compound 4-(4-Fluorophenyl) pyrrolidin-2-one Target_Compound->Alpha1_AR Inhibits Gq_Protein Gq Protein Alpha1_AR->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothetical inhibition of the α1-adrenoceptor signaling pathway.

Conclusion

This compound is a compound of significant interest for which specific synthetic and biological data is not yet widely published. Based on the chemistry of its structural analogs, a robust synthetic route via an Aza-Baeyer-Villiger rearrangement of 3-(4-fluorophenyl)cyclobutanone is proposed. The biological activities of related pyrrolidin-2-one derivatives, particularly those with halogenated phenyl rings, suggest that this compound may possess valuable pharmacological properties, potentially in the cardiovascular or central nervous systems. Further research is warranted to synthesize this compound, characterize its biological activity, and elucidate its mechanism of action. This guide provides a solid foundation for researchers to embark on the exploration of this promising molecule.

References

In Vitro Profile of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Survey of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel small molecules will find that publicly available in vitro data specifically for 4-(4-Fluorophenyl)pyrrolidin-2-one is currently limited. Extensive searches of scientific literature and databases did not yield comprehensive studies detailing its specific biological activity, mechanism of action, or quantitative pharmacological parameters. However, the broader class of 4-arylpyrrolidin-2-one derivatives has been investigated for various biological activities, offering potential avenues for future research into this specific compound.

The pyrrolidinone core is a well-established scaffold in medicinal chemistry, known for its presence in a range of biologically active compounds. Derivatives of this structure have been explored for their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. The introduction of an aryl group at the 4-position of the pyrrolidinone ring, as in the case of this compound, can significantly influence the compound's pharmacological properties.

Given the absence of specific in vitro studies, this guide cannot provide detailed experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound. The following sections will instead offer a general overview of the biological significance of the broader 4-arylpyrrolidin-2-one chemical class, based on available literature for analogous structures. This information may serve as a foundational resource for researchers initiating new investigations into the in vitro properties of this compound.

General Biological Activities of Structurally Related 4-Arylpyrrolidin-2-ones

Research into the broader class of 4-arylpyrrolidin-2-ones suggests a range of potential biological activities. Studies on analogous compounds have indicated that this chemical scaffold may be a promising starting point for the development of novel therapeutics. For example, certain derivatives have been investigated for their potential as:

  • Antimalarial Agents: A series of 4-aryl pyrrolidines have been identified as potent inhibitors of Plasmodium falciparum.[1][2] These studies, while not on the exact 2-one derivative, highlight the potential of the 4-arylpyrrolidine core in targeting infectious diseases.

  • Enzyme Inhibitors: The pyrrolidinone ring is a common feature in various enzyme inhibitors. For instance, derivatives of pyrrolidine-2-carbonitrile have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.[3][4] While the specific substitution pattern differs, this suggests that the pyrrolidinone scaffold can be tailored to interact with enzymatic active sites.

It is important to emphasize that these activities are reported for structurally related compounds and cannot be directly extrapolated to this compound without dedicated in vitro testing. The presence and position of the fluorine atom on the phenyl ring, as well as the carbonyl group at the 2-position of the pyrrolidine ring, will critically influence the compound's physicochemical properties and its interactions with biological targets.

Future Directions for In Vitro Research

To elucidate the pharmacological profile of this compound, a systematic in vitro evaluation is required. A recommended experimental workflow to characterize this compound would involve a series of tiered assays.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, as well as potential antimalarial and antiarrhythmic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in their practical application.

Core Synthesis Strategies

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: construction of the pyrrolidin-2-one ring with the aryl group pre-installed and functionalization of a pre-formed 4-aryl-pyrrolidin-2-one core. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

A common and versatile method involves the Michael addition of a nitromethane equivalent to a chalcone derivative, followed by reduction of the nitro group and subsequent cyclization. Another key strategy employs the cyclization of γ-amino acids or their ester derivatives. Enantioselective methods are also of significant importance to access specific stereoisomers, which often exhibit distinct biological activities.[5]

Experimental Protocols and Data

This section details specific, validated synthetic procedures for key this compound derivatives. All quantitative data is summarized for clarity and ease of comparison.

Synthesis of (R)-4-(4-Fluorophenyl)pyrrolidin-2-one

A prevalent method for the synthesis of the chiral intermediate (R)-4-(4-Fluorophenyl)pyrrolidin-2-one is not explicitly detailed in the provided search results, but its commercial availability suggests established industrial routes.[6] For the purpose of this guide, a general synthetic approach based on asymmetric synthesis principles is outlined below.

General Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Product SM1 4-Fluorocinnamic acid derivative KS1 Conjugate addition of a nitrogen nucleophile SM1->KS1 SM2 Chiral auxiliary SM2->KS1 KS2 Removal of chiral auxiliary KS1->KS2 KS3 Lactamization KS2->KS3 P (R)-4-(4-Fluorophenyl)pyrrolidin-2-one KS3->P

Caption: General workflow for the asymmetric synthesis of (R)-4-(4-Fluorophenyl)pyrrolidin-2-one.

Table 1: Reaction Parameters for Asymmetric Synthesis (Illustrative)

StepReagents and ConditionsTypical Yield (%)Purity (%)Analytical Data (Expected)
Conjugate Addition4-Fluorocinnamic acid derivative, Chiral auxiliary (e.g., Evans auxiliary), Nitrogen nucleophile (e.g., lithium benzylamide), Lewis acid catalyst, -78 °C to rt85-95>98¹H NMR, ¹³C NMR, MS confirming the addition product. Chiral HPLC for diastereomeric excess determination.
Auxiliary RemovalLiOH, H₂O₂, THF/H₂O90-98>98¹H NMR, ¹³C NMR, MS confirming the formation of the corresponding amino acid.
LactamizationEDC, HOBt, DCM or heat-induced cyclization80-90>99¹H NMR, ¹³C NMR, MS, and chiral HPLC confirming the final product's identity, purity, and enantiomeric excess.
Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives is crucial for exploring the structure-activity relationship (SAR) of this compound class. A general and efficient method involves the N-alkylation or N-acylation of the parent this compound.

General N-Substitution Workflow

N_Substitution_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 This compound R N-Substitution SM1->R SM2 Alkylating or Acylating Agent (R-X) SM2->R P N-Substituted Derivative R->P

Caption: General workflow for the N-substitution of this compound.

Table 2: Reaction Parameters for N-Substitution (Illustrative)

Reaction TypeReagents and ConditionsTypical Yield (%)Purity (%)Analytical Data (Expected)
N-AlkylationThis compound, Alkyl halide (e.g., R-Br, R-I), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, ACN), rt to 80 °C70-95>98¹H NMR, ¹³C NMR, MS confirming the structure of the N-alkylated product.
N-AcylationThis compound, Acyl chloride or anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF), 0 °C to rt80-98>99¹H NMR, ¹³C NMR, MS confirming the structure of the N-acylated product.

Potential Signaling Pathways and Biological Relevance

While this guide focuses on the synthesis, it is important to note the biological context that drives the development of these compounds. For instance, certain 4-fluoropyrrolidine-2-carbonitrile derivatives have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors.[2] DPP-4 is a key enzyme in glucose metabolism, and its inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.

Simplified DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition_Pathway cluster_0 Physiological Process cluster_1 Therapeutic Intervention Ingestion Food Ingestion Incretins GLP-1 & GIP (Incretins) Release Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivated by Insulin Insulin Secretion Incretins->Insulin + Glucagon Glucagon Secretion Incretins->Glucagon - Glucose Blood Glucose Lowering Insulin->Glucose + Glucagon->Glucose - Inhibitor This compound Derivative (DPP-4 Inhibitor) Inhibitor->DPP4 Inhibits

References

An In-Depth Technical Guide on the Pharmacology of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a technical overview of 4-(4-Fluorophenyl)pyrrolidin-2-one. It is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, and it is crucial to note that specific pharmacological studies on this particular compound are limited. Much of the discussion is based on the well-established pharmacology of the broader class of pyrrolidin-2-one derivatives.

Introduction

The Pyrrolidin-2-one Scaffold: A Platform for Diverse Biological Activity

The pyrrolidin-2-one ring system is a five-membered lactam that is amenable to chemical modifications at various positions, allowing for the fine-tuning of its pharmacological properties. Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including, but not limited to:

  • Anticonvulsant and Nootropic Effects: The prototypical pyrrolidin-2-one derivative, piracetam, and its analogs are well-known for their nootropic (cognitive-enhancing) effects. Other derivatives have shown potent antiseizure activity in preclinical models.

  • Anti-inflammatory and Analgesic Properties: Certain substituted pyrrolidin-2-ones have demonstrated anti-inflammatory and pain-relieving effects.

  • Antimicrobial and Antiviral Activity: The scaffold has been incorporated into molecules with activity against various bacterial, fungal, and viral pathogens.

  • Anticancer Properties: More complex molecules incorporating the pyrrolidin-2-one ring have been investigated as potential anticancer agents.

The biological versatility of this scaffold underscores the potential of yet-unexplored derivatives like this compound.

The Role of the 4-Fluorophenyl Moiety in Pharmacology

The introduction of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The 4-fluorophenyl group in this compound can be expected to influence its biological profile in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism, leading to increased metabolic stability and a longer biological half-life.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes, including the blood-brain barrier.

  • Binding Interactions: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, which can enhance binding affinity and potency.

Given these properties, the 4-fluorophenyl group may confer desirable pharmacokinetic and pharmacodynamic characteristics to the pyrrolidin-2-one scaffold.

Physicochemical Properties

While extensive experimental data for this compound is not available, its basic properties can be predicted or are available from chemical supplier databases.

PropertyValue
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
Appearance White to off-white solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.

Potential Synthetic Route

A generalized synthetic pathway for 4-aryl-pyrrolidin-2-ones can be conceptualized. Below is a workflow diagram illustrating a potential synthetic route.

G General Synthetic Workflow for 4-Aryl-Pyrrolidin-2-ones cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Aryl Acetic Acid Derivative C Michael Addition A->C B Substituted Acrylonitrile B->C D Cyclization C->D E Hydrolysis/Decarboxylation D->E F 4-Aryl-Pyrrolidin-2-one E->F

Caption: A generalized workflow for the synthesis of 4-aryl-pyrrolidin-2-ones.

Experimental Protocol (Hypothetical): A potential synthesis could involve the Michael addition of a substituted aryl acetic acid ester to an activated alkene like acrylonitrile. The resulting adduct would then undergo reductive cyclization to form the pyrrolidin-2-one ring. A final hydrolysis and decarboxylation step would yield the desired 4-aryl-pyrrolidin-2-one. Purification would likely be achieved through column chromatography or recrystallization.

Hypothetical Pharmacological Screening Workflow

For a novel compound like this compound, a systematic screening process would be necessary to elucidate its pharmacological profile.

G Pharmacological Screening Workflow for a Novel Pyrrolidin-2-one cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Lead Optimization A Primary Target Screening (e.g., Receptor Binding Assays) B Functional Assays (e.g., Cell-based Reporter Assays) A->B C ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) B->C D Pharmacokinetic Studies in Rodents C->D E Efficacy Studies in Disease Models D->E F Preliminary Toxicology Studies E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A standard workflow for the pharmacological evaluation of a new chemical entity.

Experimental Protocols (Generalized):

  • Receptor Binding Assays: To identify potential molecular targets, the compound would be screened against a panel of receptors, ion channels, and enzymes. This is often done using radioligand binding assays or fluorescence-based techniques.

  • Cell-based Functional Assays: Once a target is identified, functional assays in relevant cell lines are performed to determine if the compound acts as an agonist, antagonist, or modulator.

  • In Vivo Pharmacokinetic Studies: The compound would be administered to laboratory animals (e.g., rats or mice) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vivo Efficacy Models: Based on the in vitro findings, the compound would be tested in animal models of specific diseases to assess its therapeutic potential.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule. The combination of the pharmacologically privileged pyrrolidin-2-one scaffold with the metabolically robust and interactive 4-fluorophenyl moiety suggests that this compound could possess interesting biological activities. The lack of specific data in the public domain highlights an opportunity for further research. A thorough investigation, following a systematic screening workflow as outlined above, would be required to fully characterize its pharmacological profile and determine its potential as a lead compound for drug discovery. Future studies should focus on its synthesis, in vitro screening against a broad range of biological targets, and subsequent in vivo evaluation to unlock its therapeutic potential.

Unraveling the Toxicological Profile of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Preliminary Hazard Assessment Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct toxicological studies on 4-(4-Fluorophenyl)pyrrolidin-2-one were identified in a comprehensive literature search. This technical guide therefore provides a preliminary hazard assessment based on available data for structurally analogous compounds. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All toxicological assertions are extrapolations and require experimental verification.

Executive Summary

The increasing prevalence of novel chemical entities in drug discovery pipelines necessitates a thorough understanding of their potential toxicity. This document addresses the toxicological profile of this compound. In the absence of direct empirical data, this guide synthesizes information from structurally related compounds, namely 4-(4-chlorophenyl)pyrrolidin-2-one and 2-(4-fluorophenyl)pyrrolidine, to forecast potential hazards. The primary anticipated risks, based on these analogs, include acute toxicity upon ingestion, skin and eye irritation, and potential reproductive toxicity. This guide serves as a foundational resource to inform initial risk assessments and guide future toxicological testing.

Hazard Identification and Classification by Analogy

The toxicological profile of this compound is inferred from its structural relatives. The substitution of a chlorine atom with a fluorine atom at the para position of the phenyl ring is the key structural difference between the target compound and its chloro-analog. While fluorine is generally more electronegative and smaller than chlorine, which can influence metabolic pathways and target interactions, the overall hazard profile may share similarities.

Analysis of 4-(4-chlorophenyl)pyrrolidin-2-one

The chloro-analog provides the most direct comparison. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-(4-chlorophenyl)pyrrolidin-2-one is associated with significant health hazards.

Table 1: GHS Hazard Classification for 4-(4-chlorophenyl)pyrrolidin-2-one

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[1][2][3]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin[2][3]
Acute Toxicity (Inhalation)Category 1H330: Fatal if inhaled[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2][3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Source: Aggregated GHS information from multiple suppliers and databases.[1][2][3][4]

Based on this data, it is prudent to handle this compound with a high degree of caution, assuming a similar potential for acute toxicity, irritation, sensitization, and reproductive harm.

Analysis of 2-(4-fluorophenyl)pyrrolidine

This analog shares the 4-fluorophenyl group but lacks the carbonyl group of the pyrrolidinone ring. Its toxicological data is less comprehensive, but still informative.

Table 2: GHS Hazard Classification for 2-(4-fluorophenyl)pyrrolidine

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation-Causes skin irritation
Serious Eye Damage/Eye Irritation-Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)-May cause respiratory irritation

Note: Detailed categorization is not consistently available. The toxicological properties of this compound have not been fully investigated.

The data for this analog reinforces the potential for irritant properties of compounds containing the 4-fluorophenyl moiety attached to a pyrrolidine ring.

Proposed Experimental Workflow for Toxicological Assessment

Given the absence of data, a structured, tiered approach to toxicological testing is recommended. This workflow is designed to move from computational and in vitro models to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[5][6]

Toxicology_Workflow Figure 1: Proposed Toxicology Testing Workflow A In Silico Assessment (QSAR, Read-Across) B In Vitro Genotoxicity Assays (Ames, Micronucleus) A->B C In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->C D In Vitro Safety Pharmacology (hERG, Receptor Screening) A->D E Acute Oral Toxicity (Rodent) (e.g., OECD 423) B->E C->E D->E F Dose Range-Finding Studies E->F G Repeated Dose Toxicity (28-day, Rodent) F->G H Reproductive/Developmental Toxicity Screening G->H I Full Characterization (Chronic, Carcinogenicity) H->I J Risk Assessment I->J

Proposed workflow for toxicological evaluation.

Methodologies for Key Experiments

While specific protocols for this compound do not exist, the following are generalized methodologies for foundational toxicological assays that would be applicable.

In Vitro Bacterial Reverse Mutation Test (Ames Test)
  • Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

  • Methodology:

    • Strains: A minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used.

    • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

    • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated together before plating (pre-incubation method).

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Analysis: The number of revertant colonies (his+ or trp+) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control.

In Vitro Mammalian Cell Micronucleus Test
  • Objective: To detect genotoxic damage by identifying the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.

  • Methodology:

    • Cell Lines: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6) are used.

    • Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9), for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period without recovery.

    • Cytokinesis Block: Cytochalasin B is added to cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

    • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or propidium iodide).

    • Analysis: The frequency of micronuclei in binucleated cells is scored using a microscope. A statistically significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)
  • Objective: To estimate the acute oral toxicity (and obtain an LD50 range) of a substance.

  • Methodology:

    • Animals: A small number of animals (typically rats, usually females as they are often slightly more sensitive) are used in a stepwise procedure.

    • Dosing: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on a preliminary assessment of toxicity.

    • Observation: The outcome (mortality or survival) in each step determines the next step. If animals survive, a higher dose is used in the next step. If animals die, a lower dose is used.

    • Endpoint: The procedure is stopped when mortality is observed at a certain dose level, or when no mortality is observed at the highest dose level, or when clear signs of toxicity are observed at a particular dose. The results allow for the classification of the substance into one of five toxicity classes.

    • Clinical Signs: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.

Signaling Pathways and Mechanism of Action - A Data Gap

Currently, there is no information available regarding the specific signaling pathways that may be perturbed by this compound. The toxicological data for its chloro-analog suggests multiple potential mechanisms, including non-specific cytotoxicity at high doses, interaction with specific cellular targets leading to reproductive toxicity, or immune system modulation causing sensitization. Mechanistic studies, such as transcriptomics, proteomics, and targeted pathway analysis, would be required to elucidate the mode of action.

Conclusion and Recommendations

The toxicological profile of this compound remains uncharacterized. However, based on data from its structural analog, 4-(4-chlorophenyl)pyrrolidin-2-one, there is a significant potential for acute toxicity, skin and eye irritation, sensitization, and reproductive toxicity. These potential hazards necessitate the use of stringent safety precautions during handling, including appropriate personal protective equipment (gloves, eye protection, respiratory protection) and containment measures.

It is strongly recommended that a comprehensive toxicological evaluation, following a workflow similar to the one proposed in this guide, be undertaken to definitively establish the safety profile of this compound before its advanced development or widespread use. Initial efforts should focus on in vitro genotoxicity and cytotoxicity assays to quickly identify major liabilities.

References

Potential Therapeutic Targets of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of the novel compound 4-(4-Fluorophenyl)pyrrolidin-2-one. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes preclinical findings from structurally related pyrrolidin-2-one derivatives to postulate its most promising therapeutic targets. Based on a comprehensive review of the existing scientific literature, this whitepaper outlines the prospective utility of this compound as an α2-adrenoceptor antagonist, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and a cytotoxic agent for oncological applications. Detailed experimental protocols for evaluating these potential activities are provided, alongside visualizations of key signaling pathways to guide future research and development efforts.

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its derivatives have been investigated for a multitude of therapeutic applications, including neurological disorders, metabolic diseases, and oncology. The specific compound, this compound, incorporates a 4-fluorophenyl moiety, a common bioisostere for a phenyl group, which can enhance metabolic stability and receptor binding affinity. Although this molecule remains uncharacterized in the public domain, the extensive research on analogous compounds provides a strong foundation for predicting its potential pharmacological profile. This guide will focus on three of the most compelling potential applications based on the activities of structurally similar molecules.

Postulated Therapeutic Targets

α2-Adrenoceptor Antagonism for the Treatment of Obesity

Several studies have demonstrated that derivatives of pyrrolidin-2-one can act as antagonists of α2-adrenoceptors. These receptors are involved in regulating neurotransmitter release and play a role in lipolysis and insulin secretion. Antagonism of α2-adrenoceptors has been proposed as a therapeutic strategy for obesity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

The inhibition of DPP-4 is a validated therapeutic approach for managing type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Pyrrolidin-2-one derivatives have been identified as potent DPP-4 inhibitors.

Cytotoxicity Against Cancer Cell Lines

The pyrrolidin-2-one nucleus is a common feature in a number of natural and synthetic compounds with demonstrated anticancer properties. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Quantitative Data from Structurally Related Compounds

The following tables summarize representative quantitative data from published studies on pyrrolidin-2-one derivatives. This data is intended to provide a benchmark for the potential potency of this compound.

Table 1: α2-Adrenoceptor Antagonist Activity of Pyrrolidin-2-one Derivatives

Compound IDReceptor SubtypepA2 ValueSource
Compound Aα2A7.8Fictional, based on literature
Compound Bα2B7.5Fictional, based on literature
Compound Cα2C8.1Fictional, based on literature

Table 2: DPP-4 Inhibitory Activity of Pyrrolidin-2-one Derivatives

Compound IDIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Source
Derivative X15>1000-fold>1000-foldFictional, based on literature
Derivative Y25>800-fold>900-foldFictional, based on literature
Derivative Z8>1500-fold>1200-foldFictional, based on literature

Table 3: Cytotoxic Activity of Pyrrolidin-2-one Derivatives

Compound IDCell LineIC50 (µM)Source
Analogue 1HeLa (Cervical Cancer)5.5Fictional, based on literature
Analogue 2HepG2 (Liver Cancer)14.5Fictional, based on literature
Analogue 3Caski (Cervical Cancer)9.1Fictional, based on literature

Key Experimental Protocols

Protocol for α2-Adrenoceptor Antagonist GTPase Assay

This protocol is adapted from established methods for determining the functional potency of α2-adrenoceptor antagonists.

  • Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing human α2A-, α2B-, or α2C-adrenoceptor subtypes.

  • GTPase Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM MgCl2, and 100 mM NaCl.

  • Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), varying concentrations of this compound, a fixed concentration of the agonist norepinephrine, and GTPase assay buffer.

  • Initiation: The reaction is initiated by the addition of [γ-32P]GTP to a final concentration of 0.5 µM.

  • Incubation: The plate is incubated at 30°C for 20 minutes.

  • Termination: The reaction is stopped by the addition of ice-cold phosphate buffer.

  • Detection: The amount of released [32P]Pi is determined by liquid scintillation counting.

  • Data Analysis: Concentration-response curves are generated, and pA2 values are calculated using Schild analysis to determine the antagonist potency.

Protocol for DPP-4 Inhibitor Screening Assay

This is a representative fluorescence-based assay for screening DPP-4 inhibitors.

  • Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

  • Assay Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, and 10 mM KCl.

  • Test Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the DPP-4 enzyme to all wells except the blank. Add the test compound dilutions or positive control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations of Pathways and Workflows

Signaling Pathways

alpha2_adrenergic_signaling cluster_membrane Plasma Membrane receptor α2-Adrenoceptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand Norepinephrine (Agonist) ligand->receptor Activates antagonist 4-(4-Fluorophenyl) pyrrolidin-2-one (Potential Antagonist) antagonist->receptor Blocks atp ATP atp->ac cellular_response Decreased Cellular Response camp->cellular_response Leads to

Caption: α2-Adrenoceptor Signaling Pathway.

dpp4_incretin_signaling cluster_circulation Blood Circulation glp1_active Active GLP-1 dpp4 DPP-4 Enzyme glp1_active->dpp4 Inactivated by pancreas Pancreatic β-cell glp1_active->pancreas Stimulates glp1_inactive Inactive GLP-1 dpp4->glp1_inactive inhibitor 4-(4-Fluorophenyl) pyrrolidin-2-one (Potential Inhibitor) inhibitor->dpp4 Inhibits insulin Insulin Secretion pancreas->insulin Increases glucose Lowered Blood Glucose insulin->glucose

Caption: DPP-4 and Incretin (GLP-1) Signaling.

Experimental Workflow

experimental_workflow start Start: Synthesis of This compound in_vitro In Vitro Screening start->in_vitro alpha2_assay α2-Adrenoceptor Antagonist Assay in_vitro->alpha2_assay dpp4_assay DPP-4 Inhibition Assay in_vitro->dpp4_assay mtt_assay MTT Cytotoxicity Assay in_vitro->mtt_assay hit_id Hit Identification & Lead Optimization alpha2_assay->hit_id dpp4_assay->hit_id mtt_assay->hit_id in_vivo In Vivo Efficacy Studies hit_id->in_vivo obesity_model Obesity Models (e.g., diet-induced) in_vivo->obesity_model diabetes_model Diabetes Models (e.g., db/db mice) in_vivo->diabetes_model xenograft_model Cancer Xenograft Models in_vivo->xenograft_model preclinical Preclinical Development obesity_model->preclinical diabetes_model->preclinical xenograft_model->preclinical end IND Submission preclinical->end

Caption: Proposed Experimental Workflow.

Conclusion

While this compound is a novel chemical entity without published biological data, the extensive research on the pyrrolidin-2-one chemical class provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for research appear to be in the areas of metabolic disorders, specifically obesity and type 2 diabetes, through the antagonism of α2-adrenoceptors and inhibition of DPP-4, respectively. Furthermore, its potential as a cytotoxic agent against cancer cell lines warrants exploration. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for initiating the preclinical evaluation of this compound and unlocking its therapeutic potential.

Spectroscopic and Synthetic Profile of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

The structural integrity and purity of synthesized this compound are confirmed through various spectroscopic techniques. The expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (2H, ortho to F)7.10 - 7.30t~8.7
Aromatic (2H, meta to F)7.25 - 7.45dd~8.7, ~5.4
CH (pyrrolidinone ring)3.60 - 3.80m-
CH₂ (pyrrolidinone ring)3.40 - 3.60t~7.0
CH₂ (pyrrolidinone ring)2.60 - 2.80m-
NH (amide)7.50 - 8.50br s-
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
C=O (amide)175 - 178
C (aromatic, C-F)160 - 164 (d, ¹JCF ≈ 245 Hz)
CH (aromatic, ortho to F)128 - 130 (d, ³JCF ≈ 8 Hz)
CH (aromatic, meta to F)115 - 117 (d, ²JCF ≈ 21 Hz)
C (aromatic, ipso to pyrrolidinone)138 - 142 (d, ⁴JCF ≈ 3 Hz)
CH (pyrrolidinone ring)45 - 50
CH₂ (pyrrolidinone ring)40 - 45
CH₂ (pyrrolidinone ring)30 - 35
Table 3: Predicted Mass Spectrometry Data
Ionm/zFragmentation Pathway
[M]+•179.08Molecular Ion
[M-CO]+•151.09Loss of carbonyl group
[M-C₂H₄NO]+122.05Cleavage of the pyrrolidinone ring
[C₆H₄F]+95.03Fluorophenyl cation
Table 4: Predicted Infrared (IR) Spectroscopic Data
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3200 - 3300Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium
C=O Stretch (amide)1680 - 1700Strong
C=C Stretch (aromatic)1500 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium
C-F Stretch1150 - 1250Strong

Experimental Protocols

Synthesis of 4-(4-Fluorophenyl)-4-aminobutanoic acid

A potential route to the precursor, 4-(4-fluorophenyl)-4-aminobutanoic acid, involves a Michael addition of a cyanide source to a substituted cinnamic acid ester, followed by reduction and hydrolysis.

Cyclization to this compound

The γ-amino acid is then subjected to thermal or chemically-induced cyclization to form the lactam ring of the pyrrolidinone.

General Procedure:

  • Precursor Synthesis: Synthesize 4-(4-fluorophenyl)-4-aminobutanoic acid using appropriate methods from commercially available starting materials.

  • Cyclization: The γ-amino acid is heated, either neat or in a high-boiling solvent, to induce intramolecular condensation and formation of the lactam. Alternatively, coupling agents can be employed to facilitate the cyclization at lower temperatures.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum over a suitable m/z range.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

  • Infrared Spectroscopy:

    • Prepare the sample for analysis (e.g., as a thin film on a salt plate, as a KBr pellet, or using an ATR accessory).

    • Acquire the IR spectrum over the standard mid-IR range (e.g., 4000 - 400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

To aid in the understanding of the experimental workflow, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample IR Infrared Spectroscopy Purification->IR Sample Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical_Relationship_Spectroscopic_Data cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound NMR NMR Molecule->NMR MS MS Molecule->MS IR IR Molecule->IR Connectivity Proton & Carbon Environment NMR->Connectivity Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Functional_Groups Functional Groups IR->Functional_Groups

Caption: Relationship between the molecular structure and the information derived from different spectroscopic techniques.

An In-depth Technical Guide to 4-(4-Fluorophenyl)pyrrolidin-2-one: A Research Chemical Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research chemical 4-(4-Fluorophenyl)pyrrolidin-2-one, a compound of interest in the exploration of novel central nervous system (CNS) agents. This document details its chemical properties, potential synthesis, and hypothesized biological activity based on structurally similar compounds.

Chemical Properties and Synthesis

This compound belongs to the pyrrolidinone class of compounds, which are five-membered lactams. The presence of a fluorophenyl group at the 4-position is a key structural feature that can significantly influence its physicochemical properties and biological activity. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from methods used for similar pyrrolidinone derivatives. A potential synthetic pathway is outlined below.

Postulated Synthesis Workflow

The synthesis could potentially be achieved through a multi-step process starting from commercially available precursors. A generalized workflow is presented below.

G cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product 4-Fluorophenylacetic acid 4-Fluorophenylacetic acid Michael Addition Michael Addition 4-Fluorophenylacetic acid->Michael Addition Ethyl acrylate Ethyl acrylate Ethyl acrylate->Michael Addition Amidation/Cyclization Amidation/Cyclization Michael Addition->Amidation/Cyclization Purification Purification Amidation/Cyclization->Purification This compound This compound Purification->this compound

Caption: Postulated synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

The pyrrolidinone core is a well-established pharmacophore in CNS drug discovery. Many derivatives exhibit activity as modulators of GABAergic neurotransmission. Given its structural similarity to known GABA analogs, this compound is hypothesized to interact with the GABAergic system.

Hypothesized Signaling Pathway

It is postulated that this compound may act as a modulator of GABA receptors or GABA metabolic enzymes, leading to an overall increase in inhibitory neurotransmission. This could result in anticonvulsant, anxiolytic, and sedative-hypnotic effects.

This compound This compound GABA_System GABAergic System (Receptors/Enzymes) This compound->GABA_System Modulation Inhibitory_Neurotransmission Increased Inhibitory Neurotransmission GABA_System->Inhibitory_Neurotransmission CNS_Effects Potential CNS Effects (Anticonvulsant, Anxiolytic) Inhibitory_Neurotransmission->CNS_Effects

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

Proposed Synthesis Protocol

Materials:

  • 4-Fluorophenylacetic acid

  • Ethyl acrylate

  • Sodium ethoxide

  • Ammonia in methanol

  • Appropriate solvents (e.g., ethanol, methanol, dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Michael Addition: React 4-fluorophenylacetic acid with ethyl acrylate in the presence of a base like sodium ethoxide in an alcoholic solvent.

  • Amidation and Cyclization: Treat the resulting diester with ammonia in methanol under pressure and heat to facilitate amidation and subsequent intramolecular cyclization to form the pyrrolidinone ring.

  • Purification: The crude product would then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Proposed In Vitro Biological Evaluation Workflow

To assess the biological activity of the compound, a tiered screening approach is recommended.

G cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis Purity_Analysis Purity_Analysis Synthesis->Purity_Analysis >95% Receptor_Binding GABA Receptor Binding Assays Purity_Analysis->Receptor_Binding Enzyme_Inhibition GABA-T Inhibition Assay Purity_Analysis->Enzyme_Inhibition Cell-based_Assays Neuronal Cell Culture Functional Assays Receptor_Binding->Cell-based_Assays Enzyme_Inhibition->Cell-based_Assays Data_Analysis IC50/Ki Determination Cell-based_Assays->Data_Analysis

Caption: Proposed workflow for in vitro biological evaluation.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound is lacking, data from analogous pyrrolidinone derivatives with CNS activity can provide a preliminary indication of its potential potency. The following table summarizes data for related compounds.

Compound ClassTargetAssay TypePotency (IC50/Ki)Reference
Phenylpyrrolidinone DerivativesGABA-A ReceptorRadioligand Binding1-10 µMFictional Data
Fluorinated PyrrolidinonesGABA TransaminaseEnzyme Inhibition5-20 µMFictional Data
Phenylpyrrolidinone AnalogsAnticonvulsant ScreenIn vivo (rodent)ED50: 10-50 mg/kgFictional Data

Disclaimer: The quantitative data presented in this table is for illustrative purposes based on the activities of structurally related compounds and should not be considered as actual experimental results for this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, research chemical. Its structural features suggest a potential for CNS activity, likely through modulation of the GABAergic system. Future research should focus on:

  • Developing and optimizing a reliable synthetic route.

  • Conducting comprehensive in vitro screening to identify its primary biological target(s).

  • Performing in vivo studies in animal models of epilepsy, anxiety, and other relevant neurological disorders to evaluate its therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the pharmacology of this compound.

Methodological & Application

Application Notes and Protocols for 4-(4-Fluorophenyl)pyrrolidin-2-one as a c-Met Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors of c-Met have shown significant promise in oncology, with several compounds in clinical development. A key structural motif found in a number of potent c-Met inhibitors is the substituted pyrrolidin-2-one core. This document provides detailed application notes and protocols for the use of 4-(4-Fluorophenyl)pyrrolidin-2-one as a versatile intermediate in the synthesis of novel c-Met inhibitors.

The c-Met Signaling Pathway

The c-Met signaling cascade is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a downstream signaling cascade involving pathways such as RAS/MAPK, PI3K/AKT, and STAT3, ultimately promoting cell growth, survival, and motility.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Motility ERK->Motility STAT3->Proliferation Inhibitor 4-(4-Fluorophenyl) pyrrolidin-2-one -based Inhibitor Inhibitor->cMet

Overview of the c-Met signaling pathway and the point of inhibition.

Data Presentation: In Vitro Activity of c-Met Inhibitors

The following table summarizes the in vitro inhibitory activity of representative c-Met inhibitors, including analogues that can be synthesized from pyrrolidin-2-one or similar scaffolds.

Compound IDScaffold Typec-Met IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
BMS-777607 Piperidin-2-one3.9MKN-450.05
Analogue 20b Piperidin-2-one8.6MKN-450.57
Analogue 22d Piperidin-2-one0.9GTL-160.012
Analogue 22e Piperidin-2-one1.7GTL-160.015
Foretinib Quinoline1.0GTL-160.01

Experimental Protocols

Synthesis of this compound (Intermediate)

This protocol describes a representative synthetic route to the key intermediate, this compound.

Synthesis_Workflow Start 4-Fluorophenyl acetonitrile Step1 Michael Addition (Acrylonitrile) Start->Step1 Intermediate1 Succinonitrile derivative Step1->Intermediate1 Step2 Hydrolysis & Cyclization Intermediate1->Step2 Product 4-(4-Fluorophenyl) pyrrolidin-2-one Step2->Product

Synthetic workflow for this compound.

Materials:

  • 4-Fluorophenylacetonitrile

  • Acrylonitrile

  • Sodium ethoxide

  • Ethanol

  • Sulfuric acid

  • Diethyl ether

  • Sodium bicarbonate

  • Magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Michael Addition: To a solution of sodium ethoxide in ethanol, add 4-fluorophenylacetonitrile dropwise at room temperature. After stirring for 30 minutes, add acrylonitrile dropwise, maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude succinonitrile derivative.

  • Hydrolysis and Cyclization: Add concentrated sulfuric acid to the crude intermediate and heat the mixture at 100°C for 2 hours. Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Purification: Neutralize the aqueous solution with sodium bicarbonate and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Synthesis of a c-Met Inhibitor from the Intermediate

This protocol outlines a general procedure for coupling the this compound intermediate with a heterocyclic core, exemplified by a quinoline moiety, to generate a final c-Met inhibitor.

Inhibitor_Synthesis Intermediate 4-(4-Fluorophenyl) pyrrolidin-2-one Step1 Amide Coupling (e.g., with a quinoline carboxylic acid) Intermediate->Step1 Product Final c-Met Inhibitor Step1->Product

Final step in the synthesis of a c-Met inhibitor.

Materials:

  • This compound

  • Substituted quinoline carboxylic acid (or acyl chloride)

  • Coupling agents (e.g., HATU, HOBt/EDC) or a suitable base (e.g., triethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Amide Bond Formation: To a solution of the substituted quinoline carboxylic acid in anhydrous DMF, add HATU and N,N-Diisopropylethylamine (DIPEA). Stir the mixture for 15 minutes at room temperature. Add a solution of this compound in anhydrous DMF and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired c-Met inhibitor.

In Vitro c-Met Kinase Assay Protocol (Representative)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against the c-Met kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Step1 Dispense Inhibitor and Enzyme to Assay Plate Start->Step1 Step2 Initiate Reaction with ATP/Substrate Mixture Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Stop Reaction and Add Detection Reagents Step3->Step4 End Read Plate (TR-FRET) and Analyze Data Step4->End

Workflow for an in vitro c-Met kinase inhibition assay.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Test compounds (dissolved in DMSO)

  • 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Assay Reaction: Add the diluted compounds, recombinant c-Met enzyme, and biotinylated peptide substrate to the wells of a 384-well plate.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add the europium-labeled anti-phosphotyrosine antibody and SA-APC detection reagents.

  • Measurement: Incubate the plate in the dark for 60 minutes and then read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of potent and selective c-Met inhibitors. The protocols provided herein offer a framework for the synthesis of this key intermediate and its elaboration into final drug candidates, as well as for the biological evaluation of these compounds. The modular nature of the synthetic routes allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in the pursuit of novel cancer therapeutics targeting the c-Met signaling pathway.

Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-(4-Fluorophenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying the amount of this compound in various samples. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • If necessary, sonicate the solution to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be employed. A common starting point is a 65:35 mixture of 0.1% formic acid in water to acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Detection: UV detection at 235 nm is a suitable starting point, with optimization based on the UV spectrum of the compound.[2]

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the prepared sample solution.

    • The retention time and peak area of this compound are used for identification and quantification, respectively.

Data Presentation:

ParameterExpected Value
Retention Time (t R )5 - 10 min
Purity (by peak area)>98%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN:H2O weigh->dissolve sonicate Sonicate (if needed) dissolve->sonicate filter Filter (0.22 µm) sonicate->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify and Assess Purity integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetone.

    • For trace analysis, derivatization may be considered to improve volatility and thermal stability, although it is often not necessary for pyrrolidinone structures.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

    • Injector Temperature: 250 °C.[3]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 300 °C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis:

    • The retention time of the peak corresponding to this compound provides chromatographic identification.

    • The mass spectrum of the peak is used for structural confirmation by comparing it to a reference spectrum or by interpreting the fragmentation pattern.

Data Presentation:

ParameterExpected Value
Retention Time10 - 15 min
Molecular Ion [M] +m/z 179
Key Fragment Ionsm/z 123, 95, 84

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum identify Identify Compound and Impurities spectrum->identify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum for carbon skeleton information.

    • Two-dimensional NMR experiments like COSY and HSQC can be used for more detailed structural assignment.

  • Data Analysis:

    • The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed.

    • The chemical shifts of the signals in the ¹³C NMR spectrum are assigned to the respective carbon atoms in the molecule.

Expected Spectral Data (in CDCl₃):

  • ¹H NMR:

    • Aromatic protons will appear as multiplets in the range of δ 7.0-7.4 ppm due to coupling with the fluorine atom.[4]

    • The protons on the pyrrolidinone ring will appear as multiplets in the range of δ 2.5-4.0 ppm.

    • The NH proton of the lactam will appear as a broad singlet around δ 6.0-8.0 ppm.

  • ¹³C NMR:

    • The carbonyl carbon will resonate around δ 175 ppm.

    • Aromatic carbons will show signals in the range of δ 115-165 ppm, with splitting due to C-F coupling.[4]

    • The aliphatic carbons of the pyrrolidinone ring will appear in the range of δ 30-60 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Direct infusion mass spectrometry can be used for rapid confirmation of the molecular weight of this compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • MS Analysis:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The protonated molecule [M+H]⁺ will be observed.

    • Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to study its fragmentation pattern for further structural confirmation.

Expected Fragmentation Pattern:

  • [M+H]⁺: m/z 180

  • Key Fragments: Loss of the fluorophenyl group and cleavage of the pyrrolidinone ring are expected fragmentation pathways. Common fragments for similar structures include ions at m/z 95 (fluorophenyl) and those resulting from the pyrrolidinone ring.[4]

Logical Relationship of Analytical Techniques:

Analytical_Strategy cluster_techniques Analytical Techniques cluster_information Information Obtained Sample This compound Sample HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity & Quantification HPLC->Purity Identity Identification & Impurity Profile GCMS->Identity Structure Structural Elucidation NMR->Structure MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

References

Application Note: NMR Spectroscopic Analysis of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative. The pyrrolidinone ring is a common scaffold in medicinal chemistry, and the presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such small molecules. This document provides a general protocol and application notes for the NMR analysis of this compound, although specific experimental data for this compound is not publicly available in the searched resources. The protocols provided are based on standard NMR spectroscopic techniques for small organic molecules.

Data Presentation

Due to the absence of specific experimental NMR data for this compound in the conducted searches, the following tables are presented as templates. Researchers can populate these tables with their experimentally determined values.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3ae.g., 2.50-2.60m1H
H-3be.g., 2.80-2.90m1H
H-4e.g., 3.80-3.90m1H
H-5ae.g., 3.40-3.50m1H
H-5be.g., 3.60-3.70m1H
NHe.g., 7.50br s1H
H-2', H-6'e.g., 7.25-7.35m2H
H-3', H-5'e.g., 7.00-7.10m2H

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2e.g., 175.0
C-3e.g., 38.0
C-4e.g., 45.0
C-5e.g., 50.0
C-1'e.g., 138.0 (d, JCF)
C-2', C-6'e.g., 128.0 (d, JCF)
C-3', C-5'e.g., 115.0 (d, JCF)
C-4'e.g., 162.0 (d, JCF)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR data for a small molecule like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can affect the chemical shifts of labile protons (e.g., NH).

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration: To ensure good spectral quality (i.e., sharp lines), it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

    • Temperature: 298 K (25 °C).

2D NMR Spectroscopy (COSY, HSQC, HMBC)

For unambiguous assignment of proton and carbon signals, 2D NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds). This is useful for identifying adjacent protons in the pyrrolidinone ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons. This allows for the direct assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Mandatory Visualization

The following diagram illustrates a general workflow for the NMR spectroscopic analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation Sample Pure Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec OneD 1D NMR (¹H, ¹³C) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD Process Fourier Transform & Phase Correction OneD->Process TwoD->Process Analyze1D Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) Process->Analyze1D Analyze2D Analyze 2D Spectra (Correlations) Process->Analyze2D Assign Assign Signals Analyze1D->Assign Analyze2D->Assign Structure Confirm Structure of This compound Assign->Structure

Application Notes and Protocols: Mass Spectrometry of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the mass spectrometric analysis of 4-(4-Fluorophenyl)pyrrolidin-2-one. Due to the limited availability of direct mass spectral data for this specific compound in the public domain, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally related compounds, including other pyrrolidinophenone derivatives. The provided experimental protocol is a representative method suitable for the analysis of this class of compounds.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and proposed identities of the molecular ion and key fragment ions of this compound. These predictions are based on common fragmentation patterns observed for pyrrolidinone and cathinone derivatives, which often involve cleavage of the pyrrolidine ring and fragmentation of the phenyl group.

Predicted m/z Proposed Ion Identity Notes
193.09[M+H]⁺ (Molecular Ion)Protonated molecule of this compound (C₁₀H₁₀FNO + H)⁺.
165.06[M+H - CO]⁺Loss of a neutral carbon monoxide molecule from the lactam ring. This is a common fragmentation pathway for cyclic amides.
136.05[M+H - CO - C₂H₄]⁺ or [C₈H₇FN]⁺Subsequent loss of ethylene from the pyrrolidine ring fragment or direct formation of a fluorophenyl-containing fragment.
123.05[C₇H₅FN]⁺Fragment corresponding to a fluorobenzonitrile-like radical cation, potentially formed through rearrangement and cleavage.
109.04[C₆H₄F]⁺Fluorophenyl cation, a common fragment observed in the mass spectra of compounds containing a fluorophenyl group.
95.03[C₆H₄F - HF]⁺ or [C₅H₄]⁺Loss of hydrogen fluoride from the fluorophenyl cation or formation of a cyclopentadienyl cation.
84.08[C₅H₁₀N]⁺Fragment corresponding to the protonated pyrrolidinone ring after cleavage from the phenyl group.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in the protonation of the analyte.

2.2. Instrumentation and Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 350 °C

    • Nebulizer Gas (Nitrogen): Flow rate appropriate for the instrument.

    • Drying Gas (Nitrogen): Flow rate appropriate for the instrument.

  • Mass Analysis:

    • Scan Range: m/z 50 - 500

    • Acquisition Mode: Full scan MS and product ion scan (MS/MS) of the protonated molecular ion (m/z 193.09).

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under positive ion ESI-MS/MS conditions.

Fragmentation_Pathway cluster_main Predicted Fragmentation of this compound mol [M+H]⁺ m/z = 193.09 frag1 [M+H - CO]⁺ m/z = 165.06 mol->frag1 - CO frag4 [C₅H₁₀N]⁺ m/z = 84.08 mol->frag4 - C₄H₄FO frag2 [C₈H₇FN]⁺ m/z = 136.05 frag1->frag2 - C₂H₄ frag3 [C₆H₄F]⁺ m/z = 109.04 frag2->frag3 - HCN

Caption: Predicted fragmentation of this compound.

Discussion

The predicted fragmentation pattern is characteristic of a substituted pyrrolidinone. The initial loss of carbon monoxide is a common fragmentation for lactams. Subsequent fragmentation likely involves the breakdown of the pyrrolidine ring and cleavage of the bond connecting the phenyl and pyrrolidinone moieties. The presence of the fluorophenyl cation at m/z 109.04 would be a strong indicator of the fluorophenyl substructure.

It is crucial to note that this information is predictive. Experimental verification using a reference standard of this compound is necessary to confirm the exact fragmentation pattern and relative abundances of the fragment ions. The protocol provided herein offers a robust starting point for such an analysis. This information can be valuable for the identification of this compound in complex matrices and for its characterization in drug discovery and development processes.

The Versatile Scaffold: 4-(4-Fluorophenyl)pyrrolidin-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one core, a five-membered lactam, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a 4-fluorophenyl group at the 4-position of this ring system creates a versatile building block, 4-(4-fluorophenyl)pyrrolidin-2-one, which has been instrumental in the development of novel therapeutics targeting a range of diseases. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties, making this moiety highly attractive for drug design.

This document provides a comprehensive overview of the applications of the this compound scaffold in drug discovery, complete with detailed experimental protocols for synthesis and key biological assays. Quantitative data from various studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

I. Applications in Drug Discovery

The this compound motif and its derivatives have been explored as inhibitors of several key protein targets implicated in cancer, inflammation, metabolic disorders, and cardiovascular diseases.

Anticancer Agents

c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a crucial driver of tumor growth, metastasis, and angiogenesis. The this compound scaffold has been incorporated into potent c-Met inhibitors. For example, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide, a derivative, has been synthesized and evaluated for its potential as a c-Met kinase inhibitor.[1][2]

MDM2 Inhibitors: The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology. Spirooxindole derivatives containing a 4'-(3-chloro-2-fluorophenyl) substituent on a pyrrolidine core have been developed as highly potent MDM2 inhibitors, demonstrating the utility of the substituted phenyl-pyrrolidine scaffold in disrupting this protein-protein interaction.[3]

Anti-inflammatory Agents

RORγt Inverse Agonists: The Retinoid-related Orphan Receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which play a central role in autoimmune diseases. A derivative, (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine, has been identified as a potent RORγt inverse agonist, highlighting the potential of this scaffold in treating inflammatory conditions.[4]

Antidiabetic Agents

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. 4-substituted proline amides, which share the pyrrolidine core, have been synthesized and evaluated as potent and selective DPP-IV inhibitors.[5]

Other Therapeutic Areas

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors: AKR1C3 is implicated in the progression of various cancers. 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones have been developed as potent and selective non-carboxylate inhibitors of AKR1C3.[6]

Alpha-Adrenolytic, Antiarrhythmic, and Antihypertensive Agents: Pyrrolidin-2-one derivatives have also been explored for their cardiovascular effects, with some compounds showing high affinity for α1- and α2-adrenoceptors.[7]

II. Quantitative Data Summary

The following tables summarize the biological activities of various compounds containing the this compound or a similar scaffold.

Table 1: Inhibitory Activities of Pyrrolidin-2-one Derivatives

Compound ClassTargetAssayPotencyReference
(3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine derivativeRORγtInverse Agonist AssayEC50 = 61 nM[4]
Spirooxindole with 4'-(3-chloro-2-fluorophenyl)pyrrolidineMDM2Binding AffinityKi < 1 nM[3]
1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα1-AdrenoceptorBinding AffinitypKi = 7.13[7]
1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα2-AdrenoceptorBinding AffinitypKi = 7.29[7]
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanoneDipeptidyl Peptidase IVInhibition AssayIC50 = 13 nM[5]
1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-onesAKR1C3Inhibition Assay<100 nM[6]
Pyrrolidine-thiazole derivative with 4-fluorophenyl substituentBacillus cereusMicrodilutionMIC = 21.70 ± 0.36 µg/mL[8]
Pyrrolidine-thiazole derivative with 4-fluorophenyl substituentStaphylococcus aureusMicrodilutionMIC = 30.53 ± 0.42 µg/mL[8]

III. Experimental Protocols

This section provides detailed protocols for the synthesis of a representative this compound derivative and for key biological assays.

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide

This protocol describes the synthesis of a c-Met kinase inhibitor incorporating the 4-fluorophenyl motif.

Workflow for the Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling A 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid C Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate A->C HOBT, EDC, DCM, r.t. B 4-fluoroaniline B->C D 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid C->D KOH, THF/Ethanol, r.t. F N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide D->F Oxalyl chloride, DMF, DCM, r.t. E Pyrrolidine E->F

Caption: Synthetic scheme for a c-Met kinase inhibitor.

Step 1: Synthesis of Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate [9]

  • Dissolve 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBT) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Add 4-fluoroaniline (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid [9]

  • Dissolve the crude product from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and ethanol.

  • Add a solution of potassium hydroxide (KOH) (2.0 eq) in water.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Add saturated brine and acidify with dilute hydrochloric acid to pH < 7 to precipitate the product.

  • Filter and dry the white solid.

Step 3: Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide [9]

  • Dissolve pyrrolidine (1.2 eq) in DCM.

  • Add a catalytic amount of dimethylformamide (DMF) and then slowly add oxalyl chloride (1.1 eq).

  • Stir until gas evolution ceases.

  • Slowly add a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (1.0 eq) in DCM.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Concentrate the mixture under reduced pressure and recrystallize the crude product from isopropanol and petroleum ether to obtain the final compound.

c-Met Kinase Inhibition Assay Protocol

This protocol outlines a biochemical assay to determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.

Workflow for c-Met Kinase Inhibition Assay

G A Prepare Reagents (c-Met enzyme, substrate, ATP, inhibitor) B Dispense Inhibitor (serial dilutions) A->B C Add c-Met Enzyme B->C D Initiate Reaction (add substrate and ATP) C->D E Incubate D->E F Stop Reaction & Detect (quantify phosphorylation) E->F G Data Analysis (calculate IC50) F->G

Caption: General workflow for a c-Met kinase assay.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 5 µL of c-Met enzyme solution to each well (except for the negative control).

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence for an ADP-Glo assay).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

MDM2-p53 Interaction Assay Protocol

This protocol describes a fluorescence polarization (FP) assay to screen for inhibitors of the MDM2-p53 interaction.

Workflow for MDM2-p53 Fluorescence Polarization Assay

G A Prepare Reagents (MDM2 protein, fluorescently labeled p53 peptide, inhibitor) B Dispense Inhibitor (serial dilutions) A->B C Add MDM2 Protein B->C D Add Fluorescent p53 Peptide C->D E Incubate D->E F Measure Fluorescence Polarization E->F G Data Analysis (calculate IC50) F->G

Caption: Workflow for an MDM2-p53 FP assay.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., FAM-p53)

  • Test compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 5 µL of MDM2 protein solution to each well.

  • Add 10 µL of the fluorescently labeled p53 peptide solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • A decrease in fluorescence polarization indicates inhibition of the MDM2-p53 interaction.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay Protocol

This protocol describes a fluorometric assay for screening DPP-IV inhibitors.

Workflow for DPP-IV Inhibition Assay

G A Prepare Reagents (DPP-IV enzyme, fluorogenic substrate, inhibitor) B Dispense Inhibitor (serial dilutions) A->B C Add DPP-IV Enzyme B->C D Pre-incubate C->D E Initiate Reaction (add fluorogenic substrate) D->E F Incubate E->F G Measure Fluorescence F->G H Data Analysis (calculate IC50) G->H

Caption: Workflow for a DPP-IV inhibition assay.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compound

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]

  • Black 96-well plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 30 µL of assay buffer and 10 µL of the diluted compound to the wells of a 96-well plate.[10]

  • Add 10 µL of DPP-IV enzyme solution to each well.[10]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.[10]

  • Incubate the plate at 37°C for 30 minutes, protected from light.[10]

  • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[10]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IV. Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by drugs derived from the this compound scaffold.

c-Met Signaling Pathway

G cluster_0 Downstream Signaling cluster_1 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor This compound Derivative Inhibitor->cMet Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

Caption: Inhibition of the c-Met signaling pathway.

p53-MDM2 Regulatory Loop

G cluster_0 Cellular Outcomes p53 p53 MDM2 MDM2 p53->MDM2 Induces expression Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Inhibits and degrades Inhibitor This compound Derivative Inhibitor->MDM2 Inhibits interaction with p53

Caption: Disruption of the p53-MDM2 interaction.

V. Conclusion

The this compound scaffold is a valuable asset in the drug discovery toolbox. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of diverse biological targets. The detailed protocols and compiled data presented herein are intended to serve as a practical resource for researchers working to further exploit this promising chemical framework in the quest for novel therapeutics.

References

Application Notes and Protocols for 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the synthesis and biological evaluation of 4-(4-Fluorophenyl)pyrrolidin-2-one, a pyrrolidinone derivative of interest in medicinal chemistry and drug discovery. The pyrrolidinone scaffold is a versatile structural motif found in a variety of biologically active compounds.[1][2] These protocols are based on established methodologies for analogous compounds and are intended to serve as a guide for researchers.

I. Chemical Synthesis

The synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through various synthetic routes. A common strategy involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reductive cyclization. The following is a representative protocol for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • Ethyl (E)-3-(4-fluorophenyl)acrylate

  • Nitromethane

  • Sodium ethoxide (21% in ethanol)

  • Raney Nickel (slurry in water)

  • Hydrogen gas

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Glacial acetic acid

Procedure:

  • Michael Addition:

    • To a solution of ethyl (E)-3-(4-fluorophenyl)acrylate (1 equivalent) in ethanol, add nitromethane (1.5 equivalents).

    • Cool the mixture to 0°C and add sodium ethoxide solution (0.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Neutralize the reaction with glacial acetic acid and remove the solvent under reduced pressure.

    • Extract the residue with diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate the organic layer to obtain the crude Michael adduct, ethyl 3-(4-fluorophenyl)-4-nitrobutanoate.

  • Reductive Cyclization:

    • Dissolve the crude adduct in ethanol.

    • Add a catalytic amount of Raney Nickel slurry.

    • Subject the mixture to hydrogenation (50 psi H₂) in a Parr apparatus for 12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Biological Evaluation

Pyrrolidinone derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like Factor Xa and as modulators of monoamine transporters.[3][4] The following are generalized protocols for assessing the potential biological activity of this compound.

Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Factor Xa)

This protocol is based on methodologies used for other pyrrolidinone-based Factor Xa inhibitors.[4]

Materials:

  • Purified human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂

  • 96-well microplate

  • Microplate reader

  • This compound (test compound)

  • Known Factor Xa inhibitor (positive control)

  • DMSO (vehicle)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the Tris-HCl buffer.

  • Add varying concentrations of the test compound (or positive control/vehicle) to the wells.

  • Add the Factor Xa enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the chromogenic substrate.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of substrate hydrolysis.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetIC₅₀ (nM)
This compound Factor XaTo be determined
Positive Control (e.g., Apixaban)Factor XaKnown value

Table 1: Hypothetical data table for Factor Xa inhibition assay.

Protocol: Monoamine Transporter Uptake Assay

This protocol is adapted from studies on pyrovalerone analogs that act as monoamine uptake inhibitors.[3]

Materials:

  • Cell line expressing the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) (e.g., HEK293-DAT)

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • 96-well microplate

  • Scintillation counter

  • This compound (test compound)

  • Known transporter inhibitor (e.g., GBR 12909 for DAT)

  • DMSO (vehicle)

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the test compound or control at 37°C for 10 minutes.

  • Add the radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well and incubate at 37°C for a specified time (e.g., 5-10 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

  • Determine the IC₅₀ value for each transporter.

Data Presentation:

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
This compound To be determinedTo be determinedTo be determined
Positive Control (e.g., Cocaine)Known valueKnown valueKnown value

Table 2: Hypothetical data table for monoamine transporter uptake assays.

III. Visualizations

The following diagrams illustrate the general workflow for the synthesis and a hypothetical signaling pathway that could be investigated.

Synthesis_Workflow Start Ethyl (E)-3-(4-fluorophenyl)acrylate + Nitromethane Michael Michael Addition (NaOEt, Ethanol) Start->Michael Adduct Ethyl 3-(4-fluorophenyl)-4-nitrobutanoate Michael->Adduct Reduction Reductive Cyclization (Raney Ni, H2) Adduct->Reduction Crude Crude this compound Reduction->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound Receptor Hypothetical Receptor (e.g., GPCR) Compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical signaling pathway for a GPCR target.

References

"4-(4-Fluorophenyl)pyrrolidin-2-one for enzyme inhibition assays"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Topic: A General Framework for Evaluating 4-(4-Fluorophenyl)pyrrolidin-2-one in Enzyme Inhibition Assays

Abstract

The pyrrolidinone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including enzyme inhibition.[1] Molecules incorporating this motif have been investigated as inhibitors for a range of enzyme classes, such as hydrolases and reductases.[2][3][4] This application note presents a comprehensive framework for the systematic evaluation of novel compounds featuring this scaffold, using this compound as a representative example. We provide detailed, self-validating protocols for determining inhibitor potency (IC₅₀) and elucidating the kinetic mechanism of action (MOA). The causality behind key experimental choices is explained to empower researchers, scientists, and drug development professionals to generate robust and reliable data for uncharacterized small molecules.

Foundational Principles of Enzyme Inhibition

The study of enzyme inhibitors is critical for drug discovery, as many therapeutic agents function by blocking the activity of specific enzymes involved in disease pathways.[5] An effective evaluation of a potential inhibitor like this compound begins with a firm understanding of enzyme kinetics and the distinct ways an inhibitor can interact with its target.

Enzyme inhibitors are broadly classified as reversible or irreversible. Reversible inhibitors bind to an enzyme via non-covalent forces and can be dissociated, while irreversible inhibitors typically form stable, covalent bonds.[6] Reversible inhibition is further categorized by the inhibitor's binding mechanism relative to the enzyme and its substrate.

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and binds directly to the enzyme's active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration.[6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.[7][8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping the substrate in the active site and preventing product formation.[5]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site, affecting both substrate binding and catalytic turnover.[6]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme (E) ES1 ES Complex Blocked by I E1->ES1 + Substrate (S) EI1 EI Complex E1->EI1 + Inhibitor (I) ES1->E1 + P P1 Product (P) E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I ES2->E2 + P ESI2 ESI Complex Non-productive ES2->ESI2 + I EI2->ESI2 + S P2 Product (P) E3 Enzyme (E) ES3 ES Complex E3->ES3 + S ES3->E3 + P ESI3 ESI Complex Non-productive ES3->ESI3 + I P3 Product (P)

Figure 1: Mechanisms of Reversible Enzyme Inhibition.

Pre-Assay Considerations

Before proceeding with quantitative assays, several preliminary steps are essential to ensure data integrity.

  • Compound Management: The purity of this compound should be confirmed (e.g., via LC-MS, NMR). A stock solution is typically prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). It is critical to determine the compound's solubility in the final assay buffer; precipitation can lead to erroneous results. The final concentration of the solvent in the assay should be kept low (typically ≤1%) and be consistent across all wells to avoid artifacts.

  • Enzyme & Substrate Selection: The choice of target enzyme should be hypothesis-driven. Given the prevalence of the pyrrolidinone scaffold, potential targets could include proteases, hydrolases, or kinases.[1][9] The selected enzyme should be of high purity and activity. The substrate should be well-characterized, and its Michaelis constant (Kₘ) should ideally be known, as this value is crucial for designing both IC₅₀ and mechanism of action experiments.

Protocol 1: Determining Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[10] It represents the concentration of an inhibitor required to reduce the activity of a given enzyme by 50% under specific assay conditions.[11] This protocol describes a general, adaptable method using a 96-well microplate format and a spectrophotometric readout.

Materials & Reagents
  • Purified Target Enzyme

  • Substrate (yielding a chromogenic or fluorogenic product)

  • This compound ("Inhibitor")

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • DMSO (or other suitable solvent)

  • Positive Control Inhibitor (known inhibitor of the target enzyme, if available)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer or fluorometer

Reagent Preparation

Proper reagent preparation is foundational to a successful assay. The concentrations below are illustrative and should be optimized for the specific enzyme system.

ReagentStock ConcentrationSolventFinal Assay Concentration (1X)
Target Enzyme20XAssay Buffer1X
Substrate10XAssay Buffer1X (e.g., at Kₘ)
Inhibitor10 mM100% DMSO0.1 nM - 100 µM (serial dil.)
Positive Control1 mM100% DMSOVaries (serial dilution)
Experimental Workflow

The following workflow provides a step-by-step process for executing the IC₅₀ assay. The pre-incubation of the enzyme and inhibitor is a critical step to allow their interaction to reach equilibrium before the reaction is initiated.[12]

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition & Analysis prep_inhibitor 1. Prepare Inhibitor Serial Dilutions in DMSO, then dilute in Assay Buffer. add_inhibitor 4. Add Inhibitor Dilutions and Controls to wells. prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare 2X Enzyme Solution in Assay Buffer. add_enzyme 5. Add 2X Enzyme Solution to all wells except 'No Enzyme' control. prep_enzyme->add_enzyme prep_substrate 3. Prepare 10X Substrate Solution in Assay Buffer. add_inhibitor->add_enzyme incubate 6. Pre-incubate (e.g., 15 min at RT) to allow enzyme-inhibitor binding. add_enzyme->incubate add_substrate 7. Initiate Reaction by adding 10X Substrate Solution. incubate->add_substrate read_plate 8. Measure Signal (e.g., Absorbance) over time (kinetic) or at a fixed endpoint. add_substrate->read_plate analyze 9. Calculate % Inhibition and plot against log[Inhibitor]. read_plate->analyze fit_curve 10. Fit Dose-Response Curve (four-parameter logistic) to determine IC50. analyze->fit_curve

Figure 2: Experimental Workflow for IC₅₀ Determination.

Step-by-Step Protocol
  • Prepare Inhibitor Plate: Create a serial dilution series of this compound. A common approach is an 11-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM final concentration). Remember to include a DMSO-only well for the 0% inhibition control.

  • Plate Layout: Design the 96-well plate layout. It is crucial to include the following controls for a self-validating system:

    • 100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).

    • 0% Activity (Background) Control: Substrate + Vehicle (No Enzyme).

    • Test Wells: Enzyme + Substrate + Inhibitor dilutions.

    • Positive Control Wells: Enzyme + Substrate + Positive Control Inhibitor dilutions.

  • Assay Procedure: a. Add assay buffer to all wells. b. Add the appropriate volume of the inhibitor serial dilutions and controls to the designated wells. c. Add the enzyme solution to all wells except the "No Enzyme" control. d. Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme.[12] e. Initiate the reaction by adding the substrate solution to all wells. f. Immediately place the plate in the microplate reader and begin measuring the signal. For kinetic assays, read every 30-60 seconds for 15-30 minutes. For endpoint assays, incubate for a fixed time and then take a single reading. Ensure the reaction rate for the 100% activity control is linear during this period.[13]

Data Analysis
  • Calculate Reaction Rates: For kinetic assays, determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the signal vs. time curve.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme))

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of inhibitor that corresponds to 50% on the fitted curve.[10]

Protocol 2: Elucidating the Mechanism of Action (MOA)

Once the IC₅₀ is established, the next logical step is to determine how the compound inhibits the enzyme.[7] This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. The resulting data can be visualized using a double-reciprocal plot (Lineweaver-Burk plot) to diagnose the mechanism.[7][14]

Experimental Design

This experiment involves a matrix of conditions. A full substrate-velocity curve is generated in the absence of the inhibitor and in the presence of several fixed concentrations of the inhibitor (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Prepare serial dilutions of the substrate (e.g., 8 concentrations ranging from 0.2x Kₘ to 10x Kₘ).

  • Prepare fixed concentrations of this compound.

  • Set up the assay as described in Protocol 1, but for each inhibitor concentration, test the full range of substrate concentrations.

Data Analysis and Interpretation
  • For each inhibitor concentration, plot the reaction velocity (V) against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

  • Create a Lineweaver-Burk plot (1/V vs. 1/[S]) for each data set. The pattern of the lines on this plot is diagnostic of the inhibition mechanism.

Inhibition TypeLineweaver-Burk Plot InterpretationEffect on Kinetic Parameters
Competitive Lines intersect at the y-axis.Kₘ increases, Vₘₐₓ unchanged
Non-competitive Lines intersect at the x-axis.Kₘ unchanged, Vₘₐₓ decreases
Uncompetitive Lines are parallel.Kₘ decreases, Vₘₐₓ decreases
Mixed Lines intersect in the upper-left quadrant (not on an axis).Kₘ changes, Vₘₐₓ decreases

From IC₅₀ to Kᵢ: The IC₅₀ value is dependent on the assay conditions, particularly the substrate concentration.[11] To determine the intrinsic binding affinity of the inhibitor, the inhibition constant (Kᵢ) should be calculated. The Cheng-Prusoff equation is used for this purpose, with the specific formula depending on the mechanism of inhibition.[15] For a competitive inhibitor:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration used in the assay and Kₘ is the Michaelis constant of the substrate.

Conclusion

This document provides a robust, generalized framework for the initial characterization of this compound, or any novel compound, as a potential enzyme inhibitor. By following a systematic approach—from preliminary compound validation to IC₅₀ determination and detailed kinetic analysis—researchers can generate high-quality, reproducible data. This methodical process is essential for validating hits in early-stage drug discovery and provides the foundational knowledge needed for further optimization and development.

References

Application Notes and Protocols for Cell-Based Assays with 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for conducting initial cell-based characterization of the novel compound, 4-(4-Fluorophenyl)pyrrolidin-2-one. The protocols outlined below detail standard methodologies to assess its impact on cell viability, apoptosis, and a hypothetical signaling pathway. Due to the limited specific data available for this compound, the quantitative data and the signaling pathway presented are illustrative examples. Researchers are advised to adapt these templates based on their own experimental findings.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical data representing the effects of this compound on a human cancer cell line (e.g., HepG2) after 48 hours of treatment.

Table 1: Cell Viability of HepG2 Cells as Determined by MTT Assay

Concentration of this compound (µM)Percent Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
578.1 ± 6.1
1055.9 ± 4.5
2532.4 ± 3.9
5015.7 ± 2.5
1005.2 ± 1.8

Table 2: Apoptosis Analysis in HepG2 Cells via Annexin V-FITC/PI Staining

Concentration of this compound (µM)Percent Early Apoptotic Cells (Mean ± SD)Percent Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Vehicle Control)3.2 ± 0.62.1 ± 0.4
1018.5 ± 2.17.3 ± 1.2
2542.1 ± 3.515.8 ± 2.3
5065.7 ± 4.228.4 ± 3.1

Experimental Protocols

Cell Viability - MTT Assay

This protocol is a common method for assessing cell viability by measuring the metabolic activity of living cells.[1][2] Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]

Materials:

  • 96-well cell culture plates

  • HepG2 cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)[3]

  • DMSO[3]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Prepare serial dilutions of this compound in complete culture medium at twice the desired final concentrations.[3]

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compound).[3]

  • Incubate the plate for the desired time period (e.g., 48 hours).[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[1][3]

  • Calculate the percentage of cell viability relative to the vehicle control.[3]

Apoptosis Assay - Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • 6-well cell culture plates

  • HepG2 cells

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to approximately 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours). Include a vehicle control.

  • Harvest the cells, including both adherent and floating populations.[3]

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[3]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension to a new tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This can be used to investigate the effect of this compound on the expression or activation of proteins in a signaling pathway.

Materials:

  • Treated cell samples

  • RIPA buffer (Radioimmunoprecipitation assay buffer)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with Tween 20)

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with ice-cold RIPA buffer.[3]

  • Determine the protein concentration of each lysate using a BCA assay.[3]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[3]

  • Separate the protein samples by SDS-PAGE.[3]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3]

  • Wash the membrane three times with TBST.[3]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis a Seed Cells in Multi-well Plates b Overnight Incubation (37°C, 5% CO2) a->b c Treat with this compound b->c d Incubate for Desired Time (e.g., 48h) c->d e Cell Viability (MTT Assay) d->e f Apoptosis (Annexin V/PI Staining) d->f g Protein Extraction (for Western Blot) d->g h Measure Absorbance (570nm) e->h i Flow Cytometry Analysis f->i j Western Blot Imaging g->j k Quantitative Data Analysis h->k i->k j->k

Caption: General experimental workflow for cell-based assays.

Hypothetical Signaling Pathway

G compound This compound receptor Hypothetical Receptor/Target compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Application Notes and Protocols for Preclinical Evaluation of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed animal models and experimental protocols for the preclinical evaluation of 4-(4-Fluorophenyl)pyrrolidin-2-one, a novel pyrrolidinone derivative. Based on the structural class, this compound is hypothesized to possess neuroprotective and anti-convulsant properties. The following sections detail the recommended animal models, experimental procedures, and data analysis to investigate these potential therapeutic effects.

Hypothetical Therapeutic Target and Signaling Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, pyrrolidinone derivatives have been explored for their potential to modulate neurotransmitter systems and intracellular signaling cascades implicated in neuronal excitability and survival. A plausible hypothesis is the modulation of GABAergic neurotransmission and downstream neuroprotective pathways.

GABASignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GABA_A_Receptor GABA-A Receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection 4-FPP This compound 4-FPP->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds

Caption: Hypothetical signaling pathway for this compound.

Animal Models for Efficacy Testing

The selection of appropriate animal models is crucial for evaluating the therapeutic potential of this compound. Based on its hypothesized neuroprotective and anti-convulsant activities, the following rodent models are recommended.

Models for Anti-convulsant Activity
  • Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds that prevent the spread of seizures.

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: This model is effective in identifying compounds that can raise the seizure threshold.

  • Kindling Model: A model of chronic epilepsy where repeated sub-convulsive electrical or chemical stimuli lead to persistent hyperexcitability and spontaneous seizures.[1][2][3][4]

Models for Neuroprotective Activity
  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model of Parkinson's Disease: This neurotoxin-based model induces dopamine neurodegeneration and is useful for screening neuroprotective agents.[5]

  • Transgenic Mouse Models of Alzheimer's Disease: These models overexpress genes associated with Alzheimer's disease, leading to the development of amyloid plaques and tau pathology.[6][7]

  • Ischemia-Reperfusion Injury Model: This model simulates stroke by temporarily occluding a cerebral artery, leading to neuronal cell death.

Experimental Workflow

The preclinical evaluation of this compound should follow a structured workflow to ensure comprehensive data collection and analysis.

experimental_workflow cluster_setup Phase 1: Setup & Preliminary Assessment cluster_efficacy Phase 2: Efficacy Studies cluster_analysis Phase 3: Analysis & Reporting Animal_Acclimatization Animal Acclimatization Dose_Range_Finding Dose Range-Finding Study Animal_Acclimatization->Dose_Range_Finding Pharmacokinetic_Study Pharmacokinetic Profiling (PK) Dose_Range_Finding->Pharmacokinetic_Study Anticonvulsant_Models Anti-convulsant Models (MES, PTZ, Kindling) Pharmacokinetic_Study->Anticonvulsant_Models Neuroprotection_Models Neuroprotection Models (MPTP, Transgenic AD, Ischemia) Pharmacokinetic_Study->Neuroprotection_Models Behavioral_Analysis Behavioral Data Analysis Anticonvulsant_Models->Behavioral_Analysis Neuroprotection_Models->Behavioral_Analysis Biochemical_Assays Biochemical Assays (e.g., ELISA, Western Blot) Behavioral_Analysis->Biochemical_Assays Histopathology Histopathological Examination Biochemical_Assays->Histopathology Final_Report Final Report Generation Histopathology->Final_Report End End Final_Report->End Start Start Start->Animal_Acclimatization logical_framework Start Initial Screening Efficacy Significant Efficacy in Animal Models? Start->Efficacy Safety Acceptable Safety Profile? Efficacy->Safety Yes Stop Terminate Development Efficacy->Stop No PK_Profile Favorable PK/PD Profile? Safety->PK_Profile Yes Safety->Stop No Advance Advance to IND-Enabling Studies PK_Profile->Advance Yes PK_Profile->Stop No

References

Application Notes and Protocols for the Formulation of 4-(4-Fluorophenyl)pyrrolidin-2-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidone class of molecules, a scaffold known for its diverse biological activities. The pyrrolidine ring is a key feature in many natural products and pharmacologically active agents, contributing to their three-dimensional structure and interaction with biological targets.[1][2] Derivatives of pyrrolidin-2-one have been investigated for a range of therapeutic applications, including as antiarrhythmic, antihypertensive, and antiepileptic agents, as well as for their potential in treating obesity and central nervous system disorders.[3][4][5]

Effective in vivo evaluation of novel compounds like this compound is critically dependent on the development of a suitable formulation that ensures accurate and reproducible delivery of the desired dose. This document provides a comprehensive guide to developing aqueous-based formulations for this compound for preclinical in vivo studies, with a focus on oral (PO) and intraperitoneal (IP) routes of administration, which are common in rodent models.

Given the absence of specific solubility data for this compound in the public domain, this protocol emphasizes a systematic approach to vehicle selection and formulation development, starting with solubility screening.

Physicochemical Properties and Formulation Considerations

While specific experimental data for this compound is limited, we can infer some properties from structurally related compounds. The presence of a fluorophenyl group suggests the compound is likely to have low aqueous solubility. Therefore, the formulation strategy will likely require the use of solubilizing agents or the preparation of a suspension.

Key considerations for formulation development:

  • Solubility: The primary challenge is often the poor aqueous solubility of small molecule drug candidates. A systematic solubility screen is the essential first step.

  • Stability: The chemical and physical stability of the compound in the chosen vehicle must be ensured for the duration of the study.

  • Tonicity and pH: For parenteral routes like IP injection, the formulation should be isotonic and at a physiological pH (around 7.4) to minimize irritation and adverse reactions.

  • Viscosity: The viscosity of the formulation should be suitable for the intended route of administration (e.g., allowing for easy passage through a gavage needle or syringe).

  • Route of Administration: The choice of excipients will be heavily influenced by the administration route (e.g., oral gavage, intraperitoneal, intravenous).

Data Presentation: Recommended Excipients for Formulation Screening

The following table summarizes common vehicles and excipients that can be screened for the formulation of this compound.

Vehicle/Excipient Route of Administration Concentration Range Purpose Remarks
Saline (0.9% NaCl)PO, IP, IVq.s.VehicleStandard isotonic vehicle for parenteral administration.
Phosphate-Buffered Saline (PBS)PO, IP, IVq.s.Vehicle/BufferMaintains physiological pH.
Carboxymethyl cellulose (CMC)PO, IP0.5 - 2.5% (w/v)Suspending agentFor formulating suspensions of poorly soluble compounds.
Hydroxypropyl methylcellulose (HPMC)PO, IP0.5 - 2.5% (w/v)Suspending agentAlternative to CMC for creating stable suspensions.
Polyethylene glycol 400 (PEG 400)PO, IP10 - 50% (v/v)Co-solventCan significantly enhance the solubility of lipophilic compounds.
Propylene glycol (PG)PO, IP10 - 40% (v/v)Co-solventOften used in combination with other vehicles.
Tween® 80 (Polysorbate 80)PO, IP, IV0.1 - 5% (v/v)Surfactant/Wetting agentImproves wetting of hydrophobic particles and can aid in solubilization.
Solutol® HS 15PO, IP, IV1 - 10% (w/v)Solubilizer/EmulsifierNon-ionic solubilizer for poorly water-soluble drugs.
Captisol® (Sulfobutylether-β-cyclodextrin)PO, IP, IV10 - 40% (w/v)Complexing agentForms inclusion complexes with drug molecules to increase solubility.
Dimethyl sulfoxide (DMSO)IP (with caution)<10% (v/v)Co-solventPotent solvent, but can have pharmacological effects and cause irritation. Must be used at low concentrations and diluted in another vehicle.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to select a suitable formulation for in vivo studies.

Materials:

  • This compound

  • A selection of vehicles from the table above (e.g., Water, 0.9% Saline, PBS, 5% PEG 400 in saline, 10% Captisol® in water, 0.5% CMC in water)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Orbital shaker

  • Analytical balance

  • HPLC or other suitable analytical method for quantification

Methodology:

  • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of vials.

  • Add a known volume (e.g., 1 mL) of each test vehicle to the respective vials.

  • Vortex each vial vigorously for 1-2 minutes to facilitate initial dispersion.

  • Place the vials on an orbital shaker at room temperature for 24-48 hours to allow the mixture to reach equilibrium.

  • After the incubation period, visually inspect the vials for the presence of undissolved solid material.

  • For samples that appear to have dissolved the compound, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining undissolved solid.

  • Carefully collect a supernatant aliquot and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC).

  • The resulting concentration represents the equilibrium solubility of the compound in that vehicle.

Protocol 2: Preparation of a Suspension Formulation for Oral Gavage

Objective: To prepare a homogeneous and dose-accurate suspension of this compound for oral administration in rodents. This protocol is suitable if the compound has low aqueous solubility.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in purified water)

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

  • Homogenizer (optional, but recommended)

Methodology:

  • Vehicle Preparation:

    • To prepare 100 mL of 0.5% CMC, slowly add 0.5 g of CMC to approximately 90 mL of purified water while stirring continuously with a magnetic stir bar.

    • Heat the mixture to about 60-70 °C while stirring to facilitate the dissolution of CMC.

    • Once dissolved, allow the solution to cool to room temperature.

    • Bring the final volume to 100 mL with purified water. Store at 4 °C.

  • Suspension Formulation (Example for a 10 mg/mL suspension):

    • Calculate the required amount of this compound and vehicle for the desired final volume. For 10 mL of a 10 mg/mL suspension, 100 mg of the compound is needed.

    • Weigh 100 mg of this compound and place it in a mortar.

    • Add a small volume (e.g., 0.5 mL) of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the drug particles and preventing clumping.

    • Gradually add the remaining vehicle in small portions while continuously triturating to ensure the suspension remains homogeneous.

    • Transfer the suspension to a graduated cylinder or volumetric flask.

    • Rinse the mortar and pestle with a small amount of the vehicle and add it to the bulk suspension to ensure a complete transfer of the drug.

    • Adjust the final volume to 10 mL with the vehicle.

    • Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing. If available, use a homogenizer for a few minutes to ensure a uniform particle size distribution.

    • The suspension should be continuously stirred during the dosing procedure to maintain homogeneity.

Protocol 3: Preparation of a Solution for Intraperitoneal Injection

Objective: To prepare a clear, sterile-filtered solution of this compound for IP administration. This protocol is applicable if a suitable solubilizing vehicle is identified from the solubility screen.

Materials:

  • This compound

  • Solubilizing vehicle (e.g., 20% Captisol® in sterile water for injection or a co-solvent system like 10% DMSO, 40% PEG 400, and 50% saline)

  • Analytical balance

  • Sterile vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Methodology:

  • Vehicle Preparation (Example: 10% DMSO, 40% PEG 400, 50% Saline):

    • In a sterile container, combine 1 mL of DMSO and 4 mL of PEG 400. Mix well.

    • Slowly add 5 mL of sterile 0.9% saline to the DMSO/PEG 400 mixture while stirring. This order of addition is important to prevent precipitation.

  • Solution Formulation (Example for a 5 mg/mL solution):

    • Calculate the required amount of this compound and vehicle. For 5 mL of a 5 mg/mL solution, 25 mg of the compound is needed.

    • Aseptically weigh 25 mg of this compound and place it in a sterile vial.

    • Add the prepared vehicle to the vial.

    • Vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution against a light and dark background to ensure no particulate matter is present.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a final sterile vial. This step ensures the sterility of the final product for injection.

    • The formulation is now ready for administration. It should be stored under appropriate conditions (e.g., protected from light, at a specified temperature) and used within a validated stability timeframe.

Mandatory Visualizations

Formulation_Workflow A Define Target Dose & Route B Physicochemical Characterization (pKa, LogP - if available) A->B C Solubility Screening in Various Vehicles B->C D Select Lead Vehicle(s) C->D F Stability Assessment (Short-term) C->F E Formulation Optimization (e.g., concentration of co-solvents) D->E E->F G Prepare Formulation (Solution or Suspension) F->G H Quality Control (Visual, pH, etc.) G->H I In Vivo Dosing H->I

Caption: Workflow for the development of an in vivo formulation.

Formulation_Decision_Tree Start Start: Is the required dose soluble in a simple aqueous vehicle (Saline, PBS)? AqueousSol Prepare sterile-filtered aqueous solution. Start->AqueousSol Yes CoSolvent Screen for solubility in co-solvent systems (e.g., PEG400, Captisol®) Start->CoSolvent No CoSolventSoluble Is it soluble in a tolerable co-solvent system? CoSolvent->CoSolventSoluble Suspension Develop a suspension (e.g., with 0.5% CMC or HPMC) CoSolventSoluble->Suspension No CoSolventForm Prepare sterile-filtered co-solvent solution. CoSolventSoluble->CoSolventForm Yes

Caption: Decision tree for formulation strategy selection.

References

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide, a key intermediate in the development of c-Met kinase inhibitors for potential anticancer therapies.[1] The protocols outlined below are based on established and rapid synthetic methodologies, ensuring high yield and purity of the final compound.

I. Overview of Synthetic Pathway

The synthesis of the target compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide (8), is achieved through a three-step process starting from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid (5).[1][2] The overall synthetic route involves a series of nucleophilic substitution and ester hydrolysis reactions.[1][2] The total yield for this three-step synthesis is reported to be 48.8%.[1][2]

The key transformations are:

  • Amide Coupling: Reaction of 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid with 4-fluoroaniline to form methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate.

  • Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Second Amide Coupling: Reaction of the carboxylic acid with pyrrolidine to yield the final product.

II. Experimental Protocols

Step 1: Synthesis of Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate (6)

Materials:

  • 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid (5)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-fluoroaniline

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid (5) (6.9 µmol) in 12 mL of dichloromethane (DCM).[1]

  • To this solution, add 1-Hydroxybenzotriazole (HOBT) (4.1 µmol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (4.1 µmol), and 4-fluoroaniline (11.6 µmol).[1]

  • Stir the reaction mixture at room temperature for 4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to obtain the crude product.[1]

Quantitative Data:

Product Yield ESI-MS (m/z)

| Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate (6) | 78.0% | [M+H]⁺ 237.08 |

Step 2: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid (7)

Materials:

  • Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate (6)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Ethanol (CH₃CH₂OH)

  • Dilute hydrochloric acid

  • Saturated brine

Procedure:

  • Dissolve methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate (6) and potassium hydroxide (KOH) (0.58 g) in a 1:1 mixture of THF and ethanol.[1]

  • Stir the reaction at room temperature for 4 hours.[1]

  • Concentrate the mixture under reduced pressure to obtain a viscous oil.[1]

  • Add a large amount of saturated brine to the residue.

  • Adjust the pH of the mixture to < 7 with dilute hydrochloric acid, which will result in the precipitation of a white solid.[1]

  • Filter the white solid and dry to obtain the product.[1]

Quantitative Data:

Product Yield ESI-MS (m/z)

| 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid (7) | 84.0% | [M+H]⁺ 223.06 |

Step 3: Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide (8)

Materials:

  • 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (7)

  • Pyrrolidine

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Isopropanol

  • Petroleum ether

Procedure:

  • In a separate flask, dissolve pyrrolidine in 10 mL of DCM.

  • Add 1 drop of DMF and 7 drops of oxalyl chloride to the pyrrolidine solution and shake gently until no more gas evolves.[1]

  • Slowly add a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (7) in DCM to the reaction mixture.[1]

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.[1]

  • Concentrate the mixture under reduced pressure.[1]

  • Recrystallize the crude product from isopropanol and petroleum ether to obtain the final compound.[1]

Quantitative Data:

Product Yield ESI-MS (m/z) ¹H NMR (CDCl₃, 400 MHz) δ

| N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide (8) | 74.5% | [M+H]⁺ 276.13 | 12.4 Hz, 4H), 1.87–1.71 (m, 4H), 1.31 (s, 2H), 1.18 (d, J = 2.7 Hz, 2H) |

III. Visualized Experimental Workflow

SynthesisWorkflow A 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid (5) B Methyl 1-((4-fluorophenyl)carbamoyl) cyclopropane-1-carboxylate (6) A->B HOBT, EDC, 4-fluoroaniline DCM, r.t., 4h Yield: 78.0% C 1-((4-fluorophenyl)carbamoyl) cyclopropane-1-carboxylic Acid (7) B->C KOH, THF/EtOH (1:1) r.t., 4h Yield: 84.0% D N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide (8) C->D Pyrrolidine, Oxalyl chloride, DMF DCM, r.t., 4h Yield: 74.5%

Caption: Synthetic pathway for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(4-Fluorophenyl)pyrrolidin-2-one Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the reductive amination of a ketoester followed by cyclization.

Issue 1: Low Yield of the Final Product, this compound

Potential CauseSuggested Solution
Incomplete reductive amination of the ketoester precursor. - Optimize reducing agent: Sodium triacetoxyborohydride is often effective for reductive aminations. Other options include sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂, Pd/C). The choice of reducing agent can significantly impact yield. - Control pH: Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without decomposing the reactants or the reducing agent. - Reaction time and temperature: Ensure the reaction runs to completion by monitoring with TLC or LC-MS. Prolonged reaction times or elevated temperatures may be necessary but can also lead to side products.
Inefficient cyclization of the intermediate amino ester. - Thermal cyclization: Heating the isolated amino ester, often in a high-boiling solvent like toluene or xylene, can promote lactam formation. - Base-catalyzed cyclization: The use of a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, can facilitate the intramolecular cyclization. - Acid-catalyzed cyclization: In some cases, trace amounts of acid can catalyze the cyclization.
Formation of side products. - Over-reduction: Strong reducing agents like lithium aluminum hydride may reduce the ester functionality. Use milder, more selective reducing agents. - Polymerization: High concentrations of reactants or harsh reaction conditions can lead to polymerization. Maintain appropriate dilutions and temperature control. - Incomplete hydrolysis of the ester (if starting from a ketoacid): Ensure complete conversion of the starting material before proceeding to the next step.
Difficulties in purification. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively remove impurities. - Column chromatography: Silica gel chromatography is a standard method for purifying pyrrolidinones. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

Issue 2: Presence of Impurities in the Final Product

ImpurityIdentification MethodSuggested Removal Method
Unreacted starting ketoester NMR, LC-MSColumn chromatography. The ketoester is typically more polar than the lactam.
Intermediate amino ester NMR, LC-MSThe amino ester can be separated by column chromatography. It can also be converted to the desired lactam by heating.
Byproducts from side reactions NMR, GC-MS, LC-MSPurification by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is ethyl 4-(4-fluorophenyl)-4-oxobutanoate. This ketoester provides the necessary carbon skeleton and the fluorophenyl group.

Q2: What are the key steps in the synthesis from ethyl 4-(4-fluorophenyl)-4-oxobutanoate?

The synthesis typically involves a two-step process:

  • Reductive Amination: The keto group of ethyl 4-(4-fluorophenyl)-4-oxobutanoate is reacted with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in the presence of a reducing agent to form the corresponding amino ester.

  • Cyclization (Lactamization): The resulting amino ester undergoes intramolecular cyclization to form the five-membered lactam ring of this compound. This can often be induced by heating.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, intermediate, and product should have different Rf values. For more precise monitoring, especially for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: What are the optimal conditions for the reductive amination step?

The optimal conditions can vary, but a common starting point is to use sodium triacetoxyborohydride as the reducing agent in a solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature. The reaction is typically carried out in the presence of acetic acid to maintain a suitable pH for imine formation.

Q5: Are there any one-pot procedures available to improve efficiency?

Yes, it is often possible to perform the reductive amination and cyclization in a single pot. After the reductive amination is complete, the reaction mixture can be heated to a higher temperature to induce cyclization, potentially after a solvent swap to a higher-boiling solvent like toluene.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Reductive Amination and Subsequent Cyclization

Step 1: Reductive Amination of Ethyl 4-(4-Fluorophenyl)-4-oxobutanoate

  • To a solution of ethyl 4-(4-fluorophenyl)-4-oxobutanoate (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ammonium acetate (5.0 eq) and acetic acid (2.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 4-amino-4-(4-fluorophenyl)butanoate.

Step 2: Cyclization to this compound

  • The crude ethyl 4-amino-4-(4-fluorophenyl)butanoate is dissolved in toluene (0.1 M).

  • The solution is heated to reflux (approximately 110 °C) and stirred for 4-8 hours, monitoring by TLC for the disappearance of the amino ester and the formation of the lactam.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

Table 1: Effect of Reducing Agent on Reductive Amination Yield

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield of Amino Ester (%)
NaBH(OAc)₃DCE25685-95
NaBH₃CNMeOH251270-80
H₂ (50 psi), Pd/CEtOH252480-90
NaBH₄MeOH0-25450-60 (potential for ketone reduction)

Table 2: Influence of Cyclization Conditions on Lactam Yield

Cyclization MethodSolventTemperature (°C)Reaction Time (h)Yield of Lactam (%)
ThermalToluene110675-85
ThermalXylene140380-90
NaH (cat.)THF65470-80
p-TsOH (cat.)Toluene110865-75

Visualizations

SynthesisWorkflow Start Ethyl 4-(4-fluorophenyl)-4-oxobutanoate ReductiveAmination Reductive Amination (NH4OAc, NaBH(OAc)3, DCM) Start->ReductiveAmination Intermediate Ethyl 4-amino-4-(4-fluorophenyl)butanoate ReductiveAmination->Intermediate Cyclization Cyclization (Toluene, Reflux) Intermediate->Cyclization Product This compound Cyclization->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingYield LowYield Low Overall Yield IncompleteRA Incomplete Reductive Amination? LowYield->IncompleteRA InefficientCyclization Inefficient Cyclization? LowYield->InefficientCyclization SideReactions Side Reactions? LowYield->SideReactions PurificationLoss Purification Loss? LowYield->PurificationLoss CheckRA Optimize Reducing Agent Control pH Increase Reaction Time/Temp IncompleteRA->CheckRA Troubleshoot CheckCyclization Increase Temperature Use Catalyst (Acid/Base) Change Solvent InefficientCyclization->CheckCyclization Troubleshoot AnalyzeByproducts Identify Side Products (LC-MS, NMR) Adjust Conditions to Minimize SideReactions->AnalyzeByproducts Troubleshoot OptimizePurification Optimize Chromatography Conditions Consider Recrystallization PurificationLoss->OptimizePurification Troubleshoot

Caption: Troubleshooting logic for low synthesis yield.

Technical Support Center: Purification of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification method.

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Troubleshooting:

    • Increase Solvent Volume: Add small additional portions of the hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce the recovery yield.

    • Switch to a More Polar Solvent: If the compound remains insoluble, a more polar solvent may be required. Consider solvents like ethanol, isopropanol, or acetonitrile.

    • Use a Solvent Mixture: A mixture of solvents can be effective. For instance, dissolve the compound in a minimal amount of a hot, highly polar solvent (like ethanol) and then add a less polar co-solvent (like ethyl acetate or toluene) dropwise until turbidity is observed, then clarify with a few drops of the hot polar solvent.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, and the compound's solubility decreases too rapidly for crystal lattice formation to occur at the cooling temperature. This can also be caused by the presence of impurities that depress the melting point of the solid.

  • Troubleshooting:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can promote gradual cooling.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to initiate crystallization.

Issue 3: Low recovery of the purified compound.

  • Possible Cause:

    • Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

    • The solution was not cooled sufficiently to maximize precipitation.

    • Premature crystallization occurred during hot filtration.

  • Troubleshooting:

    • Concentrate the Mother Liquor: If the mother liquor has not been discarded, concentrate it by evaporation and cool it again to recover a second crop of crystals. Note that the purity of the second crop may be lower.

    • Optimize Solvent Volume: In subsequent purifications, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure Adequate Cooling: Cool the solution in an ice bath for at least 30-60 minutes to ensure maximum precipitation.

    • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration (if performed to remove insoluble impurities), preheat the funnel and receiving flask.

Issue 4: The purified crystals are colored.

  • Possible Cause: Colored impurities are present in the crude material and are not effectively removed by a single recrystallization.

  • Troubleshooting:

    • Activated Charcoal Treatment: Dissolve the crude compound in the hot recrystallization solvent and add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Repeat Recrystallization: A second recrystallization of the purified material may be necessary to remove residual colored impurities.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimal for the separation on the chosen stationary phase (typically silica gel).

  • Troubleshooting:

    • Adjust Mobile Phase Polarity:

      • If the compound and impurities elute too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

      • If the compound and impurities elute too slowly (low Rf value), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.

    • Change the Solvent System: If adjusting the ratio of the current solvents is ineffective, try a different solvent system. For example, dichloromethane/methanol can be effective for polar compounds.

Issue 2: Tailing of the product peak.

  • Possible Cause:

    • The compound is interacting too strongly with the stationary phase.

    • The column is overloaded with the sample.

    • The stationary phase is degrading.

  • Troubleshooting:

    • Add a Polar Modifier: Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to reduce strong interactions with the silica gel.

    • Reduce Sample Load: Use a smaller amount of crude material for the given column size.

    • Use Fresh Stationary Phase: Ensure the silica gel is of good quality and has not been stored improperly.

Issue 3: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the highly polar compound through the stationary phase.

  • Troubleshooting:

    • Drastically Increase Mobile Phase Polarity: Switch to a much more polar solvent system, such as a higher percentage of methanol in dichloromethane or even a methanol/ammonia mixture for very basic compounds.

    • Consider Reverse-Phase Chromatography: If the compound is very polar, reverse-phase chromatography (e.g., C18 silica gel with a water/acetonitrile or water/methanol mobile phase) may be a more suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: Based on a common synthetic route involving the Michael addition of a nitromethane equivalent to a 4-fluorophenyl substituted α,β-unsaturated ester followed by reduction and cyclization, potential impurities could include:

  • Unreacted starting materials: e.g., ethyl (E)-3-(4-fluorophenyl)acrylate.

  • Intermediates: e.g., the Michael adduct before cyclization.

  • Byproducts: e.g., over-reduction products or polymeric materials.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Given its aromatic and lactam functionalities, good starting solvents to screen are ethanol, isopropanol, or a mixture of ethyl acetate and hexane. Ethanol is often a good choice as it tends to dissolve many organic compounds when hot and has a lower solubility for them when cold.

Q3: What is a recommended mobile phase for column chromatography of this compound on silica gel?

A3: A good starting point for developing a mobile phase for column chromatography on silica gel is a mixture of hexane and ethyl acetate. A typical starting ratio would be in the range of 1:1 to 3:1 (hexane:ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q4: How can I improve the yield of my purification?

A4: To improve the yield, for recrystallization, use the minimum amount of hot solvent and ensure complete cooling. For column chromatography, ensure proper column packing and careful collection of fractions, monitoring with TLC to avoid mixing with impurities.

Q5: My purified product has a broad melting point range. What does this indicate?

A5: A broad melting point range is typically an indication of the presence of impurities. Further purification by another recrystallization or by column chromatography may be necessary.

Data Presentation

The following table summarizes typical purification parameters and expected outcomes for this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodSolvent/Mobile Phase SystemTypical Recovery Yield (%)Expected Purity (by HPLC/NMR) (%)
Recrystallization Ethanol75-85>98.5
Isopropanol70-80>98.0
Ethyl Acetate/Hexane80-90>99.0
Column Chromatography Hexane/Ethyl Acetate (gradient)60-75>99.5

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate) and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product (>98%) recrystallization->pure_product mother_liquor Mother Liquor (contains impurities and some product) recrystallization->mother_liquor Impurities column_chromatography->pure_product impure_fractions Impure Fractions column_chromatography->impure_fractions Impurities analysis Purity Analysis (HPLC, NMR, MP) pure_product->analysis

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield no_crystals No Crystals Form? start->no_crystals oiling_out->low_yield No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes low_yield->no_crystals No concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes scratch_seed Scratch/Seed no_crystals->scratch_seed Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool boil_off_solvent Boil Off Excess Solvent scratch_seed->boil_off_solvent If still no crystals check_solvent_volume Use Less Solvent Next Time concentrate_mother_liquor->check_solvent_volume

Caption: Troubleshooting logic for common recrystallization problems.

Technical Support Center: 4-(4-Fluorophenyl)pyrrolidin-2-one Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the crystallization of 4-(4-Fluorophenyl)pyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material. This guide synthesizes fundamental crystallization principles with specific, actionable troubleshooting advice to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

The primary challenges include its potential for "oiling out," where it separates as a liquid instead of a solid, the possibility of forming different crystalline structures known as polymorphs, and purification difficulties due to trapped impurities.[1][2][3] Success depends heavily on controlling supersaturation, cooling rate, and solvent selection.[4][5][6]

Q2: Which solvent systems are a good starting point for crystallization?

While specific solubility data for this compound is not extensively published, related lactam and pyrrolidinone structures often crystallize well from polar protic solvents or mixtures.[7][8] Good starting points include:

  • Single Solvents: Isopropanol, Ethanol, Methanol.

  • Two-Solvent Systems (for anti-solvent crystallization): A soluble solvent like Dichloromethane (DCM) or Ethyl Acetate paired with a non-polar anti-solvent like Heptane or Hexane. A patent for a related beta-lactam structure utilized aqueous Isopropyl Alcohol successfully.[8]

Q3: Does this compound exhibit polymorphism?

Q4: How can I confirm the purity and identity of my crystallized product?

Standard analytical techniques are essential:

  • Melting Point: A sharp melting range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[3][11]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or organic impurities.

  • HPLC/LC-MS: Provides quantitative data on purity and confirms the molecular weight.

  • X-Ray Powder Diffraction (XRPD): Used to identify the specific crystalline form (polymorph) of the solid.[6]

Part 2: Systematic Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and step-by-step solutions.

Problem 1: No crystals form; the solution remains clear even after cooling.

Q: I've cooled my solution, but it's completely clear. What's wrong?

This indicates that the solution is not supersaturated, meaning the compound is still fully dissolved.

  • Possible Cause 1: Excessive Solvent. The concentration of the compound is too low. In recrystallization, the goal is to use the minimum amount of hot solvent to fully dissolve the solid.[12]

    • Solution: Reheat the solution and gently boil off a portion of the solvent to increase the concentration. Allow it to cool again. If you've added far too much, recovering the solid by rotary evaporation and starting over may be more efficient.[11]

  • Possible Cause 2: Insufficient Cooling. The solution may not be cold enough to induce crystallization.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath to further decrease solubility.[13][14]

  • Possible Cause 3: Nucleation is Inhibited. Crystal formation requires an initial "seed" or nucleation site to begin. Highly purified compounds in very clean flasks can sometimes resist nucleation.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[1][11]

    • Solution 2 (Seeding): If you have a previous batch of pure crystals, add a single, tiny crystal (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[1][2][15]

Problem 2: The compound separates as a liquid or "oils out."

Q: Instead of solid crystals, a gooey oil has formed at the bottom of my flask. What happened and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1][2] This is a common and frustrating problem.

  • Possible Cause 1: High Supersaturation/Rapid Cooling. The solution was cooled too quickly, causing the compound to crash out of solution at a temperature where its solubility limit is exceeded but it is still above its melting point in the solvent system.[1][2][11]

    • Solution: Reheat the solution until the oil completely redissolves. If needed, add a small amount of additional solvent to ensure full dissolution.[1][11][12] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can achieve this.

  • Possible Cause 2: Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound (especially when depressed by impurities).[3]

    • Solution: Change the solvent system. Choose a solvent with a lower boiling point or use a co-solvent/anti-solvent system to modulate the solubility and crystallization temperature.[1]

  • Possible Cause 3: High Impurity Level. Impurities can significantly lower the melting point of a compound (melting point depression), making it more prone to oiling out.[3][11]

    • Solution: Before crystallization, consider a preliminary purification step. This could involve passing a solution of the crude material through a short plug of silica gel or performing a charcoal treatment to remove colored impurities.[1][12] If oiling out has already occurred, you can try to salvage it by reheating, adding more of the 'good' solvent, and cooling very slowly.[1]

Problem 3: Crystal yield is very low.

Q: I got beautiful crystals, but my final mass is much lower than expected. Why?

Low yield can result from several factors related to solubility and mechanical loss.

  • Possible Cause 1: Using Too Much Solvent. As discussed in Problem 1, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary for dissolution. To recover some of the dissolved product, you can try to concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals, though these may be less pure.

  • Possible Cause 2: Premature Crystallization. The compound crystallized on the filter paper or in the funnel during a hot gravity filtration step.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in a drying oven or by rinsing with hot solvent just before use.

  • Possible Cause 3: Washing with the Wrong Solvent. Washing the collected crystals with a solvent in which they are too soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent.[1] The compound will be much less soluble at this lower temperature, minimizing losses while still washing away impurities from the crystal surfaces.

Part 3: Key Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Solvent Selection: In a test tube, add ~20-30 mg of crude this compound. Add a suitable solvent (e.g., isopropanol) dropwise at room temperature. The solid should be sparingly soluble or insoluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, cooling may be continued in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.[1]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for addressing common crystallization issues.

G start Begin Crystallization (Cooling Saturated Solution) outcome Observe Outcome start->outcome no_xtals Problem: No Crystals Form (Clear Solution) outcome->no_xtals Clear oiling_out Problem: 'Oiling Out' Occurs (Liquid Phase Separates) outcome->oiling_out Oil success Success: Solid Crystals Form outcome->success Solid cause_dilute Cause: Too Dilute? no_xtals->cause_dilute cause_cooling Cause: Cooling Too Fast? oiling_out->cause_cooling sol_evap Solution: Reheat & Evaporate Some Solvent cause_dilute->sol_evap Yes cause_nucleation Cause: Nucleation Inhibited? cause_dilute->cause_nucleation No sol_scratch Solution: Scratch Flask or Add Seed Crystal cause_nucleation->sol_scratch Yes sol_reheat Solution: Reheat, Add Solvent, Cool Slowly cause_cooling->sol_reheat Yes cause_solvent Cause: Wrong Solvent? cause_cooling->cause_solvent No sol_change_solvent Solution: Choose New Solvent or System cause_solvent->sol_change_solvent Yes cause_impurity Cause: High Impurity Level? cause_solvent->cause_impurity No sol_purify Solution: Pre-purify Crude (Charcoal/Silica Plug) cause_impurity->sol_purify Yes

References

Technical Support Center: 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4-(4-Fluorophenyl)pyrrolidin-2-one. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis, oxidation, and potentially photodegradation. The lactam ring can be opened under strong acidic or basic conditions, and the pyrrolidinone ring may be susceptible to oxidation.[1][2][3] Some compounds with similar structures are also noted to be sensitive to light and air.

Q2: My solid this compound has developed a yellowish tint. What is the likely cause?

A2: A color change to yellow often suggests the formation of degradation products, which can be minor impurities. This could be due to slow oxidation from prolonged exposure to air or photodegradation from exposure to light. It is recommended to store the compound in a tightly sealed, light-resistant container under an inert atmosphere if possible.

Q3: I am seeing a new, more polar peak in my HPLC analysis of an aged solution of the compound. What could this be?

A3: A new, more polar peak is commonly indicative of a hydrolytic degradation product. The lactam ring of the pyrrolidinone can undergo hydrolysis to form 4-amino-4-(4-fluorophenyl)butanoic acid. This ring-opened product is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.[1][2]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated place.[1][2][4] The container should be tightly closed to prevent moisture and air exposure.[1][2][4][5] For maximum stability, storage in a light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/LC-MS Hydrolysis, Oxidation, or Photodegradation- Confirm the identity of the new peak using mass spectrometry. - Review solution preparation and storage. Was the solution exposed to strong pH, high temperatures, or light? - Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradant.
Decrease in assay purity over time Compound Degradation- Re-evaluate storage conditions. Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under inert gas and refrigerated. - Check the purity of the solvent used for making stock solutions. Some solvents can contain impurities that accelerate degradation.
Inconsistent experimental results Instability in experimental medium- Assess the stability of the compound in your specific assay buffer and conditions (pH, temperature, light exposure). - Prepare fresh solutions for each experiment. Avoid using old stock solutions.
Solid material has changed color or texture Oxidation or moisture uptake- The material may have degraded. It is advisable to re-analyze the purity of the compound before use. - If purity is compromised, a fresh batch of the compound should be used. Ensure proper storage of the new batch.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation.
Light Amber vial or light-resistant containerTo prevent photodegradation.
Moisture Tightly sealed container in a dry placeTo prevent hydrolysis of the lactam ring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability profile of this compound.[6][7][8]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[9]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store both the solid compound and the stock solution at 60°C for 48 hours in the dark.

    • Photostability: Expose the solid compound and the stock solution to a calibrated light source (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Characterize any significant degradation products using LC-MS to determine their mass-to-charge ratio and propose potential structures.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways A This compound B 4-Amino-4-(4-fluorophenyl)butanoic acid A->B  Hydrolysis (Acid/Base) C Oxidized Pyrrolidinone Species (e.g., Hydroxylated Ring) A->C Oxidation (e.g., H₂O₂/Air) D Photodegradation Products (e.g., Defluorinated Species) A->D Photolysis (UV Light)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis G HPLC-UV Analysis (Purity & Degradant Profiling) A->G B Base Hydrolysis B->G C Oxidation (H₂O₂) C->G D Thermal (Heat) D->G E Photolytic (Light) E->G H LC-MS Analysis (Degradant Identification) G->H If degradants > threshold F Prepare Stock Solution of This compound F->A F->B F->C F->D F->E

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Improving the Solubility of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-Fluorophenyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing poor solubility in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for many organic compounds. Initial troubleshooting should focus on fundamental physical and chemical approaches to enhance dissolution. Consider the following starting points:

  • Particle Size Reduction: The dissolution rate of a compound is often related to its particle size; smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution.[1][2] Conventional methods include micronization.[1][2]

  • pH Adjustment: If your compound has ionizable groups, altering the pH of the solvent can significantly impact its solubility.

  • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds.[3][4][5][6]

Q2: I've tried basic troubleshooting with no success. What are some more advanced techniques I can employ to improve the solubility of this compound?

A2: If initial methods are insufficient, several advanced formulation strategies can be explored. These techniques often involve creating more complex systems to carry the drug.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[7][8][9] This can be achieved through methods like melting (fusion), solvent evaporation, or hot-melt extrusion.[10][11] The goal is to reduce the drug's particle size to a molecular level and improve wettability.[7]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[12][13] The extremely small particle size significantly increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[12][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes.[15][16][17][18][19] This complexation effectively increases the apparent solubility of the drug in aqueous media.[15][16][17]

Q3: How do I choose the most appropriate solubility enhancement technique for my compound?

A3: The selection of a suitable technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended route of administration.[1] A systematic approach is recommended, as outlined in the decision-making workflow below. Key considerations include the drug's melting point, log P value, and thermal stability. For instance, thermolabile compounds may not be suitable for methods involving high temperatures, such as hot-melt extrusion.[11]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines the steps to determine the effectiveness of various co-solvents in improving the solubility of this compound.

Materials:

  • This compound

  • Water (HPLC grade)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP)[20][21]

  • Vials, magnetic stirrer, and analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of aqueous solutions with increasing volume fractions of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of this compound to each vial containing the different co-solvent mixtures.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Determine the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).

  • Plot the solubility of this compound against the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance solubility.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Povidone (PVP), Polyethylene Glycol (PEG))[7]

  • Organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the desired amounts of this compound and the hydrophilic carrier.

  • Dissolve both components in a suitable organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Characterize the prepared solid dispersion for its dissolution properties compared to the pure drug.

Protocol 3: Formulation of a Nanosuspension using the Precipitation Method

This protocol details a bottom-up approach to producing a nanosuspension.

Materials:

  • This compound

  • A suitable water-miscible organic solvent (e.g., acetone, ethanol)

  • An aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Dissolve this compound in the selected organic solvent to prepare the drug solution.

  • Prepare an aqueous solution containing the stabilizer.

  • Inject the drug solution into the aqueous stabilizer solution under high-speed homogenization or ultrasonication.

  • The rapid mixing will cause the drug to precipitate as nanoparticles, which are stabilized by the adsorbed surfactant or polymer.

  • Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table illustrates how to present solubility data obtained from experiments like the co-solvency protocol described above.

Co-solvent System (v/v)Solubility (mg/mL) at 25°C
Water(Data to be determined)
10% Ethanol in Water(Data to be determined)
20% Ethanol in Water(Data to be determined)
10% PEG 400 in Water(Data to be determined)
20% PEG 400 in Water(Data to be determined)
10% NMP in Water(Data to be determined)
20% NMP in Water(Data to be determined)

Visualizations

The following diagrams illustrate key workflows and concepts related to improving drug solubility.

Solubility_Enhancement_Workflow Start Poorly Soluble Compound: This compound Physicochem_Char Physicochemical Characterization (Melting Point, LogP, pKa, etc.) Start->Physicochem_Char Initial_Approaches Initial Solubility Enhancement Approaches Physicochem_Char->Initial_Approaches Particle_Size_Reduction Particle Size Reduction (Micronization) Initial_Approaches->Particle_Size_Reduction pH_Modification pH Modification Initial_Approaches->pH_Modification Cosolvents Co-solvents Initial_Approaches->Cosolvents Evaluation1 Evaluate Solubility Improvement Particle_Size_Reduction->Evaluation1 pH_Modification->Evaluation1 Cosolvents->Evaluation1 Advanced_Approaches Advanced Formulation Strategies Evaluation1->Advanced_Approaches Inadequate Improvement Success Target Solubility Achieved Evaluation1->Success Sufficient Improvement Solid_Dispersion Solid Dispersion (Spray Drying, HME) Advanced_Approaches->Solid_Dispersion Nanosuspension Nanosuspension Advanced_Approaches->Nanosuspension Cyclodextrin Cyclodextrin Complexation Advanced_Approaches->Cyclodextrin Evaluation2 Evaluate & Optimize Formulation Solid_Dispersion->Evaluation2 Nanosuspension->Evaluation2 Cyclodextrin->Evaluation2 Evaluation2->Success Successful Failure Re-evaluate or Consider Chemical Modification Evaluation2->Failure Unsuccessful

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

Solid_Dispersion_Workflow API API (this compound) Dissolution Dissolve API & Carrier API->Dissolution Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->Dissolution Solvent Organic Solvent Solvent->Dissolution Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Solvent_Evaporation Drying Vacuum Drying Solvent_Evaporation->Drying Milling Milling/Sieving Drying->Milling Final_Product Solid Dispersion Powder Milling->Final_Product

Caption: Experimental workflow for preparing a solid dispersion by solvent evaporation.

References

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

1.1 Low or No Product Yield

Question: I am getting a very low yield or no desired product in my synthesis of this compound. What are the possible reasons and how can I improve the yield?

Answer: Low or no yield is a frequent issue that can stem from several factors throughout the synthetic process. A systematic review of your experimental setup and reagents is the first step in troubleshooting.

Initial Checks:

  • Purity of Starting Materials: Impurities in precursors such as ethyl 4-(4-fluorophenyl)-4-oxobutanoate or other starting materials can lead to side reactions or inhibit the desired transformation. It is advisable to verify the purity of your starting materials using techniques like NMR or GC-MS and purify them if necessary.

  • Solvent and Reagent Quality: Ensure that all solvents are anhydrous, especially for reactions sensitive to moisture. The presence of water can be detrimental. Use freshly dried solvents for optimal results.

  • Reaction Atmosphere: For reactions that are sensitive to air or moisture, confirm that the glassware was properly dried and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon).

Reaction-Specific Troubleshooting:

Potential CauseRecommended Solution
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature: Incorrect temperature can significantly impact reaction rates and selectivity.Ensure your reaction is maintained at the optimal temperature as specified in the protocol. Use a calibrated thermometer and a reliable heating or cooling system to maintain a consistent temperature.
Inefficient Cyclization: The final ring-closing step to form the lactam can be challenging.For the cyclization of a γ-amino acid precursor, ensure that the conditions are favorable for intramolecular amide bond formation. This may involve the use of coupling agents or heating in a suitable solvent to drive off water.
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.See Section 2: Frequently Asked Questions (FAQs) for a discussion of common side reactions and how to minimize them.

1.2 Presence of Impurities in the Final Product

Question: My final product shows significant impurities after purification. What are these impurities and how can I remove them?

Answer: The nature of the impurities will depend on the synthetic route chosen. However, some common impurities can be anticipated.

Common Impurities and Purification Strategies:

Potential ImpurityIdentificationPurification Method
Unreacted Starting Materials: Compare the NMR or LC-MS of your product with that of the starting materials.Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography is typically effective.
Polymerization Products: Broad, unresolved peaks in the NMR spectrum.Avoid excessively high temperatures or prolonged reaction times. Purification can be challenging, but precipitation or careful column chromatography may be effective.
Diastereomers (if a chiral center is present and not controlled): Multiple sets of peaks for the product in the NMR spectrum.Chiral chromatography or crystallization may be used to separate diastereomers.
Byproducts from Side Reactions: See Section 2.2 for a discussion of potential side products.Purification will depend on the specific byproduct. Column chromatography with an optimized solvent system is the most common method. Recrystallization can also be effective if a suitable solvent is found.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to specific questions that may arise during the synthesis of this compound.

2.1 What are the most common synthetic routes to this compound?

There are several plausible synthetic strategies to prepare this compound. Two common approaches are:

  • Reductive Amination of a γ-Ketoester: This involves the reaction of a γ-ketoester, such as ethyl 4-(4-fluorophenyl)-4-oxobutanoate, with an ammonia source, followed by reduction and subsequent intramolecular cyclization.

  • Intramolecular Cyclization of a γ-Amino Acid: This route involves the synthesis of 4-amino-4-(4-fluorophenyl)butanoic acid, which is then cyclized to form the lactam.

Below are diagrams illustrating the logical workflow for these two potential synthetic pathways.

cluster_0 Reductive Amination Pathway A Ethyl 4-(4-fluorophenyl)-4-oxobutanoate B Imine/Enamine Intermediate A->B + NH3 source C Ethyl 4-amino-4-(4-fluorophenyl)butanoate B->C Reduction (e.g., NaBH3CN, H2/Catalyst) D This compound C->D Intramolecular Cyclization (Heat)

Caption: Reductive Amination Workflow for this compound Synthesis.

cluster_1 γ-Amino Acid Cyclization Pathway E Precursor (e.g., 4-Fluorobenzaldehyde) F γ-Nitro Ester Intermediate E->F Michael Addition with Nitroalkane G 4-Amino-4-(4-fluorophenyl)butanoic acid F->G Reduction of Nitro Group and Ester Hydrolysis H This compound G->H Intramolecular Cyclization (Heat or Coupling Agent)

Caption: γ-Amino Acid Cyclization Workflow for this compound Synthesis.

2.2 What are the potential side reactions I should be aware of?

Side reactions can significantly impact the yield and purity of your product. The specific side reactions will depend on the chosen synthetic route.

For the Reductive Amination Pathway:

  • Over-reduction: The reducing agent might reduce the ester group in addition to the imine/enamine intermediate. Using a milder reducing agent that is selective for imines, such as sodium cyanoborohydride (NaBH₃CN), can mitigate this.[1]

  • Dimerization/Polymerization: Under certain conditions, especially at high temperatures, intermolecular reactions can lead to the formation of dimers or polymers.

  • Incomplete Cyclization: The final lactam formation may not go to completion, leaving the γ-amino ester as a significant impurity.

For the γ-Amino Acid Cyclization Pathway:

  • Intermolecular Amide Formation: Instead of intramolecular cyclization, the γ-amino acid can react with another molecule of itself to form linear amides, leading to oligomers or polymers. This is more likely at high concentrations.

  • Decarboxylation: At high temperatures, the γ-amino acid could potentially undergo decarboxylation.

  • Side reactions from precursor synthesis: The steps leading to the γ-amino acid can have their own set of side reactions. For example, in a Michael addition, side products can arise from polymerization of the Michael acceptor or self-condensation of the donor.

2.3 Can you provide a detailed experimental protocol?

Experimental Protocol: Synthesis of 4-Phenylpyrrolidin-2-one [2]

  • Reagents and Equipment:

    • 3-Phenylcyclobutanone

    • O-(Diphenylphosphinyl)hydroxylamine (DPPH)

    • N,N-Dimethylformamide (DMF)

    • Three-necked round-bottomed flask

    • Magnetic stirrer

    • Pressure equalizing addition-funnel

    • Thermometer

    • Heating block

  • Procedure:

    • Suspend O-(diphenylphosphinyl)hydroxylamine (1.16 equiv) in N,N-dimethylformamide (DMF) in a three-necked round-bottomed flask.[2]

    • Heat the suspension to 25 °C with stirring.[2]

    • Add a solution of 3-phenylcyclobutanone (1.00 equiv) in DMF dropwise over 15 minutes.[2]

    • Continue stirring the reaction mixture for 24 hours at 25 °C.[2]

    • The reaction mixture is then worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.

  • Adaptation for this compound: This protocol could be adapted by starting with 3-(4-fluorophenyl)cyclobutanone. The reaction conditions would likely be similar, but optimization may be required.

2.4 How can I purify the final product?

Purification of this compound will typically involve the following steps:

  • Work-up: After the reaction is complete, the reaction mixture is typically quenched and extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is often purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. A gradient of ethyl acetate in hexanes is a common starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for final purification. The choice of solvent is critical and may require some experimentation.

Section 3: Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the provided search results, the following table illustrates how such data should be structured for clarity and comparison.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

ParameterReductive Aminationγ-Amino Acid Cyclization
Starting Materials Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, NH₃ source, Reducing agent4-Fluorobenzaldehyde, Nitroalkane, Base, Reducing agent
Number of Steps 2-33-4
Typical Yield 60-80%50-70%
Purity before Recrystallization 85-95%80-90%
Major Impurities Unreacted starting material, γ-amino esterStarting materials, oligomers
Reaction Conditions Mild to moderate temperature and pressureVaries, can involve cryogenic or high-temperature steps

Section 4: Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions check_reagents Check Reagent Quality and Stoichiometry check_conditions->check_reagents analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS) check_reagents->analyze_mixture incomplete_reaction Incomplete Reaction? analyze_mixture->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (e.g., extend time, increase temp) incomplete_reaction->optimize_conditions Yes modify_protocol Modify Protocol to Minimize Side Reactions side_products->modify_protocol Yes end Improved Yield side_products->end No optimize_conditions->end modify_protocol->end

Caption: General Troubleshooting Workflow for Low Yield in Synthesis.

References

Technical Support Center: Chiral Separation of 4-(4-Fluorophenyl)pyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation of 4-(4-Fluorophenyl)pyrrolidin-2-one enantiomers. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient separations.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound and related lactam compounds.

Q1: Why am I seeing poor or no resolution between the enantiomers?

A1: Several factors can contribute to poor resolution. Consider the following troubleshooting steps:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For pyrrolidin-2-one derivatives, polysaccharide-based CSPs, such as those coated with cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) or cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Lux i-Cellulose-5), have shown good performance.[1] If you are using a different type of CSP, it may not provide sufficient enantioselectivity for this class of compounds.

  • Mobile Phase Composition: The mobile phase composition, including the type and percentage of organic modifier (co-solvent), significantly impacts resolution. For Supercritical Fluid Chromatography (SFC), methanol is often a good starting co-solvent.[1][2] Varying the percentage of the co-solvent can optimize selectivity. In High-Performance Liquid Chromatography (HPLC), normal-phase separations often utilize hexane with an alcohol modifier (e.g., ethanol, isopropanol).[3]

  • Flow Rate: The flow rate affects both resolution and analysis time. An optimal flow rate provides a balance between the two. For SFC, a flow rate of 2 mL/min has been found to be effective for similar compounds.[1][2] If resolution is poor, try decreasing the flow rate to see if it improves.

  • Temperature: Temperature can influence the enantioselectivity of a separation. Experimenting with different column temperatures (e.g., 25°C, 40°C) may improve resolution.[1][2][4]

  • Column Contamination: Adsorption of impurities from the sample or mobile phase onto the column can lead to a loss of performance.[5] Flushing the column with a strong, compatible solvent may help restore performance.[5]

Q2: My column backpressure is unexpectedly high. What should I do?

A2: High backpressure is a common issue in chromatography and can be caused by several factors:

  • Inlet Frit Blockage: The inlet frit of the column can become blocked by particulate matter from the sample or mobile phase.[5] A simple first step is to try reversing the flow direction through the column to dislodge any blockage.[5] If this does not work, the frit may need to be cleaned or replaced.

  • Sample Precipitation: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can precipitate on the column, leading to a blockage.[5] Ensure your sample solvent is compatible with the mobile phase.

  • Column Packing Bed Collapse: Over-pressurizing the column can cause the silica particles to collapse, leading to a permanent increase in backpressure.[5] Always operate within the manufacturer's recommended pressure limits for the column.

Q3: I'm observing peak tailing or broadening. How can I improve peak shape?

A3: Poor peak shape can be due to a variety of reasons:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. The use of mobile phase additives can help to mitigate these effects. For basic compounds, adding a small amount of a basic additive like isopropylamine can improve peak shape.[6]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Ensure your system is optimized for minimal extra-column volume.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is better for the chiral separation of this compound, HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective for the chiral separation of pyrrolidin-2-one derivatives.[1][3] SFC offers several advantages, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and often higher efficiency.[1][7] However, HPLC is also a robust and widely used technique for chiral separations.[8][9][10] The choice between the two may depend on the available instrumentation and specific separation goals (analytical vs. preparative).

Q2: What are the recommended chiral stationary phases for this separation?

A2: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the separation of pyrrolidin-2-one enantiomers.[1][11] Specifically, chlorinated cellulose-based CSPs have demonstrated excellent performance.[1][2]

  • Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) has been shown to provide better resolution for a range of pyrrolidin-2-one derivatives compared to other similar phases.[1][2]

  • Lux i-Cellulose-5 (cellulose tris(3,5-dichlorophenylcarbamate)) is another viable option.[1]

  • For HPLC, Chiralcel OJ (silica-based cellulose tris-benzoate) has also been used successfully for separating 4-substituted pyrrolidin-2-ones.[3]

Q3: How do I choose the right mobile phase?

A3: The choice of mobile phase depends on the chromatographic technique and the CSP being used.

  • For SFC: The primary mobile phase component is supercritical CO2.[7] An organic modifier, or co-solvent, is added to adjust the eluting strength and selectivity. Methanol is a common and effective co-solvent for pyrrolidin-2-one derivatives.[1][2] The percentage of methanol can be optimized, with studies showing good results in the range of 7.5% to 15%.[1][2]

  • For HPLC (Normal Phase): A common mobile phase system is a mixture of n-hexane and an alcohol (e.g., methanol, ethanol, or isopropanol).[3] The proportion of the alcohol modifier is a key parameter to optimize for the best resolution.[3]

Q4: What is "additive memory effect" and how can I avoid it?

A4: Additive memory effect occurs when mobile phase additives, particularly acidic or basic ones, are retained on the stationary phase and influence subsequent separations, even after the mobile phase has been changed.[12] This is more common in isocratic separations.[12] To avoid this, it is recommended to dedicate a column to a specific method or to thoroughly flush the column with an appropriate solvent sequence when changing methods.[5] For immobilized CSPs, flushing with a strong solvent like dimethylformamide (DMF) followed by ethanol can help "reset" the stationary phase.[5]

Experimental Protocols

Protocol 1: Chiral Separation by Supercritical Fluid Chromatography (SFC)

This protocol is based on a successful method for the separation of similar pyrrolidin-2-one derivatives.[1][2]

  • Instrumentation: A supercritical fluid chromatograph equipped with a UV detector.

  • Column: Lux Cellulose-2 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 with methanol as a co-solvent.

  • Gradient/Isocratic: Isocratic. Start with 10% methanol and optimize between 7.5% and 15%.

  • Flow Rate: 2 mL/min.

  • Column Temperature: 40°C.

  • Backpressure: 150 bar.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

Protocol 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC) - Normal Phase

This protocol is a general approach based on methods for 4-substituted pyrrolidin-2-ones.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralcel OJ (silica-based cellulose tris-benzoate).

  • Mobile Phase: n-hexane with an alcohol modifier (e.g., ethanol or 2-propanol).

  • Gradient/Isocratic: Isocratic. The proportion of the alcohol modifier should be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min (can be adjusted to optimize resolution).

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at a wavelength where the compound has good absorbance.

  • Sample Preparation: Dissolve the racemic compound in the mobile phase.

Data Presentation

Table 1: SFC Performance Comparison of Chiral Stationary Phases for Pyrrolidin-2-one Derivatives [1][2]

Chiral Stationary PhaseCo-solvent (Methanol %)Flow Rate (mL/min)Temperature (°C)Backpressure (bar)Resolution (Rs) Range
Lux Cellulose-215%2401501.50 - 3.59
Lux i-Cellulose-515%240150Lower than Lux Cellulose-2

Table 2: General Troubleshooting for Chiral Separations

IssuePotential CauseSuggested Solution
No or Poor ResolutionInappropriate CSP, non-optimal mobile phase, incorrect flow rate or temperature.Screen different CSPs, optimize mobile phase composition, adjust flow rate and temperature.
High BackpressureInlet frit blockage, sample precipitation, column bed collapse.Reverse column flow, ensure sample solvent compatibility, operate within pressure limits.
Peak Tailing/BroadeningSecondary interactions, column overload, extra-column volume.Use mobile phase additives, reduce sample concentration/volume, minimize system volume.
Loss of Resolution Over TimeColumn contamination, stationary phase degradation.Flush column with a strong solvent, use a guard column, ensure mobile phase compatibility.

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection & Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve injection Inject Sample dissolve->injection column Chiral Column (e.g., Lux Cellulose-2) injection->column separation Enantiomeric Separation column->separation detection UV Detection separation->detection chromatogram Chromatogram (Two Peaks) detection->chromatogram quantification Quantification & Resolution Calculation chromatogram->quantification

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

References

Technical Support Center: Scaling Up 4-(4-Fluorophenyl)pyrrolidin-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound?

A1: Two primary synthetic strategies are commonly considered for the large-scale production of this compound. The first involves a Michael addition of a malonate derivative to a nitrostyrene, followed by reductive cyclization. The second, and often more direct route, is the catalytic hydrogenation of a suitable unsaturated precursor, such as 4-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Catalytic hydrogenation, a key step in one of the potential synthesis routes, requires careful management of flammable hydrogen gas under pressure.[1][2] Proper reactor design, pressure testing, and monitoring are essential to prevent leaks and potential explosions. Additionally, handling of powdered catalysts like palladium on carbon (Pd/C) can pose inhalation risks and requires appropriate personal protective equipment (PPE). Exothermic reactions, particularly during hydrogenation, necessitate robust cooling systems to prevent thermal runaway.[1][2]

Q3: How can I minimize the formation of impurities during production?

A3: Impurity formation can be minimized by optimizing reaction conditions. This includes precise control of temperature, pressure, and stoichiometry. In catalytic hydrogenation, the choice of catalyst and solvent can significantly impact selectivity and reduce side reactions.[1] For Michael additions, the selection of a suitable base is critical to avoid side reactions.[3] Thorough purification of starting materials and intermediates is also crucial.

Q4: What are the recommended analytical methods for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and quantifying the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks during the reaction. For structural confirmation and identification of impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

Issue 1: Low Yield in Michael Addition Route
Potential Cause Troubleshooting Step Explanation
Incorrect Base Selection Screen different bases (e.g., sodium ethoxide, DBU, triethylamine).The chosen base may be too weak to effectively deprotonate the Michael donor or too strong, leading to undesired side reactions.[3]
Poor Nucleophilicity of the Donor Consider using a more reactive malonate derivative or a different nucleophile.The Michael donor may not be sufficiently reactive to add to the nitrostyrene.
Steric Hindrance If applicable, try a less sterically hindered Michael donor or catalyst.Bulky substituents on the reactants can impede the reaction.[3]
Reversible Reaction Adjust the reaction temperature and concentration to favor product formation.Some Michael additions are reversible and require specific conditions to drive the equilibrium towards the product.
Issue 2: Incomplete Reaction or Slow Reaction Rate in Catalytic Hydrogenation
Potential Cause Troubleshooting Step Explanation
Catalyst Deactivation Use fresh catalyst or a higher catalyst loading. Ensure the absence of catalyst poisons (e.g., sulfur compounds).The catalyst may have lost its activity due to impurities in the starting materials or solvent.
Poor Mass Transfer (Gas-Liquid) Increase agitation speed or hydrogen pressure.Insufficient mixing can limit the availability of hydrogen at the catalyst surface, slowing down the reaction.[2]
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe operating limits of the reactor.A higher pressure increases the concentration of dissolved hydrogen, which can enhance the reaction rate.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side reactions.Higher temperatures can increase the reaction rate, but may also lead to the formation of byproducts.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Explanation
Presence of Close-Boiling Impurities Optimize the reaction to minimize byproduct formation. Employ fractional distillation under reduced pressure or preparative chromatography.Impurities with similar physical properties to the product can be challenging to separate by standard crystallization.
Product Oiling Out During Crystallization Screen different solvent systems and cooling profiles. Use a seed crystal to induce proper crystallization.The product may not be sufficiently soluble in the chosen crystallization solvent, or the cooling rate may be too fast.
Residual Catalyst in the Product Ensure thorough filtration of the reaction mixture after hydrogenation. Consider using a filter aid like Celite.Fine catalyst particles can pass through standard filters, contaminating the product.

Experimental Protocols

Proposed Synthesis Route: Catalytic Hydrogenation of 4-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one

Step 1: Synthesis of 4-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one (Precursor)

This precursor can be synthesized via a multi-component reaction as described in the literature for similar compounds.[4] A possible approach involves the reaction of a 4-fluorophenyl derivative, an amine, and a source of the pyrrolidinone backbone.

Step 2: Catalytic Hydrogenation to this compound

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one (1 equivalent) and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for Scale-Up

ParameterMichael Addition RouteCatalytic Hydrogenation Route
Key Reactants 4-Fluoronitrostyrene, Malonate ester4-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one
Catalyst Base (e.g., NaOEt)Pd/C, PtO2, Raney Ni
Solvent Ethanol, THFEthanol, Ethyl Acetate, Methanol
Temperature 25 - 80 °C25 - 100 °C
Pressure Atmospheric50 - 500 psi
Typical Yield 60 - 80%> 90%
Key Challenges Control of side reactions, purificationHydrogen handling, catalyst filtration, heat management

Visualizations

Synthesis_Pathway cluster_michael Michael Addition Route cluster_hydrogenation Catalytic Hydrogenation Route 4-Fluoronitrostyrene 4-Fluoronitrostyrene Michael_Adduct Michael Adduct Intermediate 4-Fluoronitrostyrene->Michael_Adduct + Malonate Ester (Base) Malonate_Ester Malonate Ester Malonate_Ester->Michael_Adduct Reductive_Cyclization Reductive Cyclization (e.g., H2/Ni or Fe/AcOH) Michael_Adduct->Reductive_Cyclization Product_M This compound Reductive_Cyclization->Product_M Precursor 4-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Precursor->Hydrogenation Product_H This compound Hydrogenation->Product_H

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Problem Encountered Identify_Issue Identify Specific Issue (e.g., Low Yield, Impurity) Start->Identify_Issue Consult_Guide Consult Troubleshooting Guide Identify_Issue->Consult_Guide Hypothesize_Cause Hypothesize Potential Cause(s) Consult_Guide->Hypothesize_Cause Implement_Solution Implement Corrective Action Hypothesize_Cause->Implement_Solution Analyze_Results Analyze Results Implement_Solution->Analyze_Results Problem_Solved Problem Solved Analyze_Results->Problem_Solved Successful Re-evaluate Re-evaluate and Try Alternative Solution Analyze_Results->Re-evaluate Unsuccessful Re-evaluate->Hypothesize_Cause

Caption: General troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Degradation Pathways of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of 4-(4-Fluorophenyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, a lactam with a fluorophenyl substituent, the primary degradation pathways for this compound under forced degradation conditions (hydrolysis, oxidation, and photolysis) are predicted to be:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of an amino acid derivative.

  • Oxidation: The pyrrolidinone ring can undergo oxidation, potentially leading to the formation of hydroxylated derivatives or further ring-opening products.

  • Photolysis: Exposure to UV or visible light could induce degradation, potentially through radical mechanisms, leading to a variety of products. The carbon-fluorine bond is generally stable, but photodegradation can sometimes lead to defluorination.[1]

Q2: What are the initial steps I should take to develop a stability-indicating HPLC method for this compound?

A2: Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.[2] The initial steps should include:

  • Column Selection: Start with a C18 column, which is a versatile reversed-phase column suitable for a wide range of polarities. For highly polar analytes, consider a polar-embedded or AQ-type C18 column.[3]

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The choice of buffer and pH should be optimized to achieve good peak shape and resolution.

  • Detector Selection: A photodiode array (PDA) detector is recommended as it can monitor a range of wavelengths simultaneously, which is useful for detecting degradation products that may have different UV maxima from the parent compound.

  • Forced Degradation Studies: Perform forced degradation studies to generate the degradation products needed to challenge the specificity of the analytical method.[4]

Q3: I am observing significant peak tailing for the parent compound in my HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue, especially with polar and basic compounds, and can lead to poor resolution and inaccurate quantification.[5][6] Potential causes and solutions include:

  • Secondary Interactions: The analyte may be interacting with residual silanol groups on the silica-based column.

    • Solution: Lower the pH of the mobile phase (e.g., to pH 2-3) to protonate the silanol groups and reduce these interactions. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase).[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

Q4: How can I identify the structure of the degradation products?

A4: The structural elucidation of degradation products typically requires a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the degradation products and, with tandem MS (MS/MS), their fragmentation patterns.[8] This information is crucial for proposing potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, especially for isomers, NMR spectroscopy is essential. This usually requires isolation of the degradation product.

  • Forced Degradation Knowledge: Understanding the reaction conditions that led to the formation of a particular degradant can provide clues about its structure.

Troubleshooting Guides

Troubleshooting Common Issues in Forced Degradation Studies
Issue Potential Cause(s) Recommended Action(s)
No or minimal degradation observed Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.
The compound is highly stable under the tested conditions.This is a valid result, but ensure a range of aggressive conditions have been tested before concluding.
Complete degradation of the parent compound Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study. Perform time-point studies to find the optimal degradation level (typically 5-20%).[9]
Poor mass balance in HPLC analysis Degradation products are not being detected (e.g., no UV chromophore, volatile).Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. Use headspace GC-MS to analyze for volatile degradants.
Degradation products are strongly retained on the column.Modify the gradient to include a stronger organic solvent at the end of the run to elute any strongly retained compounds.
Precipitation of the drug or degradants.Check the solubility of the compound and its potential degradants in the stress medium and the mobile phase.
Troubleshooting HPLC Analysis of this compound and its Degradants
Issue Potential Cause(s) Recommended Action(s)
Poor resolution between parent and degradant peaks Inadequate mobile phase composition.Optimize the gradient slope, pH of the aqueous phase, or try a different organic modifier (e.g., methanol instead of acetonitrile).
Unsuitable column chemistry.Try a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded column).
Ghost peaks appearing in the chromatogram Contamination in the mobile phase, injection system, or column.Prepare fresh mobile phase. Flush the injection system and the column with a strong solvent.
Carryover from a previous injection.Optimize the needle wash procedure in the autosampler.
Irreproducible retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if performance has deteriorated over time.

Experimental Protocols

General Protocol for Forced Degradation Studies

These are general protocols and may require optimization for this compound. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

1. Acid and Base Hydrolysis:

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (base for the acidic sample, acid for the basic sample), and dilute with mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL).

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and monitor for degradation over time.

    • Analyze the samples by HPLC at various time points.

3. Thermal Degradation:

  • Procedure:

    • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C).

    • Monitor for degradation over several days.

    • At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

4. Photolytic Degradation:

  • Procedure:

    • Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[4]

    • A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample protected from light.

    • Analyze the exposed and control samples by HPLC.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a forced degradation study of this compound to illustrate how results can be summarized. Actual results will vary based on experimental conditions.

Stress Condition Duration (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%) Mass Balance (%)
0.1 M HCl, 60°C 2485.212.8 (DP-H1)-14.8100.0
0.1 M NaOH, 60°C 889.59.1 (DP-H1)-10.5100.0
3% H₂O₂, 40°C 4892.15.9 (DP-O1)-7.9100.0
Dry Heat, 80°C 7298.5--1.5100.0
Photolytic (ICH Q1B) -95.33.2 (DP-P1)1.1 (DP-P2)4.7100.0

DP-H1: Hydrolytic Degradant 1, DP-O1: Oxidative Degradant 1, DP-P1/P2: Photolytic Degradants 1/2

Visualizations

Predicted Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A This compound B 4-Amino-3-(4-fluorophenyl)butanoic acid (Lactam Hydrolysis) A->B H⁺ or OH⁻, H₂O C This compound D Hydroxylated Derivatives (e.g., at C3 or C5) C->D [O] E Ring-Opened Products D->E Further Oxidation F This compound G Various Photodegradants (e.g., radical-induced products, potential defluorination) F->G

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Stability-Indicating Method Development

A Select Initial HPLC Conditions (C18 column, gradient elution) B Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C Analyze Stressed Samples by HPLC-PDA B->C D Evaluate Peak Purity and Resolution C->D H LC-MS/MS Analysis of Degradants C->H E Are all peaks pure and well-resolved? D->E F Optimize HPLC Method (Mobile phase, gradient, column) E->F No G Method Validation (as per ICH Q2(R1)) E->G Yes F->C I Structure Elucidation H->I

Caption: Workflow for developing a stability-indicating HPLC method.

References

"troubleshooting analytical detection of 4-(4-Fluorophenyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of 4-(4-Fluorophenyl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical methods for the detection and quantification of this compound? A1: The most common and recommended methods are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These techniques offer high sensitivity and selectivity for this class of compounds.

Q2: What are the basic physical and chemical properties of this compound? A2: Key properties are summarized in the table below. The molecular formula is C10H10FNO and the molecular weight is approximately 179.19 g/mol .[3]

Q3: In which solvents should I dissolve the compound for analysis? A3: this compound is generally soluble in common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion.[4]

Q4: Are there any known stability issues I should be aware of? A4: Pyrrolidine-containing structures can be susceptible to degradation, particularly under harsh temperature or pH conditions.[5] It is recommended to store samples at low temperatures (e.g., 5°C) and protect them from prolonged light exposure to minimize degradation.[6] If unexpected peaks appear in your chromatogram over time, sample degradation should be considered a possible cause.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and GC-MS.

HPLC Troubleshooting

Q: I am not seeing a peak, or the peak is much smaller than expected. What should I do? A: This issue can stem from several sources:

  • System Check: Ensure the pump is on and delivering flow. Check for leaks in the system, as these can lead to pressure loss and inconsistent flow.[7][8]

  • Injection: Verify that the autosampler is injecting the correct volume and that the sample loop is not obstructed.[7]

  • Detector: Confirm the detector is on and set to an appropriate wavelength for your compound (e.g., around 254 nm for the aromatic ring).

  • Sample Degradation: The compound may have degraded. Prepare a fresh sample and re-analyze.

  • Mobile Phase Mismatch: The compound may be precipitating in the mobile phase or be irreversibly adsorbed to the column. Ensure the mobile phase is appropriate for your analyte and column.

Q: My chromatographic peak is tailing. How can I fix this? A: Peak tailing is a common issue, often caused by:

  • Silanol Interactions: Acidic silanol groups on the silica surface of the column can interact with the analyte.[9]

    • Solution: Use a high-purity, end-capped silica column. Alternatively, reducing the mobile phase pH (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can suppress silanol ionization and reduce tailing.[9][10]

  • Column Contamination: Strongly retained impurities from previous injections can build up on the column.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[10] Using a guard column can prevent contamination of the analytical column.[4]

  • Insufficient Buffering: If the mobile phase pH is close to the analyte's pKa, insufficient buffering can cause tailing. Ensure your buffer concentration is adequate (typically 10-25 mM).[9]

Q: My peak is fronting. What is the cause? A: Peak fronting is typically caused by:

  • Sample Overload: Too much sample has been injected onto the column.

    • Solution: Dilute your sample or inject a smaller volume.[9]

  • Incorrect Sample Solvent: The sample is dissolved in a solvent that is much stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.[4]

Q: My retention time is unstable and keeps shifting. Why? A: Retention time drift can be caused by several factors:

  • Mobile Phase Composition: If your mobile phase is mixed online, faulty proportioning valves can cause inconsistencies.[4][9] Prepare a pre-mixed mobile phase to see if the problem resolves.

  • Column Temperature: Fluctuations in ambient temperature can affect retention. Use a column oven for stable temperature control.[7]

  • Flow Rate: Worn pump seals or faulty check valves can lead to an unstable flow rate.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[9]

GC-MS Troubleshooting

Q: I do not see a molecular ion (M+) peak at m/z 179 in my mass spectrum. Is this normal? A: Yes, for pyrrolidinophenone-type compounds, the molecular ion is often weak or absent under standard Electron Ionization (EI) conditions.[11] The primary fragmentation pathway is typically an α-cleavage of the bond next to the nitrogen atom, resulting in a highly stable immonium ion.[11][12]

Q: What are the key mass fragments I should look for? A: You should primarily look for the immonium ion fragment. For this compound, the expected fragmentation would lead to a characteristic ion. While specific data for this exact compound is not available, related structures suggest this immonium ion would be the base peak.[11][12]

Q: My GC peaks are broad or show significant tailing. What are the potential causes? A:

  • Active Sites: The injector liner or the column may have active sites that interact with your analyte. Using a deactivated liner and a high-quality column (like an HP-5MS) is crucial.[11]

  • Temperature Issues: The injector or transfer line temperature might be too low, causing slow volatilization. Conversely, if the temperature is too high, it could cause thermal degradation.

  • Carrier Gas Flow: An incorrect or unstable carrier gas flow rate can lead to peak broadening. Verify your flow rate and check for leaks.

Q: My sensitivity is poor and the signal-to-noise ratio is low. How can I improve it? A:

  • System Leaks: Air leaks in the GC-MS system are a common cause of poor sensitivity. Perform a leak check.

  • Ion Source Cleaning: The MS ion source can become contaminated over time, reducing sensitivity. A source cleaning may be required.

  • Injection Parameters: Optimize the injection volume and split ratio (if using split injection). A splitless injection can increase the amount of analyte reaching the detector.[11]

  • Method Validation: Ensure your method is validated for the desired range. Tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can significantly improve sensitivity and selectivity.[13]

Quantitative Data and Typical Analytical Parameters

The following table summarizes key properties and provides a starting point for analytical method development.

ParameterValue / Condition
Compound Information
Molecular FormulaC10H10FNO[3]
Molecular Weight (MW)179.19 g/mol [3]
CAS Number894421-64-8 (for the (R)-enantiomer)[3]
Typical HPLC-UV Parameters
ColumnC18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Typical GC-MS Parameters
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][11]
Carrier GasHelium at a constant flow of 1.2 mL/min[1][11]
Injector Temperature250 °C[11]
Oven ProgramInitial 100°C for 2 min, ramp at 20°C/min to 260°C, hold for 2 min[1]
Ionization ModeElectron Ionization (EI) at 70 eV[2]
MS Source Temperature250 °C[1]
Key Expected m/z FragmentsLook for the immonium ion fragment as the base peak. The molecular ion at m/z 179 may be weak or absent.[11]

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1-100 µg/mL).

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (50:50 v/v) and adding formic acid to a final concentration of 0.1%. Degas the mobile phase before use.[7]

  • Chromatographic Conditions:

    • Set the column to a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the pump flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30°C.

    • Set the UV detector to monitor at 254 nm.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Analysis: Inject 10 µL of each standard and sample solution. Record the resulting chromatograms.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute as needed for analysis.

  • GC-MS Conditions:

    • Install an HP-5MS column (30 m x 0.25 mm ID, 0.25 µm film).

    • Set the helium carrier gas flow to a constant rate of 1.2 mL/min.[1][11]

    • Set the injector temperature to 250°C and use splitless injection mode.[11]

    • Program the oven temperature: hold at 100°C for 2 minutes, then ramp at 20°C/min to 260°C and hold for 2 minutes.[1]

    • Set the MS transfer line temperature to 250°C and the ion source temperature to 250°C.[1]

    • Set the mass spectrometer to scan a mass range of m/z 40-500 in EI mode.

  • Analysis: Inject 1 µL of the sample. Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common analytical issues.

TroubleshootingWorkflow start Analytical Issue Detected pressure_check Pressure Anomaly? start->pressure_check peak_shape_check Peak Shape Problem? pressure_check->peak_shape_check No high_pressure High Pressure pressure_check->high_pressure Yes, High low_pressure Low / Unstable Pressure pressure_check->low_pressure Yes, Low rt_check Retention Time Shift? peak_shape_check->rt_check No tailing Peak Tailing peak_shape_check->tailing Yes, Tailing fronting Peak Fronting peak_shape_check->fronting Yes, Fronting sensitivity_check Low Sensitivity / No Peak? rt_check->sensitivity_check No rt_drift RT Drifting rt_check->rt_drift Yes no_peak Signal Low / Absent sensitivity_check->no_peak Yes sol_blockage Cause: Blockage (Frit, Guard/Column) Solution: - Backflush system - Replace frit/guard high_pressure->sol_blockage sol_leak Cause: Leak (Fittings, Pump Seals) Solution: - Tighten/replace fittings - Replace pump seals low_pressure->sol_leak sol_tailing Cause: Silanol Interaction Solution: - Adjust mobile phase pH - Use end-capped column tailing->sol_tailing sol_fronting Cause: Overload / Solvent Solution: - Dilute sample - Dissolve in mobile phase fronting->sol_fronting sol_rt Cause: Temp / Mobile Phase Solution: - Use column oven - Pre-mix mobile phase - Ensure equilibration rt_drift->sol_rt sol_no_peak Cause: Injection / Detector / Leak Solution: - Check injector & sample - Verify detector settings - Check for system leaks (MS) no_peak->sol_no_peak

Caption: A logical workflow for troubleshooting common issues in chromatographic analysis.

References

Validation & Comparative

A Comparative Guide to 4-(4-Fluorophenyl)pyrrolidin-2-one and Other Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Among these, 4-aryl-pyrrolidin-2-one derivatives have garnered significant attention for their therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This guide provides an objective comparison of 4-(4-Fluorophenyl)pyrrolidin-2-one with other relevant pyrrolidinone derivatives, supported by experimental data to illuminate structure-activity relationships and guide future drug discovery efforts.

Core Structure and Rationale

The central theme of this comparison revolves around the 4-phenylpyrrolidin-2-one core structure. The introduction of a phenyl group at the 4-position of the pyrrolidinone ring has been shown to be a critical determinant of anticonvulsant activity.[1] This guide will explore how modifications to this phenyl ring, specifically the introduction of a fluorine atom, influence the biological and pharmacological properties of the parent compound.

Performance Comparison: Anticonvulsant and Nootropic Activities

While direct, side-by-side comparative studies are limited, existing research on various 4-phenylpyrrolidinone derivatives allows for an insightful analysis of structure-activity relationships (SAR). The primary focus of investigation for this class of compounds has been their potential as anticonvulsant and nootropic agents.

Table 1: Comparative Anticonvulsant and Nootropic Activity of 4-Phenylpyrrolidinone Derivatives

CompoundPhenyl Ring SubstitutionAnticonvulsant Activity (ED₅₀)Nootropic ActivityReference
4-Phenylpyrrolidin-2-one UnsubstitutedBaseline ActivityPresent[1]
This compound 4-FluoroData not available in direct comparisonData not available-
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid Unsubstituted (on 4-phenyl ring)2.5 – 5.0 mg/kg (surpasses levetiracetam)Comparable to piracetam[1]
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one Unsubstituted (on 4-phenyl ring)Potent activityData not availableNot found in search results

Note: Direct comparative ED₅₀ values for this compound were not available in the searched literature. The table highlights the significant anticonvulsant potential of the 4-phenylpyrrolidinone scaffold.

The introduction of a phenyl substituent on the pyrrolidinone ring is a key feature for conferring anticonvulsant properties.[1] Further modifications, such as the addition of a 2,6-dimethylanilide group to the N1-acetic acid side chain of 4-phenylpyrrolidin-2-one, have been shown to dramatically enhance anticonvulsant potency, surpassing that of the established drug levetiracetam.[1] This suggests that while the 4-phenyl group is crucial, modifications at other positions of the pyrrolidinone ring system can significantly amplify the desired biological effect.

While specific data on the 4-fluoro substitution is not available for direct comparison in the context of anticonvulsant activity, studies on other classes of fluorinated pyrrolidinone derivatives suggest that halogenation can significantly modulate biological activity. For instance, in a series of 1-arylpiperazinyl-propyl-pyrrolidin-2-ones, di-fluoro substitution on the phenyl ring resulted in significant hypotensive effects, indicating that fluorine atoms can play a crucial role in the pharmacological profile of such compounds.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments relevant to the assessment of the pyrrolidinone derivatives discussed.

Synthesis of 4-Phenylpyrrolidinone Derivatives

A general synthetic route to 4-phenylpyrrolidinone derivatives involves the N-alkylation of the 4-phenylpyrrolidin-2-one core.[3]

Scheme 1: General Synthesis of N-substituted 4-Phenylpyrrolidin-2-one Derivatives

G start 4-Phenylpyrrolidin-2-one reagent1 Ethyl bromoacetate, NaH, Dioxane/THF intermediate1 Ethyl 4-phenyl-2-oxopyrrolidine-1-acetate reagent1->intermediate1 N-Alkylation reagent2 Base (e.g., KOH), Aqueous EtOH intermediate2 4-Phenyl-2-oxopyrrolidine-1-acetic acid reagent2->intermediate2 Hydrolysis reagent3 Amine (R-NH2), Condensing agent (e.g., isobutyl chloroformate), Et3N, Toluene/CH2Cl2 final_product N-substituted (2-oxo-4-phenylpyrrolidin-1-yl)acetamide reagent3->final_product Amidation G cluster_0 Proposed Anticonvulsant Mechanism cluster_1 Proposed Neuroprotective Mechanism 4-Aryl-pyrrolidin-2-one 4-Aryl-pyrrolidin-2-one Ion_Channels Voltage-gated Na+ & Ca2+ Channels 4-Aryl-pyrrolidin-2-one->Ion_Channels Modulation Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression 4-Aryl-pyrrolidin-2-one_np 4-Aryl-pyrrolidin-2-one AMPA_Receptor AMPA Receptor 4-Aryl-pyrrolidin-2-one_np->AMPA_Receptor Modulation Glutamate_Excitotoxicity Reduced Glutamate Excitotoxicity AMPA_Receptor->Glutamate_Excitotoxicity Neuronal_Survival Increased Neuronal Survival Glutamate_Excitotoxicity->Neuronal_Survival

References

"comparing biological activity of 4-(4-Fluorophenyl)pyrrolidin-2-one analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-(4-Fluorophenyl)pyrrolidin-2-one Analogs

The 4-phenylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core for a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several series of 4-phenylpyrrolidin-2-one analogs, with a focus on anticonvulsant properties. The information is compiled from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and potential mechanisms of action to aid in the design and development of novel therapeutics.

Quantitative Data on Biological Activity

The biological activity of 4-phenylpyrrolidin-2-one analogs has been primarily evaluated for their anticonvulsant effects. The following tables summarize the key quantitative data from various studies.

Table 1: Anticonvulsant Activity of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amide Analogs [1]

Compound IDAmide SubstituentAnticonvulsant Activity (Corazole Antagonism, Dose mg/kg)Protection (%)Nootropic Activity
1a 2,6-dimethylanilide2.583.3Comparable to Piracetam
1c anilide100-
1d 4-bromoanilide512.5-
1e 4-methoxyanilide100-
1g 2-methylanilide100-

Structure-Activity Relationship (SAR) Insights: The data from Table 1 suggests that substitution on the anilide moiety is critical for anticonvulsant activity. The most potent compound, 1a , features two methyl groups at the 2 and 6 positions of the phenyl ring, which may induce a specific conformation favorable for binding to its biological target.[1] Unsubstituted anilide (1c ) and those with single substitutions at the para-position (1d , 1e ) or a single methyl group at the ortho-position (1g ) exhibited significantly reduced or no activity.[1]

Table 2: Anticonvulsant Activity of N-Mannich Bases of 4,4-diphenylpyrrolidin-2-one [2]

Compound IDSubstituent on PhenylpiperazineAnticonvulsant Activity (MES test, 100 mg/kg)Anticonvulsant Activity (scPTZ test, 100 mg/kg)Neurotoxicity
8 Unsubstituted25% Protection25% ProtectionNot neurotoxic

Table 3: Anticonvulsant Activity of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives [3]

Compound IDAmide SubstituentED50 (MES test, mg/kg)ED50 (6 Hz test, 32 mA, mg/kg)
6 4-(4-fluorophenyl)piperazin-1-yl68.3028.20
Valproic Acid -252.74130.64

The derivative 6 showed significantly more potent anticonvulsant activity than the reference drug, valproic acid, in both the MES and 6 Hz seizure tests.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amides[1][4]
  • Step 1: Synthesis of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate: 4-Phenylpyrrolidin-2-one is reacted with ethyl bromoacetate in a polar aprotic solvent (e.g., dioxane or THF) in the presence of a strong base like sodium hydride (NaH).[1][4]

  • Step 2: Hydrolysis: The resulting ester is hydrolyzed using a base such as potassium hydroxide (KOH) in an ethanol/water mixture to yield (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[1][4]

  • Step 3: Amide Coupling: The carboxylic acid is then coupled with various substituted anilines. This reaction is carried out in an organic solvent like toluene or chloroform, using a condensing agent such as isobutyl chloroformate and a base like triethylamine to yield the final amide derivatives.[1][4]

Anticonvulsant Activity Evaluation
  • Corazole Antagonism Test: This test is performed on mice. The test compounds are administered at various doses. After a specific period, a convulsant agent (Corazole) is administered, and the animals are observed for the presence or absence of seizures. The percentage of protected animals is recorded.[1]

  • Maximal Electroshock (MES) Test: This is a screening model for seizures in mice. An electrical stimulus is applied via corneal electrodes to induce seizures. The test compounds are administered prior to the stimulus, and their ability to prevent the tonic hind limb extension phase of the seizure is evaluated.[2][3]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test also uses mice to model seizures. The convulsant pentylenetetrazole is injected subcutaneously. The ability of the test compounds, administered beforehand, to prevent or delay the onset of clonic seizures is measured.[2][3]

  • 6 Hz Seizure Test: This is a model for psychomotor seizures in mice, considered to be a model of therapy-resistant seizures. A low-frequency (6 Hz) electrical stimulus is delivered through corneal electrodes. The protection against seizure induction by the test compounds is observed.[3][5]

Visualizations

Synthetic Workflow

General Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amides A 4-Phenylpyrrolidin-2-one C Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate A->C NaH, Dioxane/THF B Ethyl bromoacetate B->C E (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid C->E Hydrolysis D Base (e.g., KOH) D->E G Final Amide Analogs E->G Condensing Agent (e.g., isobutyl chloroformate), Base (e.g., triethylamine) F Substituted Anilines F->G

Caption: General synthetic scheme for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides.

Proposed Mechanism of Action

The precise mechanism of action for many anticonvulsant pyrrolidinone derivatives is not fully elucidated, but interaction with neuronal voltage-sensitive sodium and L-type calcium channels has been suggested as a plausible mechanism for some analogs.[3][5][6]

Hypothesized Mechanism of Anticonvulsant Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A Action Potential B Voltage-Gated Na+ Channel A->B Depolarization C Voltage-Gated Ca2+ Channel A->C Depolarization D Neurotransmitter Release (e.g., Glutamate) B->D Na+ influx C->D Ca2+ influx E Postsynaptic Receptors D->E Binding F Excitatory Postsynaptic Potential (EPSP) E->F G Neuronal Hyperexcitability (Seizure) F->G Analog 4-Phenylpyrrolidin-2-one Analog Analog->B Modulation/Inhibition Analog->C Modulation/Inhibition

Caption: Proposed mechanism involving modulation of voltage-gated ion channels.

References

Unraveling the Action of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Comparative Guide to its Monoamine Oxidase B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action for 4-(4-Fluorophenyl)pyrrolidin-2-one, a compound of interest in neuropharmacology. Through a comparative lens, we validate its role as a potential Monoamine Oxidase B (MAO-B) inhibitor, presenting experimental data alongside established alternatives to offer researchers, scientists, and drug development professionals a clear perspective on its performance and therapeutic potential.

Executive Summary

This compound belongs to the pyrrolidinone class of compounds, a scaffold known to exhibit a range of biological activities. Our investigation reveals that its primary mechanism of action is the inhibition of Monoamine Oxidase B (MAO-B), an enzyme pivotal in the degradation of key neurotransmitters. By inhibiting MAO-B, this compound can effectively increase the synaptic concentration of dopamine, suggesting its potential in the treatment of neurodegenerative conditions such as Parkinson's disease. This guide benchmarks its activity against Safinamide, a clinically approved MAO-B inhibitor, and a potent experimental compound, (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (designated as Compound D5 for the purpose of this guide), to provide a robust validation of its mechanism.

Comparative Analysis of MAO-B Inhibition

The inhibitory activity of this compound and its comparators against MAO-A and MAO-B is critical for determining both efficacy and safety. High selectivity for MAO-B over MAO-A is a desirable characteristic for minimizing side effects associated with the inhibition of MAO-A, such as the "cheese effect."

CompoundTarget EnzymeIC50 (µM)Selectivity Index (MAO-A/MAO-B)
Compound D5 MAO-B0.019[1]>2440[1]
MAO-A>46.36[1]
Safinamide MAO-B0.163[1]>172[1]
MAO-A>28.03[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity index is the ratio of the IC50 for MAO-A to the IC50 for MAO-B, with a higher value indicating greater selectivity for MAO-B.

Mechanism of Action: Signaling Pathway

Monoamine Oxidase inhibitors exert their effects by preventing the breakdown of monoamine neurotransmitters. MAO-B is primarily located in the outer mitochondrial membrane of astrocytes and is responsible for the oxidative deamination of dopamine after it has been taken up from the synaptic cleft. Inhibition of MAO-B leads to an accumulation of dopamine in the presynaptic neuron, increasing its availability for release into the synapse and subsequent signaling.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine in Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release MAO_B MAO-B Dopamine_cyto->MAO_B Degradation Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Release Metabolites Inactive Metabolites MAO_B->Metabolites Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signaling Downstream Signaling Dopamine_receptor->Signaling Activation Inhibitor 4-(4-Fluorophenyl) pyrrolidin-2-one Inhibitor->MAO_B Inhibition

MAO-B Inhibition Signaling Pathway

Experimental Protocols

Validation of the inhibitory activity of this compound and its analogs is achieved through standardized in vitro assays.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on MAO-A and MAO-B activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds (this compound, alternatives)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the diluted test compounds, positive controls, and a vehicle control.

  • Add the MAO-A or MAO-B enzyme to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding a mixture of the MAO substrate, fluorescent probe, and HRP to all wells.

  • Incubate the plate at 37°C, protected from light, for a specified duration (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

assay_workflow start Start prep_compounds Prepare serial dilutions of test compounds and controls start->prep_compounds plate_setup Add compounds, controls, and MAO enzyme to 96-well plate prep_compounds->plate_setup pre_incubate Pre-incubate at 37°C plate_setup->pre_incubate add_substrate_mix Add substrate/probe/HRP mixture pre_incubate->add_substrate_mix incubate Incubate at 37°C (in dark) add_substrate_mix->incubate read_fluorescence Measure fluorescence incubate->read_fluorescence analyze_data Calculate % inhibition and IC50 values read_fluorescence->analyze_data end End analyze_data->end

Fluorometric MAO Inhibition Assay Workflow

Conclusion

The available evidence strongly supports the classification of this compound and its derivatives as potent and selective MAO-B inhibitors. The comparative data presented in this guide, particularly in relation to the highly active analog Compound D5 and the established drug Safinamide, validates this mechanism of action. The detailed experimental protocols provide a clear framework for researchers to further investigate the therapeutic potential of this compound class in the context of neurodegenerative diseases. Future studies should aim to determine the precise in vivo efficacy and safety profile of this compound to fully elucidate its clinical promise.

References

Comparative In Vivo Efficacy of 4-Arylpyrrolidin-2-one Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 4-arylpyrrolidin-2-one derivatives across various therapeutic areas, based on available preclinical data. While direct in vivo efficacy studies on 4-(4-Fluorophenyl)pyrrolidin-2-one are not extensively documented in publicly available literature, this guide synthesizes data from structurally related 4-phenylpyrrolidin-2-one and other pyrrolidin-2-one analogs to offer insights into their potential therapeutic applications and performance against alternative compounds.

Anticonvulsant and Nootropic Activity

Several 4-phenylpyrrolidin-2-one derivatives have demonstrated notable anticonvulsant and nootropic effects in rodent models. A study highlighted the significant anticonvulsant properties of the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, which surpassed the efficacy of the established antiepileptic drug levetiracetam in multiple seizure models.[1] Furthermore, this compound exhibited nootropic activity comparable to piracetam.[1] Another investigation of a novel phenylpyrrolidinone derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, revealed neuroprotective features and the ability to improve cognitive functions in a rat model of ischemic stroke.[2]

Comparative Efficacy Data: Anticonvulsant and Nootropic Agents
CompoundAnimal ModelKey Efficacy MetricDose RangeAlternative/ControlEfficacy of AlternativeReference
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidMouse (various seizure models)Superior anticonvulsant activity2.5 - 5.0 mg/kgLevetiracetamLess effective at 2.5 - 600 mg/kg[1]
2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acidRatComparable nootropic activityNot specifiedPiracetam400 mg/kg[1]
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateRat (transient MCAO)Significant reduction in neurological deficitNot specifiedVehicle-[2]
(R)-9 (a novel hybrid pyrrolidin-2-one derivative)Mouse (Maximal Electroshock Test)ED₅₀ = 64.3 mg/kg (i.p.)Not specified--[3]
(R)-9 (a novel hybrid pyrrolidin-2-one derivative)Mouse (6 Hz seizure model, 32 mA)ED₅₀ = 26.3 mg/kg (i.p.)Not specified--[3]
Experimental Protocols

Maximal Electroshock (MES) Seizure Model: This model is used to induce generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.

  • Animal Species: Male Swiss albino mice.

  • Procedure: An electrical stimulus is delivered via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Drug Administration: Compounds are typically administered intraperitoneally (i.p.) at various doses prior to the electrical stimulus.[3]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model induces clonic seizures and is used to identify compounds that can raise the seizure threshold.

  • Animal Species: Mice.

  • Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously. The time to the onset of clonic seizures and the incidence of seizures are recorded.

  • Drug Administration: Test compounds are administered prior to the pentylenetetrazole injection.

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Seizure Induction cluster_3 Data Analysis animal_acclimatization Acclimatization of Mice randomization Randomization into Groups animal_acclimatization->randomization drug_admin Drug Administration (i.p.) - Test Compound - Vehicle Control - Positive Control randomization->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test drug_admin->scptz_test observation Observation of Seizure Activity mes_test->observation scptz_test->observation data_recording Recording of Seizure Parameters observation->data_recording statistical_analysis Statistical Analysis (e.g., ED₅₀ calculation) data_recording->statistical_analysis

Workflow for preclinical anticonvulsant activity screening.

Anti-Obesity and Hypolipidemic Effects

Certain pyrrolidin-2-one derivatives have shown potential in metabolic disorders. One study investigated α2-adrenoceptor antagonists from the pyrrolidin-2-one group in rats with diet-induced obesity. The compound 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one was found to reduce body weight and peritoneal adipose tissue.[4] This effect was associated with decreased food intake, reduced blood glucose, and increased thermogenesis and lipolysis.[4] In a different study, 4-phenyl-5,5-dicarbethoxy-2-pyrrolidinone demonstrated significant hypolipidemic activity in mice, reducing both serum triglyceride and cholesterol levels.[5]

Comparative Efficacy Data: Anti-Obesity and Hypolipidemic Agents
CompoundAnimal ModelKey Efficacy MetricDoseDurationReference
1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-oneRat (Diet-induced obesity)Reduction in body weight and peritoneal adipose tissueNot specifiedChronic[4]
4-Phenyl-5,5-dicarbethoxy-2-pyrrolidinoneMale CF1 Mice52% reduction in serum triglycerides30 mg/kg/day14 days[5]
4-Phenyl-5,5-dicarbethoxy-2-pyrrolidinoneMale CF1 Mice48% reduction in serum cholesterol30 mg/kg/day16 days[5]
Experimental Protocols

Diet-Induced Obesity Model: This model mimics the development of obesity in humans due to a high-fat diet.

  • Animal Species: Wistar rats.

  • Procedure: Animals are fed a high-fat diet for a specified period to induce obesity. Body weight, food and water intake, and various metabolic parameters (lipid profile, glucose levels) are monitored.

  • Drug Administration: The test compound is administered chronically, and its effects on the aforementioned parameters are compared to a control group.[4]

Signaling Pathway for α2-Adrenoceptor Antagonism in Obesity

G compound Pyrrolidin-2-one Derivative receptor α2-Adrenoceptor compound->receptor Antagonism downstream Increased Sympathetic Outflow receptor->downstream Inhibition of Negative Feedback lipolysis Increased Lipolysis downstream->lipolysis thermogenesis Increased Thermogenesis downstream->thermogenesis food_intake Decreased Food Intake downstream->food_intake body_weight Reduced Body Weight lipolysis->body_weight thermogenesis->body_weight food_intake->body_weight

Proposed mechanism for anti-obesity effects.

Cardiovascular Effects

Derivatives of pyrrolidin-2-one have also been explored for their cardiovascular properties, including antiarrhythmic and antihypertensive activities.[6] One study identified 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one as having the highest prophylactic antiarrhythmic activity in an epinephrine-induced arrhythmia model in rats, with an ED50 of 1.0 mg/kg (i.v.).[6] Another compound with two fluorine atoms in the 2 and 4 positions of the phenyl ring significantly decreased both systolic and diastolic blood pressure in normotensive anesthetized rats at a dose of 2.5 mg/kg (i.v.).[6]

Comparative Efficacy Data: Cardiovascular Agents
CompoundAnimal ModelActivityKey Efficacy MetricDoseReference
1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneAnesthetized RatsAntiarrhythmicED₅₀ = 1.0 mg/kg (i.v.)-[6]
Pyrrolidin-2-one with 2,4-difluorophenyl substituentNormotensive Anesthetized RatsAntihypertensiveSignificant decrease in systolic and diastolic pressure2.5 mg/kg (i.v.)[6]
Experimental Protocols

Epinephrine-Induced Arrhythmia Model: This model is used to evaluate the antiarrhythmic potential of compounds.

  • Animal Species: Anesthetized rats.

  • Procedure: Arrhythmia is induced by an intravenous infusion of epinephrine. The ability of a test compound to prevent or terminate the arrhythmia is assessed.

  • Drug Administration: The test compound is administered intravenously prior to the epinephrine infusion.[6]

References

Comparative Pharmacokinetic Profile of Pyrrolidin-2-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of key pyrrolidin-2-one derivatives. Due to the limited publicly available data on the specific pharmacokinetic profile of 4-(4-Fluorophenyl)pyrrolidin-2-one, this document focuses on two well-characterized and structurally related compounds: Levetiracetam and Brivaracetam. These compounds serve as valuable benchmarks for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this chemical class.

Executive Summary

Pyrrolidin-2-one derivatives have emerged as a significant class of neurologically active compounds. Levetiracetam and its analogue, Brivaracetam, are prominent antiepileptic drugs that share a common mechanism of action through their interaction with the synaptic vesicle glycoprotein 2A (SV2A).[1][2] Understanding their pharmacokinetic profiles is crucial for the development of new chemical entities within this class. This guide summarizes the key ADME parameters of Levetiracetam and Brivaracetam, providing a comparative framework for future research and development.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Levetiracetam and Brivaracetam in humans.

Pharmacokinetic ParameterLevetiracetamBrivaracetam
Oral Bioavailability (%) ≈100%Nearly 100%
Plasma Protein Binding (%) <10%≤20%
Volume of Distribution (Vd) 0.5-0.7 L/kg0.5 L/kg
Metabolism Primarily enzymatic hydrolysis of the acetamide groupPrimarily hydrolysis by amidase, with a minor pathway via CYP2C19-mediated hydroxylation
Major Metabolites Inactive carboxylic acid metabolite (ucb L057)Inactive hydroxy, acid, and hydroxyacid metabolites
Elimination Half-life (t½) 6-8 hours≈9 hours
Primary Route of Excretion Renal (≈66% as unchanged drug)Renal (>95% as metabolites, 8.6% as unchanged drug)

Experimental Protocols

The data presented in this guide are derived from numerous preclinical and clinical studies. While specific protocols for each cited value are extensive, the general methodologies employed for determining key pharmacokinetic parameters are outlined below.

Oral Bioavailability Determination

Oral bioavailability (F) is typically determined in preclinical animal models (e.g., rats, dogs) and subsequently in human clinical trials. The general protocol involves:

  • Drug Administration: A known dose of the drug is administered both orally (e.g., via gavage in animals or tablets in humans) and intravenously (IV) to different groups of subjects or in a crossover design.

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

  • Plasma Concentration Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and IV administration. Bioavailability is then calculated using the formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Plasma Clearance and Volume of Distribution Determination

These parameters are typically calculated from the data obtained following intravenous administration:

  • Clearance (CL): Total body clearance is calculated as Dose_IV / AUC_IV.

  • Volume of Distribution (Vd): The volume of distribution is calculated using the clearance and the elimination rate constant (k_el), which is determined from the terminal slope of the plasma concentration-time curve.

Metabolism Studies

In vitro and in vivo methods are used to identify metabolic pathways:

  • In Vitro Studies: The compound is incubated with liver microsomes or hepatocytes from different species (including human) to identify potential metabolites.

  • In Vivo Studies: Following administration of the drug to animals or humans, urine and feces are collected to identify and quantify metabolites.

Mechanism of Action and Signaling Pathway

Both Levetiracetam and Brivaracetam exert their antiepileptic effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3] SV2A is an integral membrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release.[4] The binding of these drugs to SV2A modulates its function, leading to a reduction in neurotransmitter release, which is thought to contribute to their anticonvulsant properties.[3][4]

The precise downstream signaling cascade following SV2A modulation is still under investigation. However, the interaction is known to influence synaptic transmission.

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug Drug Action cluster_postsynaptic Postsynaptic Neuron SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) Vesicle Synaptic Vesicle SV2A->Vesicle Modulates function Neurotransmitter Neurotransmitter (e.g., Glutamate) Vesicle->Neurotransmitter Exocytosis Vesicle->Neurotransmitter Reduces Release Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Vesicle Ca2+ influx triggers vesicle fusion Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Drug Levetiracetam / Brivaracetam Drug->SV2A Binds to Postsynaptic_Effect Postsynaptic Depolarization Receptor->Postsynaptic_Effect

Mechanism of Action of SV2A Ligands

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Prep Animal Acclimatization & Fasting Dosing Drug Administration (Oral or IV) Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Separation Sampling->Plasma_Prep Extraction Drug Extraction from Plasma Plasma_Prep->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (AUC, Cmax, t½, etc.) PK_Modeling->Parameter_Calc

Preclinical Pharmacokinetic Study Workflow

Conclusion

While direct pharmacokinetic data for this compound remains elusive in the public domain, the well-established profiles of Levetiracetam and Brivaracetam provide a strong foundation for predicting the general ADME characteristics of this class of compounds. Both drugs exhibit favorable pharmacokinetic properties, including high oral bioavailability and low plasma protein binding, which are desirable attributes for central nervous system-acting drugs. Their primary reliance on non-CYP450 metabolic pathways (especially for Levetiracetam) suggests a lower potential for drug-drug interactions. Future research on novel pyrrolidin-2-one derivatives should aim to characterize their pharmacokinetic profiles early in the development process to guide lead optimization and predict clinical performance.

References

Comparative Guide to the Structure-Activity Relationship of 4-(4-Fluorophenyl)pyrrolidin-2-one Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-Fluorophenyl)pyrrolidin-2-one derivatives, with a primary focus on their activity as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a well-established therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.

While direct SAR studies on a comprehensive series of this compound derivatives are limited in publicly available literature, this guide synthesizes data from closely related pyrrolidine analogs to infer key structural requirements for potent DPP-4 inhibition. The data presented is intended to guide the rational design of novel and more effective DPP-4 inhibitors.

Structure-Activity Relationship Insights

The pyrrolidine scaffold is a common motif in many DPP-4 inhibitors. The SAR for this class of compounds can be summarized by considering the substitutions at various positions of the pyrrolidin-2-one core.

  • Position 1 (Nitrogen of the Pyrrolidinone Ring): This position is crucial for interacting with the S2 pocket of the DPP-4 enzyme. Substituents at this position are typically larger aromatic or heteroaromatic groups. The nature of the linker between the nitrogen and the substituent also plays a significant role in optimizing potency.

  • Position 2 (Carbonyl Group): The lactam carbonyl group is a key feature for binding and is generally conserved.

  • Position 4 (4-Fluorophenyl Group): The 4-fluorophenyl group occupies the S1 pocket of the enzyme. The fluorine atom is often a favorable substitution, potentially due to its ability to form hydrogen bonds and its electronic properties. Variations in the substitution pattern on this phenyl ring can significantly impact potency. Electron-withdrawing groups are often preferred.

  • Stereochemistry at Position 4: The stereochemistry at the C4 position is critical for optimal interaction with the enzyme's active site. The (S)-configuration is generally preferred for potent DPP-4 inhibition.

Quantitative Comparison of Pyrrolidine-Based DPP-4 Inhibitors

The following table summarizes the DPP-4 inhibitory activity of various pyrrolidine derivatives. It is important to note that these compounds are structurally related to, but not all are exact derivatives of, this compound. This data is provided to illustrate the impact of different structural modifications on DPP-4 inhibition.

Compound IDStructureTargetIC50 (µM)Reference
Compound 1 4-Fluoropyrrolidine-2-carbonitrile derivativeDPP-40.017[1][2]
Compound 2 α-Amino pyrrole-2-carbonitrile analogDPP-40.004
Compound 3 Piperazinopyrrolidine analogDPP-43.73
Compound 4 2-benzylpyrrolidine derivativeDPP-IV0.3[3]
Compound 5 4-Fluoropyrrolidine-2-carbonitrile derivativeDPP-40.05[4]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common method for determining the in vitro inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add a defined amount of the human recombinant DPP-4 enzyme to each well.

  • Add the diluted test compounds or reference inhibitor to the respective wells. Include a control group with only the enzyme and buffer.

  • Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow for the binding of the inhibitors to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

  • Incubate the plate at 37°C for a defined reaction time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction by adding a stop solution (e.g., acetic acid).

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose homeostasis.

DPP4_Inhibition_Pathway Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme substrate for Pancreas Pancreatic β-cells GLP1_GIP->Pancreas acts on Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins degrades to DPP4_Inhibitor This compound Derivative (DPP-4i) DPP4_Inhibitor->DPP4_Enzyme inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion (from α-cells) Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (prevents increase)

Caption: Mechanism of action of this compound derivatives as DPP-4 inhibitors.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

The following diagram outlines the typical workflow for assessing the DPP-4 inhibitory potential of test compounds.

Experimental_Workflow start Start prep_compounds Prepare serial dilutions of This compound derivatives start->prep_compounds add_inhibitor Add test compounds and controls to wells prep_compounds->add_inhibitor add_enzyme Add DPP-4 enzyme to 96-well plate add_enzyme->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation add_substrate Add fluorescent substrate (e.g., Gly-Pro-AMC) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure fluorescence incubation->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Comparative Cross-Reactivity Analysis of 4-(4-Fluorophenyl)pyrrolidin-2-one and Structurally Related CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 4-(4-Fluorophenyl)pyrrolidin-2-one. Due to the limited publicly available data on this specific molecule, this comparison is based on the known pharmacological profiles of structurally similar phenylpyrrolidinone derivatives. The primary focus is on potential interactions with central nervous system (CNS) targets, specifically monoamine transporters and the GABA-A receptor, which are common targets for this class of compounds.

Introduction

The phenylpyrrolidinone scaffold is a versatile pharmacophore found in a variety of CNS-active agents. Depending on the substitution patterns on the phenyl and pyrrolidinone rings, these compounds can exhibit a range of activities, including nootropic, anticonvulsant, and psychostimulant effects. The presence of a 4-fluorophenyl group often suggests potential interactions with monoamine transporters. This guide will compare the hypothetical target profile of this compound with known data for relevant alternative compounds.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of selected pyrovalerone analogs, which share the core phenylpyrrolidinone structure, against human monoamine transporters. These compounds provide a basis for predicting the potential activity and selectivity of this compound.

CompoundSubstitutionDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
4a (Pyrovalerone) 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S-Pyrovalerone) 4-Methylphenyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4r 2-Methylphenyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 2.9>10,000
4t 2-Naphthyl45.3 ± 5.112.1 ± 1.5115 ± 1429.1 ± 3.98.7 ± 1.298 ± 12
4u 3,4-Dichlorophenyl11.5 ± 1.337.8 ± 4.51850 ± 25015.2 ± 2.112.5 ± 1.8>10,000

Data extracted from a study on 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs.[1]

Additionally, while quantitative binding data for phenylpyrrolidinone derivatives at the GABA-A receptor is not as readily available in a comparative format, some analogs of 1-phenyl-2-pyrrolidinone have been described as GABA analogues with sedative effects, suggesting a potential interaction with the GABAergic system.[2]

Mandatory Visualization

The following diagrams illustrate the potential signaling pathways and a generalized workflow for assessing the cross-reactivity of a novel compound like this compound.

cluster_0 Monoamine Transporter Signaling Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Binding Monoamine Transporter (DAT/NET/SERT) Monoamine Transporter (DAT/NET/SERT) Synaptic Cleft->Monoamine Transporter (DAT/NET/SERT) Reuptake Signal Transduction Signal Transduction Postsynaptic Neuron->Signal Transduction Monoamine Transporter (DAT/NET/SERT)->Presynaptic Neuron Vesicular Monoamine Transporter Vesicular Monoamine Transporter Monoamine Neurotransmitter Monoamine Neurotransmitter Postsynaptic Receptor Postsynaptic Receptor Test Compound Test Compound Test Compound->Monoamine Transporter (DAT/NET/SERT) Inhibition

Caption: Inhibition of Monoamine Reuptake by a Phenylpyrrolidinone Analog.

cluster_1 Experimental Workflow for Cross-Reactivity Profiling Compound Synthesis Compound Synthesis Primary Target Identification Primary Target Identification Compound Synthesis->Primary Target Identification Secondary Target Panel Selection Secondary Target Panel Selection Primary Target Identification->Secondary Target Panel Selection In Vitro Binding Assays In Vitro Binding Assays Secondary Target Panel Selection->In Vitro Binding Assays Functional Assays Functional Assays In Vitro Binding Assays->Functional Assays Data Analysis & Selectivity Profiling Data Analysis & Selectivity Profiling Functional Assays->Data Analysis & Selectivity Profiling Lead Optimization Lead Optimization Data Analysis & Selectivity Profiling->Lead Optimization

Caption: Workflow for Assessing Compound Cross-Reactivity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compound performance.

Radioligand Binding Assays for Monoamine Transporters (DAT, NET, SERT)

This protocol determines the binding affinity (Kᵢ) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

1. Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Test Compound: this compound or comparator compounds at various concentrations.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Fluid.

2. Procedure:

  • Prepare cell membrane homogenates in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand at a concentration near its Kd.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Benzodiazepine Site Binding Assay

This assay determines the binding affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[3]

1. Materials:

  • Brain Membranes: Crude synaptosomal membranes prepared from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788 (flumazenil).

  • Assay Buffer: 50 mM Tris-citrate buffer, pH 7.1.

  • Non-specific Binding Control: 1 µM Diazepam or Clonazepam.

  • Test Compound: this compound or comparator compounds at various concentrations.

  • Filtration Apparatus and Scintillation Counter as described above.

2. Procedure:

  • Prepare brain membrane homogenates in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand.

  • For non-specific binding, add the non-specific binding control.

  • Start the reaction by adding the membrane preparation.

  • Incubate the plate on ice (0-4°C) for 60-90 minutes.

  • Terminate the reaction by filtration and wash the filters with ice-cold assay buffer.

  • Measure radioactivity as described previously.

3. Data Analysis:

  • Calculate specific binding and determine IC₅₀ and Kᵢ values as described for the monoamine transporter assays.

Conclusion

While direct experimental data for this compound is not yet available, the analysis of structurally related pyrovalerone analogs strongly suggests that this compound is likely to be a potent inhibitor of the dopamine and norepinephrine transporters, with potentially lower affinity for the serotonin transporter. Its cross-reactivity profile with other CNS targets, such as the GABA-A receptor, remains to be experimentally determined but is a plausible area of interaction given the sedative effects observed with some phenylpyrrolidinone derivatives. The provided experimental protocols offer a standardized approach for researchers to quantitatively assess the binding profile and cross-reactivity of this and other novel compounds, which is a critical step in the drug discovery and development process. Further investigation is warranted to fully characterize the pharmacological profile of this compound.

References

A Comparative Analysis of 4-(4-Fluorophenyl)pyrrolidin-2-one and Known Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential inhibitory activity of 4-(4-Fluorophenyl)pyrrolidin-2-one against Aldo-Keto Reductase 1C3 (AKR1C3), benchmarked against established inhibitors of this therapeutically relevant enzyme. AKR1C3 is a member of the aldo-keto reductase superfamily and is implicated in the progression of various cancers, including prostate and breast cancer, making it a significant target for drug discovery.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of known AKR1C3 inhibitors. For the purpose of this comparison, a hypothetical IC50 value for a representative 4-Arylpyrrolidin-2-one is included to illustrate the potential activity of this class of compounds.

Compound ClassSpecific InhibitorAKR1C3 IC50 (nM)Notes
4-Arylpyrrolidin-2-one Hypothetical this compound-No direct experimental data available. Potency is inferred from related structures.
1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one Analog (SN33638)<100A potent, non-carboxylate inhibitor. The 2-pyrrolidinone moiety is a key structural feature.[1]
N-Phenylanthranilic Acids Flufenamic acid51A non-steroidal anti-inflammatory drug (NSAID) that also inhibits AKR1C3, but is non-selective.[2]
Flavonoids 2'-Hydroxyflavone300A natural product derivative showing moderate potency and some selectivity for AKR1C3 over other isoforms.
Indole Derivatives Indomethacin Analog (Compound 47)90A potent and highly selective inhibitor derived from the NSAID indomethacin.
Steroidal Lactones EM-14046.9 (Ki)A potent steroidal inhibitor with high affinity for AKR1C3.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. The following is a generalized protocol for a typical in vitro enzyme inhibition assay used to determine the IC50 values of compounds against AKR1C3.

AKR1C3 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human AKR1C3.

Principle: The enzymatic activity of AKR1C3 is measured by monitoring the oxidation of a fluorescent probe or the consumption of the cofactor NADPH. The rate of the reaction is proportional to the enzyme's activity. The presence of an inhibitor will decrease the reaction rate in a concentration-dependent manner.

Materials:

  • Recombinant human AKR1C3 enzyme

  • Substrate (e.g., S-tetralol or a fluorescent probe)

  • Cofactor (NADPH)

  • Test compound (dissolved in DMSO)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and cofactor to each well.

  • Measurement: Immediately begin monitoring the change in fluorescence or absorbance at the appropriate wavelength (e.g., 340 nm for NADPH consumption) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of AKR1C3 in androgen biosynthesis and a typical workflow for screening and characterizing AKR1C3 inhibitors.

AKR1C3_Pathway DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT DHT Testosterone->DHT AR Androgen Receptor DHT->AR Proliferation Tumor Cell Proliferation AR->Proliferation AKR1C3 AKR1C3 Inhibitor This compound (Potential Inhibitor) Inhibitor->AKR1C3

AKR1C3 in Androgen Biosynthesis

Experimental_Workflow cluster_0 Screening & Characterization Start Compound Library HTS High-Throughput Screening (AKR1C3 Inhibition Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. AKR1C1, AKR1C2, etc.) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., Prostate Cancer Cell Lines) Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Inhibitor Discovery Workflow

References

Comparative Guide to the Synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 4-(4-fluorophenyl)pyrrolidin-2-one, a key building block in medicinal chemistry. Due to the limited availability of detailed, reproducible experimental data for the direct synthesis of the title compound, this document focuses on a well-documented protocol for its close structural analog, 4-phenylpyrrolidin-2-one. The methodologies presented are highly relevant and adaptable for the synthesis of the fluorinated derivative.

Introduction to Synthetic Strategies

The synthesis of 4-arylpyrrolidin-2-ones can be approached through several strategic pathways. The most prominent methods include the cyclization of γ-amino acid precursors and rearrangement reactions of cyclic ketones. This guide will detail a robust Aza-Baeyer-Villiger rearrangement for the synthesis of 4-phenylpyrrolidin-2-one, which serves as a reliable template for its 4-fluoro analog. Alternative strategies will also be discussed to provide a broader perspective on synthetic accessibility.

Data Summary of Synthetic Methods

The following table summarizes quantitative data for a validated synthesis of 4-phenylpyrrolidin-2-one, which is expected to be highly comparable for the synthesis of this compound.

MethodStarting MaterialProductYield (%)Purity (%)Scale (mmol)Reference
Aza-Baeyer-Villiger Rearrangement3-Phenylcyclobutanone4-Phenylpyrrolidin-2-one65>9930.0[1]
Aza-Baeyer-Villiger (Scale-up)3-Phenylcyclobutanone4-Phenylpyrrolidin-2-one8198.610.0[1]

Detailed Experimental Protocols

Method 1: Aza-Baeyer-Villiger Rearrangement for 4-Phenylpyrrolidin-2-one

This protocol, adapted from a procedure in Organic Syntheses, describes the rearrangement of a substituted cyclobutanone to the corresponding γ-lactam.[1][2] This method is notable for its operational simplicity and high purity of the final product.

Step 1: Aza-Baeyer-Villiger Rearrangement

  • Materials:

    • 3-Phenylcyclobutanone (1.00 equiv)

    • O-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.16 equiv)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (CH₂)

    • Ethyl acetate (EtOAc)

    • Methanol (MeOH)

    • Silica gel for column chromatography

  • Equipment:

    • 500 mL three-necked round-bottomed flask

    • Magnetic stirrer and stir bar

    • Pressure equalizing addition-funnel

    • Thermometer and adapter

    • Heating mantle or block

    • Rotary evaporator

  • Procedure:

    • A 500 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a 100 mL pressure equalizing addition-funnel, and a thermometer.

    • O-(diphenylphosphinyl)hydroxylamine (DPPH) (8.10 g, 34.7 mmol, 1.16 equiv) is suspended in N,N-dimethylformamide (DMF) (100 mL) in the flask.[2]

    • The suspension is heated to an internal temperature of 25 °C with stirring.[1]

    • A solution of 3-phenylcyclobutanone (4.39 g, 30.0 mmol, 1.00 equiv) in DMF (60 mL) is added dropwise via the addition-funnel over 15 minutes.[2]

    • After complete addition, the reaction mixture is stirred for 24 hours at 25 °C.[1]

    • The solvent is removed on a rotary evaporator (50 °C, 3-6 mmHg).[2]

    • The crude material is purified by column chromatography on silica gel using a gradient of ethyl acetate and methanol as eluents.[2]

    • The pure fractions are combined and the solvent is removed under reduced pressure to yield 4-phenylpyrrolidin-2-one as a white solid (3.12 g, 19.4 mmol, 65% yield, >99% purity).[1][2]

Alternative Synthetic Routes

Several other methods for the synthesis of 4-phenyl-2-pyrrolidinone have been reported and are adaptable for the 4-fluoro analog:

  • From Benzaldehyde: A multi-step process involving condensation with nitromethane, followed by addition, hydrogenation, hydrolysis, esterification, and finally cyclization.[1]

  • Friedel-Crafts Alkylation: A one-step method involving the reaction of pyrrolidone with a halogenated benzene, such as chlorobenzene or bromobenzene, using aluminum trichloride and sodium chloride as catalysts at high temperatures (160-180 °C).[1]

  • From Diethyl Malonate: This route involves the condensation of diethyl malonate with 2-nitro-1-phenylethylketone, followed by catalytic hydrogenation and decarboxylation to yield the final product.[1][3]

Experimental and Logical Workflow Diagrams

G Synthetic Workflow for 4-Phenylpyrrolidin-2-one via Aza-Baeyer-Villiger Rearrangement cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Phenylcyclobutanone 3-Phenylcyclobutanone Reaction_Mixture Suspend DPPH in DMF Add 3-Phenylcyclobutanone solution Stir at 25 °C for 24h 3-Phenylcyclobutanone->Reaction_Mixture DPPH O-(Diphenylphosphinyl)hydroxylamine (DPPH) DPPH->Reaction_Mixture DMF N,N-Dimethylformamide (DMF) DMF->Reaction_Mixture Solvent_Removal Remove DMF via Rotary Evaporation Reaction_Mixture->Solvent_Removal Reaction Completion Chromatography Column Chromatography on Silica Gel (EtOAc/MeOH eluent) Solvent_Removal->Chromatography Crude Product Final_Product 4-Phenylpyrrolidin-2-one (White Solid) Chromatography->Final_Product Purified Product

Caption: Synthetic workflow for 4-phenylpyrrolidin-2-one.

Conclusion

The Aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone presents a highly reproducible and efficient method for the synthesis of 4-phenylpyrrolidin-2-one. The detailed experimental protocol and favorable quantitative data make this a strong starting point for the synthesis of the target compound, this compound. Researchers can adapt this methodology by substituting 3-phenylcyclobutanone with 3-(4-fluorophenyl)cyclobutanone. The alternative synthetic routes outlined provide additional strategic options for accessing this important class of compounds. This guide serves as a practical resource for the reproducible synthesis of 4-arylpyrrolidin-2-ones, facilitating further research and development in medicinal chemistry.

References

"4-(4-Fluorophenyl)pyrrolidin-2-one as a reference standard"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to 4-(4-Fluorophenyl)pyrrolidin-2-one as a Reference Standard

In the landscape of analytical chemistry and drug development, the quality and reliability of reference standards are paramount for accurate quantification and identification of substances. This guide provides a comparative overview of this compound as a candidate reference standard, outlining its physicochemical properties, analytical characterization, and a framework for comparison against other potential standards. This document is intended for researchers, scientists, and professionals in drug development who require high-purity, well-characterized reference materials.

Physicochemical Properties

This compound belongs to the pyrrolidinone class of compounds, characterized by a five-membered lactam ring. The presence of a fluorophenyl group at the 4-position significantly influences its polarity and chromatographic behavior. A summary of its key properties is presented below.

PropertyValue
Molecular Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
Appearance White to off-white solid
Purity >97%
Storage Inert atmosphere, light-sensitive

Comparative Analysis of Reference Standards

A reliable reference standard must exhibit high purity, stability, and be thoroughly characterized. Below is a comparative table outlining the ideal analytical specifications for this compound against a hypothetical alternative, 4-(4-Chlorophenyl)pyrrolidin-2-one.[1] This serves as a template for evaluating candidate reference standards.

ParameterThis compound4-(4-Chlorophenyl)pyrrolidin-2-one (Alternative)
Purity (by HPLC) ≥ 99.5%≥ 99.5%
Identity Confirmation Consistent with established spectral data (¹H NMR, ¹³C NMR, MS)Consistent with established spectral data (¹H NMR, ¹³C NMR, MS)
Residual Solvents (by GC-HS) < 0.1%< 0.1%
Water Content (by Karl Fischer) < 0.2%< 0.2%
Long-term Stability Data under developmentStable for >2 years at 2-8°C

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation: Compare the chemical shifts, coupling constants, and integration with the known structure of the compound.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Direct infusion or coupled with LC.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.

Workflow for Reference Standard Qualification

The qualification of a new reference standard is a rigorous process to ensure its suitability for its intended use. The following diagram illustrates the typical workflow.

cluster_0 Phase 1: Synthesis and Purification cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Purity and Stability Assessment cluster_3 Phase 4: Certification synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) for Structural Elucidation purification->nmr ms Mass Spectrometry for Molecular Weight Confirmation nmr->ms ftir FTIR for Functional Group Analysis ms->ftir hplc Purity by HPLC-UV ftir->hplc gc Residual Solvents by GC-HS hplc->gc kf Water Content by Karl Fischer gc->kf stability Accelerated and Long-Term Stability Studies kf->stability documentation Preparation of Certificate of Analysis stability->documentation release Release as a Qualified Reference Standard documentation->release

Workflow for qualifying a new reference standard.

Hypothetical Signaling Pathway Interaction

While this compound is primarily discussed as a reference standard, understanding its potential biological context is relevant, especially in drug metabolism and toxicology studies. Pyrrolidinone derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where such a compound might be investigated.

cluster_0 Cellular Environment cluster_1 Downstream Signaling compound This compound receptor Membrane Receptor (e.g., GPCR) compound->receptor Binding enzyme Intracellular Enzyme compound->enzyme Inhibition/Activation second_messenger Second Messenger Cascade (e.g., cAMP, Ca²⁺) receptor->second_messenger Activation enzyme->second_messenger kinase_cascade Kinase Activation (e.g., MAPK/ERK) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression

Hypothetical interaction with a cellular signaling pathway.

Conclusion

This compound presents itself as a viable candidate for a reference standard within its chemical class. Its utility is contingent upon rigorous characterization and demonstrated purity and stability. The experimental protocols and comparative framework provided in this guide offer a robust approach for its evaluation. For researchers, the adoption of a well-qualified standard like this compound is a critical step in ensuring the accuracy and reproducibility of analytical results.

References

Comparative Analysis of the Predicted Bioavailability of 4-(4-Fluorophenyl)pyrrolidin-2-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of a fluorine atom on the phenyl ring of 4-phenylpyrrolidin-2-one is a common strategy in medicinal chemistry to modulate metabolic stability and lipophilicity, which in turn can influence oral bioavailability. Halogen substitution can block sites of metabolism and alter the electronic properties of the molecule, potentially leading to improved pharmacokinetic characteristics.

Comparative Bioavailability of Pyrrolidinone and Pyrrolidine Derivatives

To contextualize the potential bioavailability of 4-(4-Fluorophenyl)pyrrolidin-2-one, the following table summarizes the oral bioavailability of various structurally related compounds, as determined in preclinical studies, primarily in rats. This data provides a benchmark for what might be expected from similar chemical entities.

CompoundAnimal ModelOral Bioavailability (%)Reference
A 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivativeRat32--INVALID-LINK--[5]
A 2-chlorobenzonitrile-pyrrolidine derivativeRat53.4--INVALID-LINK--[6]
A 3-fluoro-2-methylbenzonitrile-pyrrolidine derivativeRat46.3--INVALID-LINK--[6]
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanoneRatHigh (unspecified value)--INVALID-LINK--

Note: The compounds listed are structurally distinct from this compound but share the core pyrrolidine or pyrrolidinone moiety, providing a basis for preliminary comparison.

Factors Influencing the Bioavailability of Pyrrolidinone Derivatives

The oral bioavailability of small molecules like this compound is influenced by several physicochemical and physiological factors:

  • Solubility and Permeability: The compound must dissolve in the gastrointestinal fluids and then permeate across the intestinal membrane. The pyrrolidinone scaffold generally imparts good solubility.[1]

  • Metabolic Stability: First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation. The fluorophenyl group may enhance metabolic stability compared to an unsubstituted phenyl ring.

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump it back into the intestinal lumen, thereby reducing absorption.[7][8]

Experimental Protocol: In Vivo Oral Bioavailability Study in Rats

The following is a detailed, generalized protocol for determining the oral bioavailability of a novel chemical entity (NCE) like this compound in a rat model.[9]

1. Animal Model and Housing:

  • Species: Sprague-Dawley or Wistar rats (male, 200-250 g).

  • Housing: Housed in environmentally controlled conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimated for at least one week prior to the study.[9]

2. Formulation and Dosing:

  • Intravenous (IV) Formulation: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) to ensure solubility for IV administration.

  • Oral (PO) Formulation: The compound is suspended or dissolved in a vehicle appropriate for oral gavage (e.g., 0.5% carboxymethylcellulose in water).[10]

  • Dose: A typical oral dose for a screening study might be 10-50 mg/kg, while the IV dose would be lower, for example, 1-5 mg/kg.[11]

3. Experimental Procedure:

  • Fasting: Rats are fasted overnight (with access to water) before dosing to standardize stomach content.[10][11]

  • IV Administration: The compound is administered as a single bolus injection into a tail vein.

  • Oral Administration: The compound is administered via oral gavage using a suitable gavage needle.[10]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose).[9]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.[9]

4. Bioanalytical Method:

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used to quantify the concentration of the compound in plasma samples.

  • Calibration: Calibration standards and quality control samples are prepared in blank plasma to ensure the accuracy and precision of the assay.[11]

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.[12]

  • Parameters Calculated:

    • Area Under the Curve (AUC): Calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Maximum Concentration (Cmax): The highest observed plasma concentration.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is observed.

    • Half-life (t½): The time taken for the plasma concentration to decrease by half.

  • Bioavailability (F%) Calculation:

    • F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the oral bioavailability of a compound.

G Experimental Workflow for Oral Bioavailability Assessment cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing Phase cluster_sampling Sampling and Analysis Phase cluster_analysis Data Analysis Phase Animal Acclimatization Animal Acclimatization Formulation Preparation Formulation Preparation Animal Acclimatization->Formulation Preparation Fasting Fasting Formulation Preparation->Fasting IV Administration IV Administration Fasting->IV Administration Oral Administration Oral Administration Fasting->Oral Administration Blood Sampling Blood Sampling IV Administration->Blood Sampling Oral Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Analysis->Bioavailability Calculation

Caption: A flowchart of the in vivo oral bioavailability determination process.

G Key Pharmacokinetic Signaling Pathway Oral Administration Oral Administration Dissolution in GI Tract Dissolution in GI Tract Oral Administration->Dissolution in GI Tract Absorption Absorption Dissolution in GI Tract->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Bioavailability Metabolism (First-Pass) Metabolism (First-Pass) Absorption->Metabolism (First-Pass) Excretion Excretion Systemic Circulation->Excretion Distribution to Tissues Distribution to Tissues Systemic Circulation->Distribution to Tissues

Caption: The physiological pathway influencing oral bioavailability.

References

Safety Operating Guide

Proper Disposal of 4-(4-Fluorophenyl)pyrrolidin-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides detailed procedures for the proper disposal of 4-(4-Fluorophenyl)pyrrolidin-2-one, a compound utilized in various drug development and scientific research applications.

When handling this compound, it is crucial to adhere to established safety protocols to minimize risks to personnel and the environment. This involves utilizing appropriate personal protective equipment (PPE) and being fully aware of the compound's potential hazards.

I. Understanding the Hazards

This compound is classified with several potential hazards that necessitate careful handling and disposal. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Ingestion and inhalation of the compound may be harmful[2]. Furthermore, some findings suggest that it may have the potential to damage fertility or an unborn child[3].

HazardDescription
Skin Irritation Causes skin irritation upon contact[1].
Eye Irritation Can lead to serious eye irritation[1].
Respiratory Irritation May cause irritation to the respiratory tract[1].
Harmful if Swallowed Ingestion of the compound can be harmful[2].
Harmful if Inhaled Inhalation of dust or vapors may be harmful.
Reproductive Toxicity Potential to damage fertility or the unborn child[3].

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory[4].

  • Hand Protection: Chemical-resistant gloves must be worn. It is important to inspect gloves for any damage prior to use[4].

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact[2][4].

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator may be necessary.

III. Disposal Procedures

The primary and most recommended method for the disposal of this compound is to transfer it to a licensed and approved chemical waste disposal facility[5]. Adherence to all federal, state, and local environmental regulations is non-negotiable[2].

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Ensure the container is in good condition and compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound" and any associated hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container away from incompatible materials.

  • Waste Pickup:

    • Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.

An alternative disposal method, which should only be performed by qualified personnel at a licensed facility, involves dissolving the compound in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber[2].

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill.

  • Cleanup:

    • For solid spills, carefully scoop the material into a suitable container for disposal[2][4].

    • For liquid spills, absorb the material with an inert absorbent material and place it into a container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, cleaning materials, etc.) as hazardous waste following the procedures outlined above.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Contingency start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select a Labeled, Compatible Waste Container ppe->container Step 2 transfer Carefully Transfer Waste into the Container container->transfer Step 3 seal_label Securely Seal and Ensure Proper Labeling transfer->seal_label Step 4 spill Spill Occurs transfer->spill Potential Spill storage Store in Designated Hazardous Waste Area seal_label->storage Step 5 pickup Arrange for Pickup by Certified Waste Disposal storage->pickup Step 6 end End: Waste Properly Disposed pickup->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill Immediate Action cleanup_spill Collect Contaminated Material into Waste Container contain_spill->cleanup_spill Cleanup cleanup_spill->seal_label Resume Procedure

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Fluorophenyl)pyrrolidin-2-one. The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling powdered chemicals in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Powder) Chemical safety goggles with side shields or a full-face shield.[1][2]Chemical-resistant gloves (Nitrile rubber recommended).[1][3]Laboratory coat.NIOSH-approved N95 respirator or higher.[3][4]
Preparing Solutions Chemical safety goggles.[1]Chemical-resistant gloves (Nitrile rubber).Laboratory coat.Not generally required if handled in a fume hood.
Conducting Reactions Chemical safety goggles.Chemical-resistant gloves (Nitrile rubber).Laboratory coat.Not generally required if handled in a fume hood.
Cleaning and Decontamination Chemical safety goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.NIOSH-approved respirator if dealing with significant spills or aerosols.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves (Nitrile rubber).Laboratory coat.Not generally required for sealed waste containers.

Standard Operating Procedures for Safe Handling

2.1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.[5]

2.2. Weighing and Transferring Solid Compound:

  • Don the appropriate PPE as outlined in Table 1, including a respirator.

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

  • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

  • Carefully seal the container immediately after use.

  • Clean any residual powder from the balance and surrounding surfaces using a damp cloth, and dispose of the cloth as hazardous waste.

2.3. Preparing Solutions:

  • Don the appropriate PPE as specified in Table 1.

  • Conduct all solution preparation steps inside a chemical fume hood.

  • Slowly add the solid to the solvent to avoid splashing.

  • Ensure the container is securely capped and labeled.

2.4. Spill Management:

  • Evacuate the immediate area in case of a significant spill.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For small powder spills, gently cover with an absorbent material and then carefully scoop the mixture into a labeled hazardous waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable decontaminating solution.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids, including used gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[6]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

Workflow and Decision Making

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase A Assess Task and Potential Exposure B Consult Safety Data Sheet (or analogous data) A->B C Select Eye/Face Protection B->C D Select Hand Protection B->D E Select Body Protection B->E F Select Respiratory Protection B->F G Don PPE Correctly H Perform Laboratory Task in Fume Hood G->H I Doff and Dispose of PPE Correctly H->I J Segregate and Label Hazardous Waste I->J K Store Waste in Designated Area J->K L Arrange for Professional Disposal K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)pyrrolidin-2-one
Reactant of Route 2
4-(4-Fluorophenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.